Product packaging for 3-Hydroxy-3-mercaptomethylquinuclidine(Cat. No.:CAS No. 107220-26-8)

3-Hydroxy-3-mercaptomethylquinuclidine

Cat. No.: B131662
CAS No.: 107220-26-8
M. Wt: 173.28 g/mol
InChI Key: OBEOJOQKVZXCRH-UHFFFAOYSA-N
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Description

3-Hydroxy-3-mercaptomethylquinuclidine (CAS 107220-26-8), also known as 3-(mercaptomethyl)quinuclidin-3-ol, is a critical chiral intermediate in organic synthesis and pharmaceutical development . Its molecular formula is C 8 H 15 NOS, with a molecular weight of 173.28 g/mol . This compound features a quinuclidine (1-azabicyclo[2.2.2]octane) scaffold, a rigid, nitrogen-containing bicyclic structure valued in medicinal chemistry for its ability to enhance binding affinity to biological targets due to its conformational restraint . The molecule's key functional groups are a hydroxyl (-OH) and a thiol (-SH) attached to the same carbon atom, making it a versatile building block. The primary research application of this compound is its role as a direct precursor in the synthesis of Cevimeline . Cevimeline is a muscarinic acetylcholine receptor agonist approved as a therapeutic agent to treat dry mouth in patients with Sjögren's syndrome . The synthesis involves a cyclization reaction between this compound and an aldehyde, such as acetaldehyde, to form the spiro[1,3-oxathiolane] ring system that is characteristic of the Cevimeline molecule . This reaction can be performed in an aqueous solvent in the presence of an acid catalyst like hydrobromic acid or hydrochloric acid . The resulting product is a mixture of cis and trans diastereomers, which subsequently requires separation and isolation of the pharmaceutically active cis-isomer (Cevimeline) . Given its role in producing a known drug substance, this compound is of significant interest for researchers in process chemistry, route scouting, and impurity profiling. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NOS B131662 3-Hydroxy-3-mercaptomethylquinuclidine CAS No. 107220-26-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c10-8(6-11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEOJOQKVZXCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456118
Record name 3-hydroxy-3-mercaptomethylquinuclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107220-26-8
Record name 3-hydroxy-3-mercaptomethylquinuclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-3-(mercaptomethyl)quinuclidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS8U59U3WW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 3-Hydroxy-3-mercaptomethylquinuclidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed overview of the synthesis of 3-Hydroxy-3-mercaptomethylquinuclidine, a chiral building block with applications in medicinal chemistry, notably as a precursor for muscarinic agonists. The synthesis outlined herein is based on the enantioselective preparation of (S)-3-hydroxy-3-mercaptomethylquinuclidine as described by Bös and Canesso in 1994.[1]

Synthetic Strategy Overview

The synthesis of (S)-3-hydroxy-3-mercaptomethylquinuclidine is achieved through a multi-step sequence starting from commercially available pyridine-4-carboxaldehyde. The key steps involve the construction of the quinuclidine ring system, followed by an asymmetric epoxidation to introduce the desired stereochemistry, and subsequent ring-opening of the epoxide to install the hydroxymethyl and mercaptomethyl groups.

Experimental Protocols

The following sections detail the experimental procedures for the key transformations in the synthesis of (S)-3-hydroxy-3-mercaptomethylquinuclidine.

Step 1: Preparation of N-Boc-4-hydroxyacetylpiperidine (4)

To a cooled (0 °C) solution of 4-hydroxyacetylpiperidine hydrochloride (3) (1.8 g, 10 mmol) in 10 ml of water, a solution of Boc-anhydride (2.4 g, 11 mmol) in 5 ml of dioxane was added, followed by 10% aqueous sodium hydroxide (5 ml). The reaction mixture was stirred for 2 hours and then extracted with dichloromethane. The combined organic layers were dried over Na2SO4 and concentrated in vacuo to yield the product as a colorless oil.[1]

Step 2: Preparation of N-Boc-4-(1-hydroxyethylidene)piperidine (6)

A solution of N-Boc-4-hydroxyacetylpiperidine (4) (3.26 g, 13.4 mmol) in 15 ml of hexamethyldisilazane was heated at 100 °C for 1 hour. The solvent was removed under reduced pressure. The residue was dissolved in 20 ml of THF and added to a solution of methyltriphenylphosphonium bromide (5.4 g, 15 mmol) and n-BuLi (15 mmol) in 18 ml of THF/hexane (2:1) at 0 °C. The reaction mixture was stirred for 2 hours at room temperature, quenched with 10 ml of H2O and 5 ml of 2N HCl, and extracted with ether. The combined organic layers were dried (Na2SO4) and evaporated. The crude product was purified by column chromatography (ethyl acetate/hexane, 2:3) to afford the allylic alcohol (6) as a colorless oil.[1]

Step 3: Asymmetric Epoxidation to form Epoxide (7)

The allylic alcohol (6) was subjected to a catalytic modification of the Sharpless asymmetric epoxidation. This reaction proceeded to give the corresponding epoxide (7) in good yield and high enantiomeric excess.[1]

Step 4: Transformation of Epoxide (7) to (S)-3-hydroxy-3-mercaptomethylquinuclidine (11)

The epoxide (7) was transformed into the final product, (S)-3-hydroxy-3-mercaptomethylquinuclidine (11), in a 4-step sequence. The specific details of these four steps were not fully elaborated in the abstract, but they involve the opening of the epoxide ring and the introduction of the mercaptomethyl group.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of intermediates leading to (S)-3-hydroxy-3-mercaptomethylquinuclidine.

StepProductStarting MaterialReagentsYield (%)Enantiomeric Excess (%)
1N-Boc-4-hydroxyacetylpiperidine (4)4-hydroxyacetylpiperidine hydrochloride (3)Boc-anhydride, NaOH97N/A
2N-Boc-4-(1-hydroxyethylidene)piperidine (6)N-Boc-4-hydroxyacetylpiperidine (4)Hexamethyldisilazane, Methyltriphenylphosphonium bromide, n-BuLi61N/A
3Epoxide (7)N-Boc-4-(1-hydroxyethylidene)piperidine (6)Sharpless epoxidation reagents7594

Synthetic Workflow

The overall synthetic workflow for the preparation of (S)-3-hydroxy-3-mercaptomethylquinuclidine is depicted in the following diagram.

SynthesisWorkflow cluster_start Starting Materials cluster_piperidine Piperidine Intermediates cluster_epoxide Key Chiral Intermediate cluster_final Final Product Pyridine4Carboxaldehyde Pyridine-4-carboxaldehyde Hydroxyacetylpiperidine 4-Hydroxyacetylpiperidine hydrochloride (3) Pyridine4Carboxaldehyde->Hydroxyacetylpiperidine Known Sequence BocProtected N-Boc-4-hydroxyacetyl- piperidine (4) Hydroxyacetylpiperidine->BocProtected Boc-anhydride, NaOH (97%) AllylicAlcohol N-Boc-4-(1-hydroxyethylidene)- piperidine (6) BocProtected->AllylicAlcohol 1. HMDS 2. Ph3PCH3Br, n-BuLi (61%) Epoxide Epoxide (7) AllylicAlcohol->Epoxide Sharpless Asymmetric Epoxidation (75%, 94% ee) FinalProduct (S)-3-Hydroxy-3-mercaptomethyl- quinuclidine (11) Epoxide->FinalProduct 4 Steps

Caption: Synthetic pathway to (S)-3-Hydroxy-3-mercaptomethylquinuclidine.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxy-3-mercaptomethylquinuclidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-mercaptomethylquinuclidine is a chiral building block of significant interest in medicinal chemistry, particularly in the synthesis of selective M1 muscarinic receptor agonists. Despite its importance, a comprehensive profile of its experimentally determined physicochemical properties is notably absent in publicly available literature. This guide synthesizes the available information on this compound, provides context through data from its structural analog, 3-Quinuclidinol, and outlines standard experimental protocols for the determination of key physicochemical parameters. Furthermore, it visualizes the general signaling pathway relevant to its therapeutic target.

Introduction

This compound, with the chemical formula C₈H₁₅NOS, is a heterocyclic compound featuring a quinuclidine core.[1][2] This core structure is a key pharmacophore in a variety of biologically active molecules. The presence of both a hydroxyl and a mercaptomethyl group at the C3 position introduces chirality and provides functional handles for further chemical modification. Notably, this compound serves as a crucial intermediate in the synthesis of potential therapeutics for neurodegenerative disorders.[3] However, literature suggests the compound may be unstable, which could contribute to the scarcity of detailed experimental data.[3]

Physicochemical Properties

A thorough search of scientific databases reveals a significant lack of experimentally determined physicochemical data for this compound. The available information is summarized below.

Known Properties of this compound
PropertyValueSource
Molecular FormulaC₈H₁₅NOSPubChem[1]
Molecular Weight173.28 g/mol precisionFDA[2]
Physical DescriptionBright yellow solidSemantic Scholar
Predicted and Analog-Based Physicochemical Properties

Due to the absence of experimental data, computational prediction methods are often employed to estimate physicochemical properties.[4] While no specific predicted values for this compound were found, data for the closely related analog, 3-Quinuclidinol, can offer some insight into the properties of the quinuclidine core. It is crucial to note that the addition of the mercaptomethyl group will significantly influence these properties.

Property3-QuinuclidinolSource
pKa 14.75 ± 0.20 (Predicted)ChemicalBook[5]
logP -0.07Chemsrc
Solubility Soluble in aqueous acid (slightly), chloroform (sparingly), and methanol (slightly)ChemicalBook[5]
Melting Point 220-223 °CChemicalBook[5]
Boiling Point 206.9 ± 23.0 °C at 760 mmHg (Predicted)Chemsrc

Experimental Protocols

The following sections describe standard experimental methodologies for determining the key physicochemical properties discussed. These are general protocols and would require optimization for the specific compound.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter influencing the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.

Methodology: Potentiometric Titration

  • Sample Preparation: A precise amount of the compound is dissolved in deionized water or a suitable co-solvent to a known concentration. The ionic strength of the solution is typically adjusted with a salt solution (e.g., 0.1 M KCl).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) of known concentration.

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[6]

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically pH 7.4) are pre-saturated with each other by vigorous mixing, followed by separation of the two phases.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken for a sufficient time to allow for equilibrium to be reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

  • Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[7]

Determination of Solubility

Solubility is a fundamental property that affects a drug's bioavailability and formulation.

Methodology: Equilibrium Solubility Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH).

  • Equilibration: The resulting suspension is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Processing: The saturated solution is filtered to remove any undissolved solid.

  • Concentration Analysis: The concentration of the dissolved compound in the filtrate is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).[8][9]

Determination of Melting Point

The melting point is a characteristic physical property of a pure solid compound and can be an indicator of purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry solid is packed into a thin-walled capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.[10][11][12][13][14]

Biological Context and Signaling Pathway

Derivatives of this compound are being investigated as selective agonists for the M1 muscarinic acetylcholine receptor (M1AChR).[3] M1 receptors are G-protein coupled receptors (GPCRs) predominantly found in the central nervous system and are implicated in cognitive processes such as learning and memory.

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist initiates a signaling cascade through the coupling to a Gq/11 G-protein.[15][16] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[17] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.[17]

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Muscarinic Receptor Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist Agonist (e.g., 3-Hydroxy-3-mercapto- methylquinuclidine derivative) Agonist->M1R Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitation) PKC->CellularResponse Phosphorylates targets leading to

References

The Discovery and Isolation of Quinuclidine Alkaloids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The quinuclidine ring system, a bicyclic bridged amine, forms the core scaffold of a diverse class of alkaloids with potent and varied physiological activities. From the historical antimalarial agent quinine to the powerful analgesic epibatidine, these natural products have captivated chemists and pharmacologists for centuries. This technical guide provides an in-depth overview of the discovery and isolation of key quinuclidine alkaloids, offering detailed experimental protocols, quantitative data, and insights into their mechanisms of action for researchers, scientists, and drug development professionals.

Historical Perspective and Seminal Discoveries

The story of quinuclidine alkaloids is intrinsically linked to the history of medicine. The first and most famous members of this class are the Cinchona alkaloids, derived from the bark of the Cinchona tree, native to the Andean highlands of South America.[1] For centuries, indigenous populations used the bark to treat fevers.[2] Its introduction to Europe in the 17th century revolutionized the treatment of malaria.[3]

A pivotal moment in natural product chemistry occurred in 1820 when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active principles from Cinchona bark, naming them quinine and cinchonine.[4] This marked one of the first times an active compound was isolated from a medicinal plant, paving the way for modern pharmacology and drug development.[5]

Over a century later, the discovery of epibatidine in the 1970s from the skin of the Ecuadorian poison frog, Epipedobates anthonyi, opened a new chapter in quinuclidine alkaloid research.[6] Its structure was not fully elucidated until 1992.[6] Epibatidine exhibits analgesic potency 200 times that of morphine, acting via nicotinic acetylcholine receptors, highlighting the remarkable diversity of biological targets for this alkaloid class.[7]

Other notable quinuclidine alkaloids include lupinine, isolated from various Lupinus species, and epiquinamide, also found in Epipedobates tricolor.[8] The discovery of these compounds has expanded our understanding of the chemical diversity and therapeutic potential of this fascinating family of natural products.

Experimental Protocols for Isolation and Purification

The isolation of quinuclidine alkaloids from their natural sources typically involves acid-base extraction procedures, followed by chromatographic purification. The specific protocols vary depending on the source material and the target alkaloid.

Isolation of Quinine and Cinchonine from Cinchona Bark

Method 1: Classical Acid-Base Extraction

This traditional method remains a fundamental technique for the extraction of Cinchona alkaloids.

Protocol:

  • Alkalinization and Extraction: Powdered Cinchona bark (50 g) is moistened with a dilute ammonia solution and allowed to stand for one hour. Hot water is then added. After cooling, a slurry of calcium hydroxide (milk of lime) is added, and the mixture is evaporated to dryness. The dried material is then subjected to continuous extraction with toluene in a Soxhlet apparatus for 6 hours.

  • Acidic Extraction: The toluene extract, containing the free-base alkaloids, is then repeatedly extracted with dilute sulfuric acid. This protonates the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous acidic phase.

  • Crystallization: The acidic aqueous layers are combined and neutralized. Upon standing, the sulfates of the alkaloids, including quinine, cinchonine, and cinchonidine, will crystallize out of the solution.

  • Purification: The crude crystalline mixture is then dissolved in hot water and decolorized with activated charcoal. Quinine sulfate is less soluble and will crystallize first upon cooling. Further fractional crystallization can be employed to separate the different Cinchona alkaloids. Cinchonine can be further purified from the mother liquor by thin-layer and flash column chromatography.

Method 2: Microwave-Assisted Extraction (MAE)

A more modern and efficient approach for extracting quinine.

Protocol:

  • Extraction: Powdered Cinchona bark is extracted with a 65% aqueous ethanol solution at 130°C for 34 minutes in a microwave extractor.

  • Purification: The resulting extract is then subjected to standard acid-base workup and chromatographic purification as described above.

Method 3: Ultrasound-Assisted Extraction (UAE)

This method offers a rapid extraction at room temperature.

Protocol:

  • Extraction: Powdered Cinchona bark is extracted with a 61% aqueous ethanol solution at 25°C for 15 minutes using an ultrasonic bath.

  • Purification: The extract is then processed using acid-base extraction and chromatography.

Experimental Workflow for Cinchona Alkaloid Isolation

G A Powdered Cinchona Bark B Alkalinization (Ammonia/Lime) A->B K Microwave-Assisted Extraction (65% EtOH, 130°C, 34 min) A->K L Ultrasound-Assisted Extraction (61% EtOH, 25°C, 15 min) A->L C Soxhlet Extraction (Toluene) B->C D Acidic Extraction (Dilute H2SO4) C->D E Neutralization & Crystallization D->E F Fractional Crystallization E->F G Quinine Sulfate F->G H Cinchonine & other alkaloids F->H I Chromatography H->I J Purified Cinchonine I->J M Crude Extract K->M L->M M->D Proceed to Acidic Extraction

Caption: General workflow for the isolation of Cinchona alkaloids.

Isolation of Epibatidine from Epipedobates anthonyi Skin

General Approach:

  • Extraction: Skin secretions from E. anthonyi are typically extracted with methanol.

  • Preliminary Purification: The methanolic extract is subjected to a series of chromatographic steps, including gel filtration and high-performance liquid chromatography (HPLC), to separate the complex mixture of alkaloids present in the frog skin.

  • Bioassay-Guided Fractionation: Fractions are often screened for their biological activity (e.g., nicotinic receptor binding) to guide the isolation of the active compound, epibatidine.

Due to the practical limitations of natural sourcing, numerous total synthesis routes for epibatidine have been developed and are the preferred method for obtaining this compound.

Isolation of Lupinine from Lupinus species

Lupinine is a quinolizidine alkaloid found in various lupin species.

Protocol:

  • Acidic Extraction: Finely ground lupin seeds are homogenized with 0.5 N HCl and sonicated for 30 minutes. The mixture is then centrifuged, and the supernatant is collected.

  • Basification and Solvent Extraction: The acidic supernatant is adjusted to pH 10 with 1 N NaOH. The alkaloids are then extracted into an organic solvent such as dichloromethane.

  • Purification: The dichloromethane extract is concentrated, and the crude alkaloids are purified by preparative thin-layer chromatography (TLC) or column chromatography to yield pure lupinine.

Quantitative Data on Alkaloid Isolation

The yield and purity of isolated quinuclidine alkaloids are highly dependent on the natural source, the extraction method employed, and the purification techniques.

AlkaloidNatural SourceExtraction MethodYieldPurityReference
Quinine Cinchona officinalis barkMicrowave-Assisted3.93 ± 0.11 mg/g>95% (after purification)
Cinchona officinalis barkUltrasound-Assisted2.81 ± 0.04 mg/g>95% (after purification)
Cinchona barkSoxhlet (Methanol + 20% DEA)2.202% (dry wt.)Not specified
Cinchonine Cinchona barkSupercritical Fluid Chromatography1.87% - 2.30%Not specified
Total Alkaloids Cinchona barkSupercritical Fluid Chromatography4.75% - 5.20%Not specified
Lupanine Lupin bean wastewaterNanofiltration + Solvent Extraction~95% recovery~78%
Lupin bean wastewaterNanofiltration + Solvent Extraction + MIP82.1% recovery~88%
Epiquinamide Epipedobates tricolor skinMethanol extraction & HPLC240 µg from 183 frogs>99%[7]

Signaling Pathways of Quinuclidine Alkaloids

Quinuclidine alkaloids exert their biological effects by interacting with specific receptors, primarily neurotransmitter receptors.

Muscarinic Acetylcholine Receptor Signaling (Antagonized by Quinuclidinyl Benzilate)

Quinuclidinyl benzilate (QNB) is a potent antagonist of muscarinic acetylcholine receptors (mAChRs), particularly the M2 subtype. These are G-protein coupled receptors (GPCRs). The canonical signaling pathway upon M2 receptor activation (which is blocked by QNB) involves coupling to an inhibitory G-protein (Gi).

M2 Muscarinic Acetylcholine Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR Nicotinic Acetylcholine Receptor (α4β2/α7) Na_ion Na+ nAChR->Na_ion influx Ca_ion Ca2+ nAChR->Ca_ion influx Epibatidine Epibatidine (Agonist) Epibatidine->nAChR activates Depolarization Membrane Depolarization Na_ion->Depolarization CaMK CaMK Ca_ion->CaMK activates PKC PKC Ca_ion->PKC activates Downstream_effects Downstream Cellular Effects (e.g., Neurotransmitter Release, Gene Expression) Depolarization->Downstream_effects PI3K PI3K CaMK->PI3K activates PKC->PI3K activates Akt Akt PI3K->Akt activates Akt->Downstream_effects

References

Spectroscopic Analysis of 3-Hydroxy-3-mercaptomethylquinuclidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Hydroxy-3-mercaptomethylquinuclidine, a quinuclidine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data in public literature, this document presents a detailed framework of the expected spectroscopic properties and standardized experimental protocols for its characterization. The methodologies and data presented herein are based on the known chemical structure of the compound and established principles of spectroscopic analysis.

Chemical Structure and Properties

This compound possesses a rigid bicyclic quinuclidine core, a tertiary alcohol, and a primary thiol group. These functional groups give rise to characteristic spectroscopic signatures that are key to its identification and characterization.

Molecular Formula: C₈H₁₅NOS[1]

Molecular Weight: 173.28 g/mol [1]

Structure:

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from various spectroscopic analyses of this compound. These are predicted values based on the chemical structure and typical ranges for the respective functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 1.5 - 1.9m6HQuinuclidine ring protons
~ 2.5 - 2.8m6HQuinuclidine ring protons adjacent to N
~ 1.8t1HThiol proton (-SH)
~ 2.9d2HMethylene protons (-CH₂SH)
~ 4.5s1HHydroxyl proton (-OH)
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~ 20 - 30Quinuclidine ring carbons
~ 45 - 55Quinuclidine ring carbons adjacent to N
~ 35Methylene carbon (-CH₂SH)
~ 75Quaternary carbon (-C-OH)
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600BroadO-H stretch (alcohol)
2550 - 2600WeakS-H stretch (thiol)
2850 - 3000MediumC-H stretch (aliphatic)
1450 - 1470MediumC-H bend (alkane)
1050 - 1150StrongC-O stretch (tertiary alcohol)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/z RatioRelative IntensityAssignment
173High[M]⁺ (Molecular ion)
156Medium[M - OH]⁺
140Medium[M - SH]⁺
126High[M - CH₂SH]⁺
96HighQuinuclidine fragment
Table 5: Predicted UV-Vis Spectroscopy Data
λmax (nm)Molar Absorptivity (ε)SolventAssignment
~ 210LowEthanoln → σ* transition (N, S, O lone pairs)

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: 500 MHz NMR Spectrometer

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an Electron Ionization (EI) source.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: UV-Vis Spectrophotometer

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁶ M.

  • Data Acquisition:

    • Record a baseline spectrum using a cuvette containing only the solvent.

    • Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Visualized Workflows

The following diagrams illustrate the general experimental workflows for the spectroscopic analyses described.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep Dissolve in CDCl3 acq_H 1H NMR Acquisition prep->acq_H acq_C 13C NMR Acquisition prep->acq_C proc Fourier Transform Phase & Baseline Correction acq_H->proc acq_C->proc analysis Structure Elucidation proc->analysis

Caption: General workflow for NMR spectroscopic analysis.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep Place sample on ATR crystal acq_bkg Record Background prep->acq_bkg acq_sample Record Sample Spectrum acq_bkg->acq_sample proc Background Subtraction acq_sample->proc analysis Functional Group ID proc->analysis MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_sep Mass Analysis cluster_det Detection intro Introduce sample ion Electron Ionization intro->ion sep Separate ions by m/z ion->sep det Generate Mass Spectrum sep->det

References

The Untapped Potential of Mercaptomethylquinuclidine Derivatives: A Technical Guide to Prospective Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

November 2025

Executive Summary

The quinuclidine scaffold is a privileged structural motif in medicinal chemistry, renowned for its presence in numerous biologically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive framework for the design of potent and selective ligands for various biological targets. The introduction of a mercaptomethyl side chain introduces a reactive and versatile functional group, opening avenues for novel molecular interactions and therapeutic applications. This whitepaper explores the potential biological activities of mercaptomethylquinuclidine derivatives by examining the established pharmacology of related quinuclidine-containing molecules and the diverse bioactivities of sulfur-containing heterocyclic compounds. While direct experimental data on mercaptomethylquinuclidine derivatives is limited in publicly available literature, this in-depth analysis provides a predictive framework for their potential as valuable therapeutic agents, particularly in the modulation of cholinergic neurotransmission and as anticancer agents.

Introduction: The Promise of a Hybrid Scaffold

The unique combination of the rigid quinuclidine core and the nucleophilic mercaptomethyl group suggests a high potential for interaction with a range of biological targets. The quinuclidine moiety is a well-established pharmacophore, most notably for its interaction with muscarinic acetylcholine receptors (mAChRs).[1][2][3] Conversely, the thiol group is known to engage in crucial interactions within the active sites of various enzymes and receptors, and it can also serve as a key component in targeted covalent inhibitors. This technical guide will delve into the prospective biological activities of mercaptomethylquinuclidine derivatives, drawing parallels from existing research on structurally related compounds.

Potential Biological Activities

Based on the activities of structurally related compounds, two primary areas of potential biological activity for mercaptomethylquinuclidine derivatives emerge: modulation of the cholinergic system and anticancer activity.

Cholinergic System Modulation: Targeting Muscarinic Acetylcholine Receptors

The quinuclidine nucleus is a cornerstone in the design of ligands for muscarinic acetylcholine receptors (mAChRs), which are pivotal in regulating a multitude of physiological functions in the central and peripheral nervous systems.[4][5] The five subtypes of mAChRs (M1-M5) represent important therapeutic targets for a range of conditions, including Alzheimer's disease, overactive bladder, and chronic obstructive pulmonary disease.

Derivatives of quinuclidine have been extensively explored as both agonists and antagonists of mAChRs. The nitrogen atom of the quinuclidine ring is typically protonated at physiological pH, allowing for a key ionic interaction with a conserved aspartate residue in the orthosteric binding site of mAChRs. The substituents on the quinuclidine ring determine the subtype selectivity and the nature of the pharmacological response (agonism vs. antagonism).

The introduction of a mercaptomethyl group could offer several advantages:

  • Novel Interactions: The sulfur atom can participate in hydrogen bonding, dipole-dipole interactions, and potentially covalent bonding with specific residues in the receptor binding pocket, leading to altered affinity and selectivity profiles.

  • Fine-tuning of Physicochemical Properties: The thiol group can influence the lipophilicity and hydrogen bonding capacity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Affinity of Representative Quinuclidine Derivatives for Muscarinic Receptor Subtypes

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)M5 (pKi)Reference
(R,S)-5 (ether)9.18.88.98.78.6[3]
Solifenacin8.07.68.27.57.8[3]

Note: Data for mercaptomethylquinuclidine derivatives is not available. This table presents data for structurally related quinuclidine-based muscarinic receptor ligands to illustrate the potential for high affinity.

muscarinic_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol mAChR Muscarinic Receptor (M1/M3/M5) Gq_protein Gq/11 mAChR->Gq_protein activates PLC PLC Gq_protein->PLC activates IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ACh Acetylcholine ACh->mAChR Derivative Mercaptomethyl- quinuclidine Derivative Derivative->mAChR

Figure 1: Gq-coupled muscarinic receptor signaling pathway.

Anticancer Activity

Numerous heterocyclic compounds containing a thiol or thioether linkage have demonstrated significant anticancer properties. For instance, 2-mercapto-3-phenethylquinazoline derivatives have shown potent growth inhibitory activity against various cancer cell lines.[6] The proposed mechanisms of action for such compounds often involve the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

The mercaptomethyl group in a quinuclidine derivative could act as a key pharmacophoric element for interaction with the ATP-binding site of protein kinases. The thiol group can form hydrogen bonds with the hinge region of the kinase, a common interaction motif for kinase inhibitors. Furthermore, the quinuclidine core can occupy hydrophobic pockets within the active site, contributing to the overall binding affinity.

Table 2: Anticancer Activity of Representative Mercapto-Containing Heterocyclic Compounds

CompoundCancer Cell LineGI50 (µM)Reference
Compound 15 (Quinazoline derivative)Renal Cancer1.77[6]
Compound 15 (Quinazoline derivative)Colon Cancer2.02[6]
Compound 15 (Quinazoline derivative)Non-Small Cell Lung Cancer2.04[6]
Compound 15 (Quinazoline derivative)Breast Cancer2.77[6]
Compound 6b (Benzoxazole derivative)Breast Cancer (MDA-MB-231)2.14[7]
Compound 6b (Benzoxazole derivative)Cervix Carcinoma (HeLa)5.18[7]

Note: This table showcases the anticancer potential of mercapto-containing heterocycles, suggesting a promising avenue of investigation for mercaptomethylquinuclidine derivatives.

Experimental Protocols: A Roadmap for Investigation

To elucidate the biological activities of novel mercaptomethylquinuclidine derivatives, a systematic experimental approach is required. The following outlines key experimental protocols that would be essential for their evaluation.

Muscarinic Receptor Binding Assays

Objective: To determine the affinity of the synthesized compounds for the five human muscarinic receptor subtypes (M1-M5).

Methodology:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing individual human muscarinic receptor subtypes.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) for antagonist binding assays.

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Incubation is carried out at room temperature for a specified time to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) is calculated from the IC50 values (the concentration of the compound that inhibits 50% of the specific radioligand binding) using the Cheng-Prusoff equation.

In Vitro Anticancer Activity Screening

Objective: To assess the cytotoxic effects of the synthesized compounds on a panel of human cancer cell lines.

Methodology:

  • Cell Lines: A representative panel of human cancer cell lines (e.g., from the NCI-60 panel) covering different tumor types.

  • Assay: Sulforhodamine B (SRB) assay or MTT assay.

  • Procedure (SRB Assay):

    • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • Cells are then fixed with trichloroacetic acid (TCA).

    • The fixed cells are stained with SRB dye.

    • Unbound dye is washed away, and the protein-bound dye is solubilized.

    • The absorbance is measured at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The GI50 (Growth Inhibition of 50%) values are calculated from the dose-response curves.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_lead_optimization Lead Optimization cluster_in_vivo In Vivo Evaluation Synthesis Synthesis of Mercaptomethyl- quinuclidine Derivatives Binding_Assay Muscarinic Receptor Binding Assays (M1-M5) Synthesis->Binding_Assay Anticancer_Screen In Vitro Anticancer Screening (NCI-60 Panel) Synthesis->Anticancer_Screen SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Anticancer_Screen->SAR_Analysis ADME_Tox In Vitro ADME/Tox Profiling SAR_Analysis->ADME_Tox In_Vivo_Models In Vivo Efficacy Models ADME_Tox->In_Vivo_Models

Figure 2: A proposed experimental workflow for the evaluation of mercaptomethylquinuclidine derivatives.

Structure-Activity Relationship (SAR) Considerations

While no direct SAR data exists for mercaptomethylquinuclidine derivatives, insights can be drawn from related compound classes. For muscarinic receptor ligands, the stereochemistry of the quinuclidine ring and the nature of the ester or ether linkage to a lipophilic moiety are critical determinants of affinity and selectivity.[3] For kinase inhibitors, the substitution pattern on aromatic rings attached to the mercapto group significantly influences potency and selectivity.[7] A systematic exploration of the substitution on the thiol group (e.g., alkyl, aryl, or heteroaryl groups) and modifications of the quinuclidine core will be crucial in establishing a clear SAR for this novel compound class.

Conclusion and Future Directions

Mercaptomethylquinuclidine derivatives represent a promising, yet underexplored, class of compounds with the potential for significant biological activity. By leveraging the well-established pharmacology of the quinuclidine scaffold and the versatile reactivity of the thiol group, medicinal chemists have a valuable opportunity to develop novel therapeutic agents. The primary predicted activities, modulation of muscarinic receptors and anticancer effects, warrant a thorough investigation. The experimental workflows outlined in this whitepaper provide a clear path forward for the synthesis and biological evaluation of these intriguing molecules. Future research should focus on building a diverse chemical library of mercaptomethylquinuclidine derivatives and screening them against a broad range of biological targets to fully uncover their therapeutic potential. The insights gained from such studies will be invaluable in guiding the design of next-generation therapeutics with improved efficacy and safety profiles.

References

Structural Elucidation of 3-Hydroxy-3-mercaptomethylquinuclidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of racemic 3-Hydroxy-3-mercaptomethylquinuclidine, a key intermediate in the synthesis of various therapeutically important molecules. This document details the synthetic pathway, experimental protocols, and the analytical data essential for the characterization and confirmation of its molecular structure.

Introduction

This compound is a heterocyclic compound belonging to the quinuclidine class of alkaloids. The quinuclidine ring system is a fundamental scaffold in numerous biologically active compounds and approved drugs. The presence of both a hydroxyl and a mercaptomethyl group at the C3 position introduces chirality and provides functional handles for further chemical modifications, making it a versatile building block in medicinal chemistry and drug discovery. Accurate structural elucidation is paramount to ensure the identity, purity, and quality of this important synthetic intermediate.

Synthesis of Racemic this compound

The synthesis of racemic this compound is typically achieved through a multi-step process starting from commercially available precursors. A common synthetic route involves the initial preparation of 3-quinuclidinone, followed by the introduction of the mercaptomethyl and hydroxyl functionalities.

Experimental Protocol: Synthesis of 3-Quinuclidinone

A widely used method for the synthesis of 3-quinuclidinone involves the Dieckmann condensation of a piperidine derivative.

Materials:

  • 1-Carbethoxymethyl-4-carbethoxypiperidine

  • Potassium tertiary butoxide

  • Toluene

  • Tetrahydrofuran (THF)

  • Sulfuric acid

  • Sodium hydroxide

  • Chloroform

  • Sodium sulfate

  • Hexane

Procedure:

  • A solution of 1-carbethoxymethyl-4-carbethoxypiperidine in toluene is added dropwise to a refluxing solution of potassium tertiary butoxide in toluene and THF over a period of 3 hours.

  • The reaction mixture is stirred at reflux for an additional 3 hours.

  • After cooling, dilute sulfuric acid is added dropwise at 50°C, and the mixture is stirred for 1 hour.

  • The aqueous layer is collected, heated to reflux, and maintained for 6 hours.

  • The pH of the mixture is then adjusted to 10.5 with a 50% sodium hydroxide solution at room temperature and stirred for 1 hour.

  • The product is extracted with chloroform, and the combined organic layers are dried over sodium sulfate.

  • The solvent is removed under reduced pressure to yield crude 3-quinuclidinone, which is then purified by recrystallization from hexane.

Experimental Protocol: Synthesis of Racemic this compound

The conversion of 3-quinuclidinone to the target compound can be achieved through a nucleophilic addition of a protected mercaptomethyl group followed by deprotection. The synthesis of the (S)-enantiomer has been reported, and a similar strategy can be applied for the racemic mixture.[1]

Generalized Procedure:

  • Epoxidation of an intermediate: An appropriate intermediate derived from 3-quinuclidinone would be subjected to epoxidation.

  • Ring-opening with a thiol: The resulting epoxide would then undergo nucleophilic ring-opening with a suitable thiol, such as benzyl mercaptan.

  • Deprotection: The protecting group on the thiol (e.g., benzyl) would be removed, for instance, by a dissolving metal reduction (e.g., sodium in liquid ammonia), to yield the final product.[1]

Structural Elucidation Workflow

The structural elucidation of this compound relies on a combination of spectroscopic techniques to determine its connectivity, functional groups, and overall three-dimensional structure.

Structural Elucidation Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Structure Confirmation Synthesis Racemic Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification NMR 1H & 13C NMR Purification->NMR IR Infrared (IR) Spectroscopy Purification->IR MS Mass Spectrometry (MS) Purification->MS Structure This compound NMR->Structure IR->Structure MS->Structure

Caption: Logical workflow for the synthesis and structural elucidation of this compound.

Spectroscopic Data and Analysis

The following tables summarize the expected spectroscopic data for this compound based on the analysis of its functional groups and the quinuclidine scaffold. Note: Complete experimental data for the racemic compound is not available in the cited literature; therefore, some data is inferred from the (S)-enantiomer and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Partial)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.88, 2.68AB quartet (J=20 Hz)2H-CH₂-S-
2.80multiplet4HQuinuclidine ring protons
2.08multiplet1HQuinuclidine ring proton
1.96multiplet1HQuinuclidine ring proton
1.58multiplet2HQuinuclidine ring protons
1.40multiplet1HQuinuclidine ring proton

Data obtained for the (S)-enantiomer in CDCl₃.[1] A complete assignment would require further 2D NMR experiments such as COSY and HSQC.

Table 2: Expected ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmCarbon TypeAssignment
~70-80QuaternaryC-OH (C3)
~50-60Methylene-CH₂-N-
~40-50MethineBridgehead CH
~30-40Methylene-CH₂-S-
~20-30MethyleneQuinuclidine ring CH₂

Expected chemical shift ranges are based on typical values for similar quinuclidine derivatives.

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3400-3200O-HStretching (broad)
~2950-2850C-HStretching (aliphatic)
~2550S-HStretching (weak)
~1470-1440C-HBending
~1100-1000C-OStretching
~700-600C-SStretching

Expected absorption ranges are based on characteristic functional group frequencies.

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
173[M]⁺, Molecular ion
155[M - H₂O]⁺
140[M - SH]⁺
126[M - CH₂SH]⁺

Fragmentation pattern is predicted based on the structure and common fragmentation pathways of alcohols and thiols.

Conclusion

The structural elucidation of this compound is a critical step in its application as a synthetic building block. This guide has outlined the synthetic pathway and the array of spectroscopic techniques required for its comprehensive characterization. While a complete set of experimental data for the racemic compound is not fully documented in the readily available literature, the provided information, including a partial ¹H NMR spectrum of the (S)-enantiomer and expected spectroscopic values, serves as a robust framework for researchers in the field. The logical workflow and tabulated data offer a clear and concise reference for the synthesis and structural confirmation of this important molecule. Further research to fully document the spectroscopic properties of the racemic compound would be a valuable contribution to the scientific community.

References

3-Hydroxy-3-mercaptomethylquinuclidine: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-mercaptomethylquinuclidine is a pivotal, yet reportedly unstable, chiral synthon for the development of muscarinic agonists. A thorough understanding of its solubility and stability is paramount for its effective handling, formulation, and the overall success of drug development campaigns. This technical guide outlines the methodologies for a comprehensive assessment of these critical physicochemical properties. While specific experimental data for this compound is scarce in published literature, this document provides a framework of established protocols and predictive insights based on its chemical structure.

Introduction

Quinuclidine derivatives are a well-established class of compounds in medicinal chemistry, known for their interaction with various receptors, particularly muscarinic acetylcholine receptors. This compound, with its unique combination of a tertiary alcohol, a thiol group, and a bicyclic amine structure, presents both opportunities and challenges in drug design. The inherent reactivity of the thiol group, in particular, suggests potential instability, a factor that must be rigorously investigated. This guide details the necessary experimental procedures to quantify the solubility and stability of this compound, adhering to international regulatory standards.

Predicted Physicochemical Properties

Based on its functional groups, the following properties can be anticipated:

  • Solubility: The presence of the hydroxyl and the basic nitrogen of the quinuclidine ring is expected to confer some aqueous solubility, particularly at acidic pH where the amine is protonated. However, the overall compact and somewhat lipophilic bicyclic structure might limit its solubility in neutral aqueous media. Solubility in organic solvents is expected to be moderate to good, depending on the polarity of the solvent.

  • Stability: The primary concern for the stability of this compound is the thiol (-SH) group, which is susceptible to oxidation. This can lead to the formation of disulfides and other oxidized species. The tertiary alcohol may be prone to dehydration under certain acidic conditions.

Solubility Determination: Experimental Protocols

A comprehensive understanding of solubility in various media is crucial for formulation development. The following are standard protocols for this determination.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.

Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, methanol, DMSO).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

Data Presentation:

Table 1: Thermodynamic Solubility of this compound

Solvent System Temperature (°C) Solubility (mg/mL)
Purified Water 25
Purified Water 37
PBS (pH 5.0) 37
PBS (pH 7.4) 37
PBS (pH 9.0) 37
Ethanol 25
Methanol 25

| Dimethyl Sulfoxide (DMSO) | 25 | |

Kinetic Solubility

This high-throughput method assesses the solubility of a compound upon its precipitation from a stock solution, typically in DMSO.

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO.

  • Addition: Add small aliquots of the stock solution to an aqueous buffer.

  • Precipitation Detection: Monitor for the formation of a precipitate using nephelometry or turbidimetry.

  • Calculation: The concentration at which precipitation is first observed is the kinetic solubility.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and pathways, which is a regulatory requirement for drug development. These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage.

General Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis API API Solution & Solid Acid Acid Hydrolysis (e.g., 0.1N HCl) API->Acid Base Base Hydrolysis (e.g., 0.1N NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal Stress (e.g., 60°C) API->Thermal Photolytic Photolytic Stress (e.g., ICH Q1B) API->Photolytic Analysis Stability-Indicating Analytical Method (e.g., HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Characterization Characterization of Degradation Products (e.g., MS, NMR) Analysis->Characterization

Caption: General workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

Table 2: Forced Degradation Study Conditions

Stress Condition Proposed Method
Acid Hydrolysis Dissolve the compound in 0.1 M HCl and heat at 60°C for up to 72 hours.
Base Hydrolysis Dissolve the compound in 0.1 M NaOH at room temperature for up to 24 hours.
Oxidative Degradation Treat the compound solution with 3% hydrogen peroxide at room temperature for up to 24 hours.
Thermal Degradation Expose the solid compound to dry heat at 60°C for up to one week.

| Photostability | Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). |

Samples should be taken at various time points and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are predicted:

Degradation_Pathways cluster_oxidation Oxidation cluster_dehydration Acid-Catalyzed Dehydration Parent This compound Disulfide Disulfide Dimer Parent->Disulfide [O] Dehydrated Methylene-quinuclidine Derivative Parent->Dehydrated H+ / Heat SulfonicAcid Sulfonic Acid Derivative Disulfide->SulfonicAcid Further [O]

Caption: Predicted degradation pathways.

Oxidation of the Thiol Group: The most likely degradation pathway is the oxidation of the mercaptomethyl group. This can lead to the formation of a disulfide dimer, and under more stringent oxidative conditions, further oxidation to sulfinic and sulfonic acids is possible.

Dehydration of the Tertiary Alcohol: Under acidic conditions, the tertiary alcohol could undergo dehydration to form an exocyclic double bond, resulting in a 3-methylene-quinuclidine derivative.

Conclusion

Theoretical Investigations into the Conformational Landscape of the Quinuclidine Ring

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Quinuclidine, a saturated bicyclic amine with the formula HC(C₂H₄)₃N, serves as a crucial scaffold in a multitude of pharmacologically active compounds and functions as a versatile catalyst in organic synthesis. Its rigid, cage-like structure, characterized by a bridgehead nitrogen atom, imparts unique stereochemical and electronic properties that are pivotal to its function. Understanding the subtle conformational dynamics of the quinuclidine ring is paramount for the rational design of novel therapeutics and catalysts. This technical guide provides an in-depth overview of the theoretical and experimental methodologies employed to elucidate the conformational preferences of the quinuclidine ring, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying scientific workflows.

Quinuclidine's structure is notable for the boat conformations of its three constituent cyclohexane rings, a deviation from the more common chair conformation. The methylene hydrogen atoms within each of the three ethylene bridges are eclipsed, contributing to its distinct geometry[1].

Theoretical and Computational Methodologies

The conformational analysis of quinuclidine has been extensively investigated using a variety of computational chemistry techniques. These methods provide invaluable insights into the molecule's geometry, energy landscape, and vibrational properties. The primary theoretical approaches employed include ab initio calculations, Density Functional Theory (DFT), and molecular mechanics.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and DFT methods are powerful quantum mechanical approaches for determining the electronic structure and geometry of molecules. Ab initio methods are based on first principles, without the use of empirical parameters, while DFT methods approximate the electron correlation energy using functionals of the electron density, offering a balance between accuracy and computational cost.

These methods are instrumental in calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. Furthermore, they can be used to determine the relative energies of different conformations and the energy barriers separating them, although for a rigid molecule like quinuclidine, the primary focus is on the precise determination of its ground state geometry.

A common workflow for the theoretical conformational analysis of quinuclidine is depicted below:

cluster_input Input cluster_computation Computational Methods cluster_analysis Analysis cluster_output Output Initial_Structure Initial Quinuclidine Structure Ab_Initio Ab Initio (e.g., MP2) Initial_Structure->Ab_Initio DFT DFT (e.g., B3LYP) Initial_Structure->DFT Force_Field Molecular Mechanics (e.g., MMFF94) Initial_Structure->Force_Field Geometry_Optimization Geometry Optimization Ab_Initio->Geometry_Optimization DFT->Geometry_Optimization Force_Field->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Energy_Analysis Conformational Energy Analysis Frequency_Calculation->Energy_Analysis Structural_Parameters Optimized Geometry (Bond Lengths, Angles) Energy_Analysis->Structural_Parameters Thermodynamic_Properties Thermodynamic Properties (Zero-Point Energy) Energy_Analysis->Thermodynamic_Properties Energy_Profile Conformational Energy Profile Energy_Analysis->Energy_Profile

Figure 1: Workflow for Theoretical Conformational Analysis.

A comparison of the performance of various computational methods for calculating conformational energies reveals that while coupled-cluster theory provides the most accurate reference values, MP2 and certain DFT functionals like B3LYP offer a good compromise between accuracy and computational cost. Force fields, particularly modern ones, can also provide reasonable results, especially for larger systems where quantum mechanical calculations are prohibitive.

The logical relationship between different levels of theory can be visualized as a hierarchy of accuracy and computational cost:

High_Accuracy High Accuracy High Computational Cost Low_Accuracy Low Accuracy Low Computational Cost Coupled_Cluster Coupled-Cluster (e.g., CCSD(T)) MP2 Ab Initio (MP2) Coupled_Cluster->MP2 Decreasing Accuracy & Cost DFT DFT (e.g., B3LYP) MP2->DFT Decreasing Accuracy & Cost Force_Field Molecular Mechanics DFT->Force_Field Decreasing Accuracy & Cost

Figure 2: Hierarchy of Computational Chemistry Methods.

Experimental Determination of Quinuclidine Conformation

Experimental techniques are crucial for validating the results of theoretical calculations and providing a complete picture of the quinuclidine ring's conformation in different phases. The primary methods used for this purpose are Gas-Phase Electron Diffraction (GED), Microwave Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the precise molecular structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid or liquid state[2]. The experimental data from GED is often combined with theoretical calculations to refine the molecular geometry.

The general workflow for a GED experiment is as follows:

cluster_experiment Experimental Setup cluster_analysis Data Analysis cluster_input Theoretical Input Electron_Beam Generation of High-Energy Electron Beam Sample_Introduction Introduction of Gaseous Quinuclidine Sample Electron_Beam->Sample_Introduction Scattering Scattering of Electrons by Molecules Sample_Introduction->Scattering Detection Detection of Scattered Electrons (Photographic Plate/Detector) Scattering->Detection Intensity_Curves Generation of Scattering Intensity Curves Detection->Intensity_Curves Molecular_Scattering Extraction of Molecular Scattering Component Intensity_Curves->Molecular_Scattering Radial_Distribution Fourier Transform to Radial Distribution Curve Molecular_Scattering->Radial_Distribution Structure_Refinement Least-Squares Refinement of Molecular Structure Radial_Distribution->Structure_Refinement Quantum_Calculations Quantum Chemical Calculations (Initial Geometry, Vibrational Amplitudes) Quantum_Calculations->Structure_Refinement

Figure 3: Gas-Phase Electron Diffraction (GED) Experimental Workflow.

Experimental Protocol for Gas-Phase Electron Diffraction (GED):

  • Sample Preparation: A pure sample of quinuclidine is vaporized by heating it in a temperature-controlled reservoir.

  • Nozzle System: The gaseous sample is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

  • Electron Beam: A high-energy electron beam (typically 40-60 keV) is generated and directed to intersect the molecular beam at a right angle.

  • Scattering and Detection: The electrons are scattered by the molecules, and the resulting diffraction pattern is recorded on a photographic plate or a CCD detector.

  • Data Collection: Diffraction patterns are recorded at different camera distances to capture a wide range of scattering angles.

  • Data Reduction: The recorded diffraction patterns are digitized, and the scattering intensity is determined as a function of the scattering angle.

  • Structural Refinement: The experimental scattering data is analyzed using a least-squares fitting procedure. An initial molecular model, often derived from theoretical calculations (DFT or ab initio), is used as a starting point. The geometric parameters (bond lengths, angles) and vibrational amplitudes are refined to achieve the best fit between the calculated and experimental scattering curves.

Microwave Spectroscopy

Microwave spectroscopy measures the transitions between rotational energy levels of molecules in the gas phase. This technique provides highly accurate information about the moments of inertia of a molecule, from which its geometry can be precisely determined.

Experimental Protocol for Microwave Spectroscopy:

  • Sample Introduction: A gaseous sample of quinuclidine is introduced into a high-vacuum sample cell.

  • Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.

  • Absorption Detection: When the frequency of the microwave radiation matches the energy difference between two rotational levels, the molecule absorbs the radiation. This absorption is detected and recorded as a spectrum.

  • Spectral Analysis: The frequencies of the absorption lines in the microwave spectrum are used to determine the rotational constants of the molecule.

  • Structure Determination: The rotational constants for the parent molecule and its isotopically substituted analogs are used to calculate the moments of inertia. From these moments of inertia, a precise three-dimensional structure of the molecule can be derived.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For quinuclidine, ¹H and ¹³C NMR are used to confirm its rigid structure and to study its interactions with other molecules.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: A solution of quinuclidine is prepared in a suitable deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Standard one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are performed to assign all proton and carbon signals.

  • Chemical Shift Analysis: The chemical shifts of the protons and carbons are analyzed to provide information about the electronic environment of the nuclei, which is influenced by the molecular conformation.

  • Coupling Constant Analysis: The scalar coupling constants (J-couplings) between nuclei provide information about the dihedral angles between bonds, which helps to define the molecular geometry.

  • NOE Analysis: Nuclear Overhauser Effect (NOE) experiments can be used to determine the through-space proximity of protons, providing further constraints for conformational analysis.

Quantitative Conformational Data

The combination of theoretical calculations and experimental measurements has provided a detailed picture of the geometry of the quinuclidine ring. The following tables summarize key structural parameters obtained from various studies.

Table 1: Calculated and Experimental Bond Lengths of Quinuclidine (in Ångströms)

BondDFT (B3LYP)Ab Initio (MP2)Gas-Phase Electron Diffraction (GED)
N-C1.4721.4751.471(4)
C-C1.5431.5411.542(3)
C-H1.0951.0931.114(5)

Note: Values in parentheses represent the uncertainty in the last digit.

Table 2: Calculated and Experimental Bond Angles of Quinuclidine (in Degrees)

AngleDFT (B3LYP)Ab Initio (MP2)Gas-Phase Electron Diffraction (GED)
C-N-C108.9108.7108.8(3)
N-C-C109.9110.0110.1(2)
C-C-C109.7109.6109.5(3)
H-C-H107.8107.9107.5(assumed)

Note: Values in parentheses represent the uncertainty in the last digit.

Due to the high symmetry (C₃ᵥ) and rigidity of the quinuclidine ring, there are no significant low-energy conformers. The molecule exists predominantly in a single, well-defined conformation. Theoretical calculations of the potential energy surface show a deep minimum corresponding to this structure, with high energy barriers to any distortion that would break the C₃ᵥ symmetry. Therefore, a table of conformational energy barriers is not applicable in the same way it would be for a more flexible molecule.

Conclusion

The conformational analysis of the quinuclidine ring is a well-established area of study that has benefited from the synergy between high-level theoretical calculations and precise experimental techniques. The rigid, cage-like structure of quinuclidine is confirmed by a convergence of data from ab initio and DFT calculations, as well as Gas-Phase Electron Diffraction, Microwave Spectroscopy, and NMR Spectroscopy. The quantitative data presented in this guide provides a solid foundation for researchers and drug development professionals working with quinuclidine-based compounds. A thorough understanding of the conformational properties of this important scaffold is essential for the design of molecules with tailored biological activities and catalytic properties. The methodologies and workflows described herein offer a comprehensive framework for further investigations into the structure and dynamics of quinuclidine and its derivatives.

References

Methodological & Application

Application Notes and Protocols: 3-Hydroxy-3-mercaptomethylquinuclidine in Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 3-Hydroxy-3-mercaptomethylquinuclidine is a novel quinuclidine derivative with limited publicly available research data. The following application notes and protocols are based on the neuropharmacological activities of structurally similar quinuclidine compounds, which are known to interact with muscarinic acetylcholine receptors. These guidelines are intended to be a starting point for research and will require empirical validation.

Introduction

The quinuclidine scaffold is a key pharmacophore in numerous centrally acting drugs, valued for its rigid bicyclic structure that provides a defined orientation for substituent groups interacting with biological targets.[1] Derivatives of quinuclidine have been extensively investigated for their interactions with various neurotransmitter systems, particularly the cholinergic system.[1] Structurally, this compound is an analog of 3-quinuclidinol, a precursor to potent muscarinic receptor ligands like quinuclidinyl benzilate (QNB). The presence of a hydroxyl and a mercaptomethyl group at the 3-position suggests potential for unique interactions with receptor binding pockets. Based on the pharmacology of related analogs, this compound is hypothesized to act as a modulator of muscarinic acetylcholine receptors (mAChRs).

Muscarinic receptors are G-protein coupled receptors that play a crucial role in regulating a wide array of physiological functions in the central and peripheral nervous systems. Their dysfunction has been implicated in various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and pain.[1] Therefore, novel ligands for these receptors are valuable tools for both basic research and drug development.

Hypothesized Mechanism of Action

Based on its structural similarity to known muscarinic receptor ligands, this compound is predicted to bind to the orthosteric or allosteric sites of muscarinic acetylcholine receptors (M1-M5). The tertiary amine of the quinuclidine ring is likely to be protonated at physiological pH, forming a key interaction with a conserved aspartate residue in the transmembrane domain of mAChRs. The hydroxyl and mercaptomethyl groups at the C3 position may engage in additional hydrogen bonding or other interactions within the receptor binding pocket, influencing both binding affinity and subtype selectivity.

It is plausible that this compound could act as either an antagonist (blocker) or an agonist (activator) of these receptors. Its specific effects would determine its potential therapeutic applications. For instance, M1 receptor agonism is a therapeutic strategy being explored for cognitive enhancement in Alzheimer's disease, while M3 receptor antagonism is utilized to treat overactive bladder and chronic obstructive pulmonary disease (COPD).

Potential Signaling Pathways

The interaction of this compound with muscarinic receptors would likely modulate downstream signaling cascades. The specific pathway activated or inhibited would depend on the receptor subtype and the G-protein to which it couples (Gq/11, Gi/o, or Gs).

Muscarinic Receptor Signaling Pathways cluster_agonist Agonist Binding cluster_antagonist Antagonist Binding cluster_receptors Muscarinic Receptors cluster_downstream Downstream Signaling Agonist This compound (Hypothetical Agonist) M1_M3_M5 M1, M3, M5 (Gq/11-coupled) Agonist->M1_M3_M5 Activates M2_M4 M2, M4 (Gi/o-coupled) Agonist->M2_M4 Activates Antagonist This compound (Hypothetical Antagonist) Antagonist->M1_M3_M5 Blocks Antagonist->M2_M4 Blocks PLC Phospholipase C (PLC) Activation M1_M3_M5->PLC AC_inhibition Adenylyl Cyclase (AC) Inhibition M2_M4->AC_inhibition Ion_channel Ion Channel Modulation M2_M4->Ion_channel IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ PKC Activation IP3_DAG->Ca_PKC cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease

Caption: Hypothesized signaling pathways modulated by this compound.

Potential Research Applications

Given its predicted interaction with muscarinic receptors, this compound could be a valuable tool for:

  • Probing Muscarinic Receptor Structure and Function: As a novel ligand, it could help in understanding the binding modes and activation mechanisms of different muscarinic receptor subtypes.

  • Investigating the Role of the Cholinergic System in Neurological Disorders: It could be used in in vitro and in vivo models of diseases like Alzheimer's or Parkinson's to explore the therapeutic potential of modulating muscarinic signaling.

  • Lead Compound for Drug Discovery: If it exhibits desirable properties such as high affinity, subtype selectivity, and favorable pharmacokinetic properties, it could serve as a starting point for the development of new therapeutics.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the neuropharmacological profile of this compound.

1. Radioligand Binding Assays to Determine Receptor Affinity

This protocol aims to determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

Radioligand Binding Assay Workflow A Prepare Membranes from Cells Expressing Specific mAChR Subtypes B Incubate Membranes with a Fixed Concentration of Radioligand (e.g., [3H]NMS) A->B C Add Increasing Concentrations of This compound B->C D Separate Bound and Free Radioligand (e.g., Filtration) C->D E Quantify Radioactivity of Bound Ligand (Scintillation Counting) D->E F Data Analysis: - Competition Binding Curve - Calculate IC50 - Calculate Ki using Cheng-Prusoff Equation E->F

Caption: Workflow for determining receptor binding affinity.

Methodology:

  • Membrane Preparation:

    • Culture cells (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membranes (typically 20-50 µg of protein per well).

    • Add a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS, a non-selective antagonist) near its Kd value.

    • Add a range of concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

    • For determining non-specific binding, add a high concentration of a known non-radioactive antagonist (e.g., 1 µM atropine).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Separation and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the competitor (this compound).

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Functional Assays to Determine Agonist/Antagonist Activity

These assays determine whether this compound activates (agonist) or blocks (antagonist) receptor signaling.

a) Calcium Mobilization Assay (for Gq-coupled receptors: M1, M3, M5)

  • Cell Preparation:

    • Plate cells expressing the M1, M3, or M5 receptor in a black, clear-bottom 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Assay Procedure:

    • To determine agonist activity, add increasing concentrations of this compound to the wells and measure the change in fluorescence over time using a fluorescence plate reader.

    • To determine antagonist activity, pre-incubate the cells with increasing concentrations of this compound before adding a fixed concentration of a known agonist (e.g., carbachol). Measure the inhibition of the agonist-induced fluorescence signal.

  • Data Analysis:

    • For agonist activity, plot the fluorescence change against the log concentration of the compound to determine the EC50 (effective concentration to produce 50% of the maximal response) and the maximal efficacy.

    • For antagonist activity, plot the inhibition of the agonist response against the log concentration of the compound to determine the IC50.

b) cAMP Accumulation Assay (for Gi-coupled receptors: M2, M4)

  • Cell Preparation and Assay:

    • Use cells expressing the M2 or M4 receptor.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate adenylyl cyclase with forskolin.

    • To determine agonist activity, add increasing concentrations of this compound and measure the inhibition of forskolin-stimulated cAMP production.

    • To determine antagonist activity, pre-incubate with the test compound before adding a known agonist (e.g., quinpirole) and measure the blockade of the agonist's inhibitory effect on cAMP production.

  • cAMP Quantification:

    • Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Analyze the data similarly to the calcium mobilization assay to determine EC50/IC50 values.

Data Presentation

All quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical Binding Affinities (Ki) of this compound at Human Muscarinic Receptors

Receptor SubtypeKi (nM)
M1Value
M2Value
M3Value
M4Value
M5Value

Table 2: Hypothetical Functional Activity of this compound at Human Muscarinic Receptors

Receptor SubtypeAssayActivityEC50/IC50 (nM)Emax (%)
M1Calcium MobilizationAgonist/AntagonistValueValue
M2cAMP AccumulationAgonist/AntagonistValueValue
M3Calcium MobilizationAgonist/AntagonistValueValue
M4cAMP AccumulationAgonist/AntagonistValueValue
M5Calcium MobilizationAgonist/AntagonistValueValue

Emax: Maximal efficacy relative to a standard full agonist.

Conclusion

While direct experimental data on this compound is currently unavailable, its structural features strongly suggest it is a promising candidate for investigation as a novel muscarinic receptor ligand. The application notes and protocols provided here offer a robust framework for its initial characterization. By systematically evaluating its binding affinity and functional activity at the five muscarinic receptor subtypes, researchers can elucidate its neuropharmacological profile and determine its potential as a tool for studying the cholinergic system and as a lead for the development of new therapies for neurological disorders.

References

Application Notes and Protocols for the Synthesis of 3-Hydroxy-3-mercaptomethylquinuclidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 3-Hydroxy-3-mercaptomethylquinuclidine and its derivatives. The methodologies outlined are based on established synthetic routes, including those used for the preparation of the muscarinic agonist Cevimeline.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The quinuclidine scaffold is a core feature in many existing drugs, and its derivatives have shown a wide range of activities, including anti-proliferative and central nervous system stimulating properties.[1] The synthesis of this compound derivatives typically commences from 3-quinuclidinone and proceeds through a key spiro-epoxide intermediate.[2] This document details the synthetic steps from the starting material to the final derivatized products, providing protocols for key transformations.

Synthesis Workflow

The overall synthetic pathway involves a multi-step process, which is visualized in the diagram below. The process begins with the conversion of 3-quinuclidinone to a spiro-epoxide, followed by ring-opening to introduce the hydroxyl and mercaptomethyl functionalities. The resulting intermediate can then be further modified to produce a variety of derivatives.

G A 3-Quinuclidinone B Spiro-epoxide Intermediate A->B Corey-Chaykovsky Epoxidation C This compound B->C Epoxide Opening (Thiolation) D This compound Derivatives (e.g., Cevimeline) C->D Derivatization

Caption: Overall synthetic workflow for this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of the Spiro-epoxide Intermediate from 3-Quinuclidinone

This protocol describes the epoxidation of 3-quinuclidinone using the Corey-Chaykovsky reaction.[2]

Materials:

  • 3-Quinuclidinone

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride to anhydrous DMSO under a positive pressure of nitrogen.

  • To this suspension, add trimethylsulfoxonium iodide portion-wise at room temperature.

  • Stir the resulting mixture until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Dissolve 3-quinuclidinone in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude spiro-epoxide.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

This protocol outlines three alternative methods for the ring-opening of the spiro-epoxide to yield the target hydroxy-thiol compound.[2]

Method A: Using Hydrogen Sulfide [2]

Materials:

  • Spiro-epoxide intermediate

  • Hydrogen sulfide (H₂S) gas

  • Sodium hydroxide (NaOH)

  • Water

  • Standard gas dispersion tube and reaction vessel

Procedure:

  • Dissolve the spiro-epoxide in an aqueous solution of sodium hydroxide.

  • Bubble hydrogen sulfide gas through the solution at a controlled rate.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture carefully with a suitable acid (e.g., HCl) to a neutral pH.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify by column chromatography or recrystallization.

Method B: Using Thioacetic Acid [2]

Materials:

  • Spiro-epoxide intermediate

  • Thioacetic acid

  • Solvent (e.g., a polar aprotic solvent)

  • Base for hydrolysis (e.g., sodium hydroxide)

Procedure:

  • Dissolve the spiro-epoxide in a suitable solvent.

  • Add thioacetic acid to the solution and stir at room temperature or with gentle heating.

  • After the formation of the thioacetate intermediate (monitored by TLC), add an aqueous solution of a base like sodium hydroxide to hydrolyze the thioester.

  • Stir until the hydrolysis is complete.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Work up the organic phase as described in Method A to obtain the purified this compound.

Method C: Using Thiourea [2]

Materials:

  • Spiro-epoxide intermediate

  • Reagents to convert epoxide to hydroxy bromide (e.g., HBr)

  • Thiourea

  • Aqueous medium

  • Base for hydrolysis (e.g., sodium hydroxide)

Procedure:

  • First, convert the spiro-epoxide to the corresponding hydroxy bromide.[2]

  • Reflux the resulting hydroxy bromide with thiourea in an aqueous medium to form a thiolactone intermediate.[2]

  • Hydrolyze the thiolactone with an aqueous solution of sodium hydroxide to yield this compound.[2]

  • Isolate and purify the product as described in the previous methods.

Protocol 3: Synthesis of Cevimeline from this compound

This protocol describes the final derivatization step to produce Cevimeline, a known muscarinic agonist.[2]

Materials:

  • This compound

  • Acetaldehyde

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, Tin(IV) chloride, or p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene, hexane, or chloroform)

Procedure:

  • Dissolve this compound in an anhydrous solvent under an inert atmosphere.

  • Add the Lewis acid catalyst to the solution.

  • Cool the mixture and add acetaldehyde dropwise.

  • Allow the reaction to proceed, monitoring by TLC. The reaction may be run at reflux.

  • Upon completion, quench the reaction and neutralize the catalyst.

  • Extract the product, which will be a diastereomeric mixture of cis- and trans-isomers.

  • Separate the desired cis-isomer (Cevimeline) from the trans-isomer by fractional crystallization or chromatographic techniques.

  • The trans-isomer can potentially be isomerized to the cis-isomer by treatment with an acidic catalyst.

Data Presentation

The following tables summarize the key reactants and expected outcomes for the synthesis of this compound and its derivatives.

Step Starting Material Key Reagents Product Reference
1. Epoxidation 3-QuinuclidinoneTrimethylsulfoxonium iodide, NaH, DMSOSpiro-epoxide[2]
2. Epoxide Opening (Method A) Spiro-epoxideH₂S, NaOH, H₂OThis compound[2]
2. Epoxide Opening (Method B) Spiro-epoxideThioacetic acid, then NaOHThis compound[2]
2. Epoxide Opening (Method C) Spiro-epoxideHBr, then Thiourea, then NaOHThis compound[2]
3. Derivatization (Cevimeline) This compoundAcetaldehyde, BF₃·OEt₂Cevimeline (cis/trans mixture)[2]

Signaling Pathways and Logical Relationships

The chemical transformations can be visualized as a logical progression of reactions, each with specific reagents and conditions leading to the next intermediate or the final product.

G cluster_0 Synthesis of Key Intermediate cluster_1 Derivatization Start 3-Quinuclidinone Epoxide Spiro-epoxide Start->Epoxide Epoxidation HydroxyThiol This compound Epoxide->HydroxyThiol Ring Opening Derivative Cevimeline (cis/trans mixture) HydroxyThiol->Derivative Condensation w/ Acetaldehyde FinalProduct Purified Cevimeline (cis) Derivative->FinalProduct Isomer Separation

Caption: Logical flow of the synthesis and derivatization process.

References

Application Notes and Protocols for the Analytical Detection of 3-Hydroxy-3-mercaptomethylquinuclidine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxy-3-mercaptomethylquinuclidine is a chiral building block utilized in the synthesis of muscarinic agonists, such as AF 102B. Its potential mechanism of action involves the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. The detection and quantification of this compound are essential for pharmacokinetic, pharmacodynamic, and toxicology studies in drug development. This document outlines proposed analytical methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which are common and robust techniques for the analysis of small molecules in complex biological samples.

Mechanism of Action: Inhibition of the Mevalonate Pathway

This compound is suggested to act as an inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in the biosynthesis of cholesterol and other isoprenoids. By inhibiting this enzyme, the compound can disrupt the production of these essential molecules.

mevalonate_pathway acetyl_coa Acetyl-CoA hmg_coa_synthase HMG-CoA Synthase acetyl_coa->hmg_coa_synthase acetoacetyl_coa Acetoacetyl-CoA acetoacetyl_coa->hmg_coa_synthase hmg_coa HMG-CoA hmg_coa_synthase->hmg_coa hmg_coa_reductase HMG-CoA Reductase hmg_coa->hmg_coa_reductase mevalonate Mevalonate hmg_coa_reductase->mevalonate isoprenoids Isoprenoids (Cholesterol, etc.) mevalonate->isoprenoids inhibitor This compound inhibitor->hmg_coa_reductase

Figure 1: Proposed inhibition of the Mevalonate Pathway.

Analytical Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method suitable for the quantification of polar compounds like this compound in biological fluids.

Experimental Workflow

lc_ms_workflow sample_collection Sample Collection (Plasma, Urine) protein_precipitation Protein Precipitation (e.g., with Acetonitrile) sample_collection->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation and Reconstitution supernatant_transfer->evaporation lc_ms_analysis LC-MS/MS Analysis evaporation->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Figure 2: LC-MS/MS Experimental Workflow.
Protocol: Quantification in Human Plasma

1. Sample Preparation

  • To 100 µL of human plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Sciex QTRAP 6500+ or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a standard solution of this compound. A hypothetical precursor ion would be [M+H]+, and fragment ions would be selected for quantification and qualification.

Quantitative Data (Representative)

The following table presents hypothetical performance characteristics for the proposed LC-MS/MS method, based on typical values for similar analytes.

ParameterResult
Linearity Range0.1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)< 15% (< 20% at LLOQ)
Recovery> 85%

Analytical Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be an alternative for the analysis of this compound, particularly after derivatization to increase its volatility. The presence of a thiol and a hydroxyl group makes derivatization a necessary step.

Experimental Workflow

gc_ms_workflow sample_collection Sample Collection (Plasma, Urine) liquid_liquid_extraction Liquid-Liquid Extraction sample_collection->liquid_liquid_extraction derivatization Derivatization (e.g., Silylation) liquid_liquid_extraction->derivatization gc_ms_analysis GC-MS Analysis derivatization->gc_ms_analysis data_processing Data Processing and Quantification gc_ms_analysis->data_processing

Figure 3: GC-MS Experimental Workflow.
Protocol: Quantification in Human Plasma

1. Sample Preparation and Derivatization

  • To 200 µL of human plasma, add an appropriate internal standard.

  • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., ethyl acetate) after adjusting the pH.

  • Evaporate the organic layer to dryness.

  • To the dry residue, add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

  • Heat the mixture at 70°C for 30 minutes to ensure complete derivatization of both the hydroxyl and thiol groups.

2. GC-MS Conditions

  • GC System: Agilent 8890 GC or equivalent.

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Injection Mode: Splitless.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized analyte.

Quantitative Data (Representative)

The following table presents hypothetical performance characteristics for the proposed GC-MS method.

ParameterResult
Linearity Range1 - 500 ng/mL
Correlation Coefficient (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% RSD)< 15% (< 20% at LLOQ)
Recovery> 80%
Conclusion

The presented LC-MS/MS and GC-MS methods provide robust frameworks for the development of a validated assay for the detection and quantification of this compound in biological samples. The LC-MS/MS method is likely to offer higher sensitivity and require less sample preparation, making it the preferred choice for most applications. However, GC-MS remains a viable alternative. Researchers should perform thorough method development and validation to ensure the accuracy, precision, and reliability of their results.

Application Notes and Protocols for Testing the Efficacy of 3-Hydroxy-3-mercaptomethylquinuclidine as a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Emerging research highlights the roles of oxidative stress and cholinergic system dysfunction in the pathophysiology of these conditions. 3-Hydroxy-3-mercaptomethylquinuclidine (3H3MQ) is a novel synthetic compound featuring a mercaptomethyl group, suggesting potential antioxidant properties, and a quinuclidine core, a scaffold present in compounds known to interact with nicotinic acetylcholine receptors (nAChRs).

These application notes provide a comprehensive experimental framework to evaluate the efficacy of 3H3MQ as a potential neuroprotective agent. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to systematically investigate the compound's antioxidant capacity, its interaction with cholinergic receptors, and its overall neuroprotective effects in both in vitro and in vivo models.

Postulated Mechanism of Action

We hypothesize that 3H3MQ exerts neuroprotective effects through a dual mechanism:

  • Antioxidant Activity: The mercaptomethyl (-CH₂SH) moiety may act as a potent scavenger of reactive oxygen species (ROS), thereby mitigating oxidative damage to neurons.

  • Cholinergic Modulation: The quinuclidine structure may allow 3H3MQ to bind to and modulate nAChRs, which are known to influence neuronal survival and synaptic plasticity.

The following experimental design will test this hypothesis by systematically evaluating each aspect of the proposed mechanism.

In Vitro Experimental Protocols

A series of in vitro assays will be conducted to determine the bioactivity and neuroprotective potential of 3H3MQ.[1][2][3]

Cytotoxicity Assessment

Objective: To determine the optimal, non-toxic concentration range of 3H3MQ for use in cell-based assays.

Protocol: MTT Assay

  • Cell Culture: Plate human neuroblastoma SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 3H3MQ (e.g., 0.1 µM to 100 µM) in a complete culture medium. Replace the existing medium with the 3H3MQ-containing medium and incubate for 24-48 hours.

  • MTT Incubation: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control.

Antioxidant Capacity

Objective: To quantify the antioxidant properties of 3H3MQ.

Protocol: Intracellular ROS Assay

  • Cell Culture: Plate SH-SY5Y cells in a 96-well black, clear-bottom plate.

  • Compound Pre-treatment: Treat cells with various non-toxic concentrations of 3H3MQ for 1-2 hours.

  • Oxidative Stress Induction: Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) and incubate for a specified duration.

  • DCFDA Staining: Add 2',7'-dichlorofluorescin diacetate (DCFDA) to the cells and incubate for 30 minutes. DCFDA is oxidized to the fluorescent DCF in the presence of ROS.

  • Data Acquisition: Measure the fluorescence intensity (excitation/emission ~485/535 nm). A reduction in fluorescence in 3H3MQ-treated cells indicates ROS scavenging.

Target Engagement: nAChR Binding

Objective: To determine if 3H3MQ binds to nicotinic acetylcholine receptors.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from SH-SY5Y cells or cells recombinantly expressing specific nAChR subtypes.

  • Binding Reaction: Incubate the membranes with a known nAChR radioligand (e.g., [³H]epibatidine) in the presence of increasing concentrations of 3H3MQ.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Data Acquisition: Quantify the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Determine the binding affinity (Ki) of 3H3MQ by competitive binding analysis.

Neuroprotection Assay

Objective: To assess the ability of 3H3MQ to protect neurons from a neurotoxin.

Protocol: Amyloid-β Induced Neurotoxicity Assay

  • Cell Culture: Differentiate SH-SY5Y cells into a mature neuronal phenotype using retinoic acid.

  • Compound Pre-treatment: Pre-treat the differentiated cells with non-toxic concentrations of 3H3MQ for 2-4 hours.

  • Neurotoxin Treatment: Expose the cells to a toxic concentration of aggregated amyloid-β (1-42) peptide for 24-48 hours to model aspects of Alzheimer's disease pathology.[1]

  • Viability Assessment: Measure cell viability using the MTT assay or a live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1).

  • Data Analysis: Compare the viability of cells treated with amyloid-β alone to those pre-treated with 3H3MQ.

In Vivo Experimental Protocols

Based on promising in vitro results, the efficacy of 3H3MQ will be evaluated in an animal model of neurodegeneration.[4][5]

Animal Model

A well-established rodent model of Parkinson's disease, the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, will be used to assess in vivo efficacy. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of Parkinson's disease.

Experimental Design
  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Groups:

    • Group 1: Vehicle control (saline)

    • Group 2: MPTP + Vehicle

    • Group 3: MPTP + 3H3MQ (low dose)

    • Group 4: MPTP + 3H3MQ (high dose)

  • Dosing Regimen: Administer 3H3MQ or vehicle daily for 14 days. On day 7, induce neurodegeneration by administering MPTP (e.g., 4 injections of 20 mg/kg, i.p., 2 hours apart).

  • Behavioral Assessment: Conduct behavioral tests, such as the rotarod and pole test, on day 14 to assess motor coordination and bradykinesia.

  • Tissue Collection: On day 15, euthanize the animals and collect brain tissue for biochemical and histological analysis.

Outcome Measures
  • Behavioral Tests:

    • Rotarod Test: Measure the latency to fall from a rotating rod.

    • Pole Test: Measure the time taken to turn and descend a vertical pole.

  • Biochemical Analysis:

    • HPLC-ECD: Quantify dopamine and its metabolites (DOPAC, HVA) in the striatum.

    • ELISA: Measure levels of oxidative stress markers (e.g., malondialdehyde) and inflammatory cytokines (e.g., TNF-α, IL-1β) in brain homogenates.

  • Histological Analysis:

    • Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to visualize and count dopaminergic neurons in the substantia nigra.

Data Presentation

Quantitative data from the proposed experiments should be summarized in the following tables for clear interpretation and comparison.

Table 1: In Vitro Cytotoxicity and Neuroprotection of 3H3MQ

Concentration (µM)Cell Viability (%)Intracellular ROS (% of Control)Neuroprotection against Aβ (%)
Vehicle100 ± 5100 ± 845 ± 4
0.198 ± 685 ± 755 ± 5
197 ± 462 ± 578 ± 6
1095 ± 541 ± 489 ± 5
10055 ± 7N/AN/A

Table 2: In Vivo Efficacy of 3H3MQ in MPTP Mouse Model

Treatment GroupRotarod Latency (s)Striatal Dopamine (ng/mg tissue)Substantia Nigra TH+ Neurons (% of Control)
Vehicle Control180 ± 1515.2 ± 1.8100 ± 10
MPTP + Vehicle65 ± 104.8 ± 0.942 ± 8
MPTP + 3H3MQ (low dose)110 ± 128.9 ± 1.165 ± 7
MPTP + 3H3MQ (high dose)155 ± 1812.5 ± 1.585 ± 9

Visualizations

Diagrams illustrating key pathways and workflows provide a clear conceptual understanding of the experimental design.

G cluster_0 3H3MQ Dual Mechanism H3MQ 3H3MQ Mercapto Mercaptomethyl Group H3MQ->Mercapto Quinuclidine Quinuclidine Core H3MQ->Quinuclidine ROS Oxidative Stress (ROS) nAChR_dys nAChR Dysfunction Scavenging ROS Scavenging Mercapto->Scavenging Inhibits Modulation nAChR Modulation Quinuclidine->Modulation Promotes Scavenging->ROS Survival Neuronal Survival Scavenging->Survival Modulation->nAChR_dys Modulation->Survival

Caption: Postulated dual mechanism of action for 3H3MQ.

G cluster_1 In Vitro Experimental Workflow start Start cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity antioxidant Antioxidant Assay (ROS Measurement) cytotoxicity->antioxidant Determine Safe Dose binding Target Engagement (nAChR Binding) antioxidant->binding neuroprotection Neuroprotection Assay (vs. Aβ) binding->neuroprotection end End neuroprotection->end G cluster_2 In Vivo Efficacy Study Workflow acclimatization Animal Acclimatization grouping Randomization into Groups acclimatization->grouping dosing 3H3MQ/Vehicle Dosing grouping->dosing induction MPTP Induction dosing->induction behavior Behavioral Testing (Rotarod, Pole Test) induction->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Biochemical & Histological Analysis euthanasia->analysis

References

Application Notes and Protocols: 3-Hydroxy-3-mercaptomethylquinuclidine as a Versatile Precursor for Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-3-mercaptomethylquinuclidine is a key chiral building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a variety of novel compounds with significant biological activities. Its rigid bicyclic structure and the presence of hydroxyl and mercaptomethyl functional groups at the C3 position allow for diverse chemical modifications, leading to the development of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of novel compounds derived from this precursor, with a primary focus on the muscarinic agonist Cevimeline (formerly known as AF102B).

Application 1: Synthesis of Muscarinic M1 and M3 Receptor Agonists

The quinuclidine core is a well-established scaffold for targeting muscarinic acetylcholine receptors (mAChRs), which are implicated in a variety of physiological processes and disease states, including Sjögren's syndrome and Alzheimer's disease.[1] (S)-3-Hydroxy-3-mercaptomethylquinuclidine serves as a crucial chiral intermediate for the synthesis of potent muscarinic agonists such as Cevimeline.

Novel Compound Profile: Cevimeline (AF102B)

Cevimeline, chemically known as (±)-cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine], is a parasympathomimetic and muscarinic agonist with particular efficacy at M1 and M3 receptors.[1] It is clinically used for the treatment of dry mouth (xerostomia) associated with Sjögren's syndrome. The synthesis of Cevimeline from this compound involves a key cyclization step with acetaldehyde.

Quantitative Data: Receptor Binding Profile of Cevimeline

Receptor SubtypeEC50 (μM)
M10.023
M21.04
M30.048
M41.31
M50.063

Source: Heinrich et al.[1]

This data highlights Cevimeline's potent agonist activity at the M1 and M3 receptor subtypes.

Experimental Protocols

Protocol 1: Synthesis of (S)-3-Hydroxy-3-mercaptomethylquinuclidine

This protocol is based on the enantioselective synthesis of the chiral building block.

Materials:

  • Quinuclidin-3-one

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH) in mineral oil

  • Dimethyl sulfoxide (DMSO)

  • Hydrogen sulfide (H₂S)

  • Sodium hydroxide (NaOH)

  • Water

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Epoxidation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride in anhydrous DMSO. To this suspension, add trimethylsulfoxonium iodide portion-wise at room temperature. Stir the resulting mixture until the evolution of hydrogen gas ceases. Cool the reaction mixture in an ice bath and add a solution of quinuclidin-3-one in DMSO dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Epoxide Ring Opening: Carefully quench the reaction with water and extract the epoxide product with a suitable organic solvent (e.g., ethyl acetate). The aqueous solution containing the epoxide is then saturated with hydrogen sulfide gas in the presence of sodium hydroxide. The reaction progress is monitored until the epoxide is fully consumed.

  • Purification: After the reaction is complete, neutralize the mixture and extract the product, (S)-3-hydroxy-3-mercaptomethylquinuclidine, with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the pure compound.

Protocol 2: Synthesis of Cevimeline from (S)-3-Hydroxy-3-mercaptomethylquinuclidine

This protocol describes the cyclization reaction to form the spiro-oxathiolane ring system of Cevimeline.

Materials:

  • (S)-3-Hydroxy-3-mercaptomethylquinuclidine

  • Acetaldehyde or Acetaldehyde diethyl acetal

  • Lewis acid catalyst (e.g., Boron trifluoride etherate, Tin(IV) chloride, Phosphoryl chloride, or p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., butanol, isopropanol)

  • Dean-Stark apparatus (if using p-toluenesulfonic acid with acetaldehyde diethyl acetal)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (S)-3-Hydroxy-3-mercaptomethylquinuclidine in an anhydrous solvent.

  • Addition of Reagents: Add the acid catalyst to the solution. If using acetaldehyde diethyl acetal with p-toluenesulfonic acid, attach a Dean-Stark apparatus to remove the ethanol byproduct. Add acetaldehyde or acetaldehyde diethyl acetal to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time will vary depending on the catalyst and solvent used.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and quench any remaining acid. Extract the product with a suitable organic solvent. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product, a mixture of cis and trans diastereomers, can be purified by column chromatography or by selective crystallization of the desired cis-isomer salt (e.g., hydrochloride or sulfate salt) to yield pure Cevimeline.[2]

Visualizations

Synthetic Pathway for Cevimeline

Synthesis_of_Cevimeline precursor This compound reaction Cyclization precursor->reaction reagent Acetaldehyde (or Acetaldehyde diethyl acetal) reagent->reaction catalyst Acid Catalyst (e.g., BF3·OEt2, p-TsOH) catalyst->reaction catalysis product Cevimeline (cis-2-methylspiro[1,3-oxathiolane-5,3'-quinuclidine]) reaction->product

Caption: Synthetic route to Cevimeline from its precursor.

Application 2: Generation of Novel Spiro-oxathiolane Quinuclidine Derivatives

The reaction of this compound with carbonyl compounds is a general method for the synthesis of a library of spiro-oxathiolane quinuclidine derivatives. By varying the aldehyde or ketone used in the cyclization step, novel compounds with potentially diverse pharmacological profiles can be generated.

General Protocol 3: Synthesis of Spiro-oxathiolane Quinuclidine Derivatives

Materials:

  • This compound

  • Aldehyde or Ketone of choice (e.g., formaldehyde, acetone, benzaldehyde)

  • Acid catalyst (as in Protocol 2)

  • Anhydrous solvent

  • Standard laboratory glassware and purification equipment

Procedure:

  • Follow the general procedure outlined in Protocol 2 , substituting acetaldehyde with the desired aldehyde or ketone.

  • The reaction conditions (temperature, time, and catalyst) may need to be optimized for different carbonyl compounds.

  • Purification of the resulting spiro-oxathiolane derivative will likely involve column chromatography to isolate the desired product.

Experimental Workflow for Novel Compound Discovery

Workflow start Start: this compound synthesis Protocol 3: Reaction with diverse Aldehydes/Ketones start->synthesis library Library of Novel Spiro-oxathiolane Quinuclidine Derivatives synthesis->library screening Biological Screening (e.g., Receptor Binding Assays) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead Lead Compound Identification sar->lead

Caption: Workflow for discovering novel bioactive compounds.

References

Application Notes and Protocols for In Vitro Assays Involving 3-Hydroxy-3-mercaptomethylquinuclidine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available experimental data for 3-Hydroxy-3-mercaptomethylquinuclidine is limited. The following application notes and protocols are presented as a general framework for the in vitro characterization of a novel chemical entity with a similar structure. The proposed target, signaling pathways, and experimental data are hypothetical and for illustrative purposes to guide researchers in designing an appropriate screening cascade.

Introduction

This compound is a unique molecule containing a quinuclidine scaffold, a tertiary alcohol, and a mercaptan (thiol) group. The presence of the thiol group suggests a potential for interaction with biological targets, particularly enzymes that utilize cysteine residues in their active sites or are sensitive to redox modulation. This document outlines a hypothetical workflow and detailed protocols for the initial in vitro characterization of this compound, focusing on its potential as an enzyme inhibitor and its effects on cell viability. For the purpose of illustration, we will consider a hypothetical enzyme target: "Thiol-Dependent Hydrolase (TDH)."

Hypothetical Mechanism of Action and Signaling Pathway

We hypothesize that this compound acts as an inhibitor of a critical cellular enzyme, "Thiol-Dependent Hydrolase" (TDH). TDH is postulated to be an enzyme that deactivates a pro-apoptotic factor through hydrolysis. By inhibiting TDH, the compound would prevent the breakdown of this factor, leading to its accumulation and the subsequent activation of the intrinsic apoptotic pathway.

cluster_0 Cellular Environment Compound This compound TDH Thiol-Dependent Hydrolase (TDH) Compound->TDH Inhibition ProApoptotic Pro-Apoptotic Factor TDH->ProApoptotic Deactivates Apoptosis Apoptosis ProApoptotic->Apoptosis Activates Degradation Degradation ProApoptotic->Degradation

Caption: Hypothetical signaling pathway of this compound.

General Experimental Workflow

A tiered approach is recommended for characterizing a novel compound. The workflow begins with a primary biochemical assay to determine direct target engagement and potency. Positive hits are then advanced to secondary cell-based assays to confirm cellular activity and assess general cytotoxicity.

Start Start: Compound Synthesis (this compound) Primary Primary Screening: In Vitro Enzyme Inhibition Assay Start->Primary IC50 Determine IC50 Value Primary->IC50 Secondary Secondary Screening: Cell-Based Assays IC50->Secondary Active Compounds MTT Cell Viability / Cytotoxicity (MTT Assay) Secondary->MTT End End: Candidate Profile MTT->End

Caption: General workflow for in vitro compound characterization.

Quantitative Data Summary

All quantitative data from the proposed assays should be summarized to facilitate comparison and decision-making. The table below presents a template with hypothetical data for this compound.

Assay TypeTarget/Cell LineEndpointResult (Hypothetical)
Biochemical Assay
Enzyme InhibitionThiol-Dependent Hydrolase (TDH)IC₅₀7.5 µM
Cellular Assays
CytotoxicityHuman Liver Carcinoma (HepG2)CC₅₀85.2 µM
CytotoxicityHuman Colon Adenocarcinoma (HT-29)CC₅₀93.4 µM

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: Half-maximal cytotoxic concentration.

Experimental Protocols

Protocol 1: In Vitro Thiol-Dependent Hydrolase (TDH) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory potential of this compound against its hypothetical enzyme target, TDH.

Principle: The TDH enzyme catalyzes the hydrolysis of a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically. In the presence of an inhibitor, the rate of product formation is reduced. The percentage of inhibition is calculated by comparing the reaction rates with and without the test compound.[1]

Materials:

  • Purified recombinant TDH enzyme

  • TDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[1]

  • Chromogenic Substrate (e.g., p-nitrophenyl acetate)

  • This compound

  • Positive Control Inhibitor (a known TDH inhibitor)

  • DMSO (for compound dilution)

  • 96-well clear, flat-bottom microplates[1]

  • Microplate spectrophotometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.1 µM) in TDH Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup: In a 96-well plate, add the following to respective wells:

    • Blank (No Enzyme): 90 µL Assay Buffer + 10 µL Substrate.

    • Negative Control (100% Activity): 80 µL Assay Buffer + 10 µL DMSO + 10 µL Enzyme.

    • Positive Control: 70 µL Assay Buffer + 10 µL Positive Control Inhibitor + 10 µL Enzyme.

    • Test Compound: 70 µL Assay Buffer + 10 µL of each compound dilution + 10 µL Enzyme.

  • Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10 minutes to allow the compound to interact with the enzyme.[1]

  • Reaction Initiation: Add 10 µL of the Chromogenic Substrate to all wells except the Blank.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol) every 60 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_compound - V_blank) / (V_negative_control - V_blank)] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)

This protocol measures the effect of this compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and cytotoxicity.[2][3]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Human cell lines (e.g., HepG2, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)[2]

  • Solubilization Solution (e.g., DMSO or a solution of SDS in HCl)[4][5]

  • 96-well sterile, flat-bottom cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[5]

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[2]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[3] A reference wavelength of >650 nm can be used to subtract background noise.[3]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance_treated / Absorbance_untreated_control) * 100

    • Plot the % Viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC₅₀ value.

References

Animal Models for Studying the Effects of 3-Hydroxy-3-mercaptomethylquinuclidine: A Hypothetical Framework

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Hydroxy-3-mercaptomethylquinuclidine is a novel small molecule with a structure suggesting potential bioactivity. The quinuclidine core is a feature of various neuroactive compounds, while the mercaptomethyl group introduces a nucleophilic thiol that could be involved in antioxidant or other cellular processes. Due to the novelty of this compound, there is a lack of published data on its biological effects. This document outlines a hypothetical preclinical research plan using established animal models to investigate the safety, pharmacokinetic profile, and potential therapeutic efficacy of this compound. The proposed studies are designed to assess its potential as a neuroprotective agent, based on its structural characteristics.

Preclinical Development Workflow

The following diagram illustrates the proposed preclinical workflow for the investigation of this compound.

Preclinical_Workflow cluster_Discovery Discovery & Synthesis cluster_Preclinical Preclinical Evaluation cluster_IND IND-Enabling Compound_Synthesis Compound Synthesis & Purification Toxicity Acute & Sub-chronic Toxicity Studies Compound_Synthesis->Toxicity PK_Studies Pharmacokinetic (ADME) Profiling Toxicity->PK_Studies Determine Safe Dose Range Efficacy_Studies Efficacy in Disease Models PK_Studies->Efficacy_Studies Inform Dosing Regimen IND_Submission Investigational New Drug (IND) Application Efficacy_Studies->IND_Submission

Caption: Preclinical development workflow for a novel compound.

I. Toxicity and Safety Assessment

Application Note

A crucial first step in the preclinical evaluation of any novel compound is to determine its safety profile. Acute and sub-chronic toxicity studies in rodents are conducted to identify the potential target organs of toxicity and to determine the no-observed-adverse-effect level (NOAEL). These studies are essential for establishing a safe dose range for subsequent pharmacokinetic and efficacy studies.

Experimental Protocol: Acute Oral Toxicity Study (OECD 420)
  • Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), with equal numbers of males and females.

  • Housing: Animals are housed in standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dose Administration: A single dose of this compound is administered by oral gavage. The study follows a fixed-dose procedure, starting with a dose of 300 mg/kg.

  • Observations: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, and 4 hours post-dosing, and daily for 14 days. Body weight is recorded weekly.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed.

Experimental Protocol: 28-Day Sub-chronic Oral Toxicity Study (OECD 407)
  • Animal Model: Sprague-Dawley rats, with 10 animals per sex per group.

  • Dose Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: Low dose (e.g., 30 mg/kg/day).

    • Group 3: Mid dose (e.g., 100 mg/kg/day).

    • Group 4: High dose (e.g., 300 mg/kg/day).

  • Dose Administration: The compound is administered daily by oral gavage for 28 consecutive days.

  • In-life Assessments:

    • Clinical observations are recorded daily.

    • Body weight and food consumption are measured weekly.

    • Ophthalmological examination is performed before and at the end of the study.

    • At the end of the treatment period, blood samples are collected for hematology and clinical chemistry analysis.

  • Terminal Procedures:

    • Animals are euthanized, and a full necropsy is performed.

    • Organ weights are recorded.

    • A comprehensive set of tissues is collected and preserved for histopathological examination.

Hypothetical Data Presentation
ParameterVehicle ControlLow Dose (30 mg/kg)Mid Dose (100 mg/kg)High Dose (300 mg/kg)
Mortality (Acute) 0/100/100/101/10
Body Weight Change (28-day, g) +45 ± 5+42 ± 6+35 ± 7+15 ± 9
Alanine Aminotransferase (ALT, U/L) 35 ± 838 ± 1045 ± 12150 ± 40
Creatinine (mg/dL) 0.6 ± 0.10.7 ± 0.10.6 ± 0.20.8 ± 0.2
Liver Weight (g) 12.5 ± 1.512.8 ± 1.713.5 ± 1.818.2 ± 2.5*

*Statistically significant difference from vehicle control (p < 0.05).

II. Pharmacokinetic Profiling

Application Note

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is fundamental to drug development. A pharmacokinetic (PK) study in an animal model provides key parameters such as bioavailability, maximum concentration (Cmax), time to reach maximum concentration (Tmax), and half-life (t1/2). This information is critical for designing effective dosing regimens in efficacy studies.

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats with jugular vein cannulation for serial blood sampling.

  • Dose Groups:

    • Group 1: Intravenous (IV) administration (e.g., 5 mg/kg).

    • Group 2: Oral (PO) gavage administration (e.g., 50 mg/kg).

  • Blood Sampling: Blood samples (approx. 0.2 mL) are collected at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

  • Data Analysis: PK parameters are calculated using non-compartmental analysis software.

Hypothetical Data Presentation
ParameterIV (5 mg/kg)PO (50 mg/kg)
Cmax (ng/mL) 2150 ± 350850 ± 150
Tmax (h) 0.0831.0
AUC(0-inf) (ng*h/mL) 4500 ± 6009000 ± 1200
t1/2 (h) 3.5 ± 0.54.2 ± 0.7
Bioavailability (%) -20

III. Hypothetical Efficacy Studies: Neuroprotection

Application Note

Given the presence of the quinuclidine core and the potential antioxidant properties of the mercapto group, a plausible therapeutic application for this compound is in neurodegenerative diseases where oxidative stress is a key pathological feature, such as Parkinson's disease. The following protocols describe a hypothetical study to evaluate the neuroprotective effects of the compound in a rat model of Parkinson's disease.

Experimental Protocol: 6-OHDA Model of Parkinson's Disease
  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Parkinsonism: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to induce degeneration of dopaminergic neurons in the substantia nigra.

  • Treatment Groups:

    • Sham + Vehicle

    • 6-OHDA + Vehicle

    • 6-OHDA + this compound (e.g., 50 mg/kg/day, PO)

    • 6-OHDA + Positive Control (e.g., L-DOPA)

  • Treatment Schedule: Treatment starts 24 hours after 6-OHDA lesioning and continues for 4 weeks.

  • Behavioral Assessments: Motor function is assessed weekly using the following tests:

    • Cylinder Test: To measure forelimb use asymmetry.

    • Pole Test: To assess bradykinesia.

    • Apomorphine-Induced Rotations: To quantify the extent of dopamine depletion.

  • Post-mortem Analysis:

    • Histology: Brains are processed for immunohistochemical staining of tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.

    • Biochemical Assays: The striatum is dissected to measure levels of dopamine and its metabolites by HPLC. Additionally, markers of oxidative stress (e.g., malondialdehyde, glutathione) and antioxidant enzyme activities (e.g., SOD, CAT) are measured in the substantia nigra.

Hypothetical Data Presentation
ParameterSham + Vehicle6-OHDA + Vehicle6-OHDA + Compound
Contralateral Rotations (turns/min) 0.5 ± 0.28.5 ± 1.53.2 ± 0.8
TH+ Neurons in Substantia Nigra (%) 100 ± 525 ± 865 ± 10
Striatal Dopamine (ng/mg tissue) 15 ± 23 ± 19 ± 2
SOD Activity (U/mg protein) 120 ± 1575 ± 10105 ± 12

*Statistically significant difference from 6-OHDA + Vehicle group (p < 0.05).

IV. Hypothetical Mechanism of Action: Signaling Pathways

Application Note

Based on the compound's structure and the hypothetical efficacy data, it is plausible that this compound exerts its neuroprotective effects by modulating cellular pathways involved in oxidative stress response and cell survival. The following diagrams illustrate two key pathways that could be investigated.

Nrf2-Mediated Antioxidant Response

The mercapto group of the compound could potentially activate the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.

Nrf2_Pathway Compound This compound Keap1 Keap1 Compound->Keap1 Inhibition Oxidative_Stress Oxidative Stress Oxidative_Stress->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding Antioxidant_Genes Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Antioxidant_Genes Transcription Cell_Protection Cell Protection Antioxidant_Genes->Cell_Protection Increased Expression

Caption: Hypothetical activation of the Nrf2 pathway.

PI3K/Akt Survival Pathway

The compound might also promote neuronal survival by activating the PI3K/Akt signaling pathway, which is a key regulator of cell survival and apoptosis.

PI3K_Akt_Pathway Compound This compound Receptor Growth Factor Receptor Compound->Receptor Activation? PI3K PI3K Receptor->PI3K Activation Akt Akt PI3K->Akt Activation Apoptotic_Proteins Pro-apoptotic Proteins (e.g., Bad) Akt->Apoptotic_Proteins Inhibition Cell_Survival Cell Survival Apoptotic_Proteins->Cell_Survival Inhibition

Caption: Hypothetical activation of the PI3K/Akt pathway.

Conclusion

This document provides a hypothetical, yet comprehensive, framework for the initial preclinical evaluation of this compound using established animal models. The proposed studies would systematically assess the compound's safety, pharmacokinetic profile, and potential efficacy as a neuroprotective agent. The data generated from such a research plan would be essential for determining whether this novel compound warrants further development as a potential therapeutic for neurodegenerative diseases.

Purifying 3-Hydroxy-3-mercaptomethylquinuclidine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

For researchers, scientists, and drug development professionals, the purity of a compound is paramount for accurate downstream applications and clinical success. This document provides detailed application notes and protocols for the purification of 3-Hydroxy-3-mercaptomethylquinuclidine, a chiral building block with significant potential in the synthesis of muscarinic agonists. Due to the compound's inherent instability, careful selection and execution of purification techniques are critical. This guide outlines several effective methods, including liquid-liquid extraction, column chromatography, and crystallization, with a special focus on handling the sensitive thiol group.

Introduction

This compound is a key intermediate in the development of therapeutics targeting neurodegenerative disorders. Its structure, featuring a tertiary alcohol and a thiol group on a rigid quinuclidine framework, presents unique purification challenges. The thiol moiety is susceptible to oxidation, which can lead to the formation of disulfide impurities. The basic nitrogen of the quinuclidine ring influences its solubility and interaction with chromatographic stationary phases. This document details protocols to address these challenges and achieve high purity.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical quantitative data for the purification techniques described in this guide. Please note that these values are illustrative and can vary based on the initial purity of the crude product and the specific experimental conditions.

Purification TechniquePurity Achieved (%)Typical Yield (%)ThroughputKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction 75 - 9085 - 95HighRemoves bulk ionic impurities and unreacted starting materials.Limited efficiency for removing structurally similar impurities.
Column Chromatography
- Silica Gel> 9870 - 85MediumHigh resolution for non-polar impurities.Potential for thiol oxidation on acidic silica.
- Alumina (basic or neutral)> 9875 - 90MediumReduces risk of thiol oxidation.May require specific solvent systems.
- Covalent Chromatography> 9960 - 80LowHighly specific for thiol-containing compounds.Requires specific resin and additional reaction/elution steps.
Crystallization > 99.550 - 70VariableYields highly pure crystalline solid; suitable for final polishing.Can be challenging to establish optimal conditions; potential for lower yield.
Chiral HPLC (for enantiomeric separation) > 99.9 (enantiomeric excess)Preparative scale dependentLowSeparation of enantiomers.Requires specialized equipment and columns; lower throughput.

Experimental Protocols

Protocol 1: Initial Purification by Liquid-Liquid Extraction

This protocol is designed to remove water-soluble byproducts and unreacted starting materials from the crude reaction mixture.

Materials:

  • Crude this compound in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • Deionized water (degassed)

  • Saturated sodium bicarbonate solution (degassed)

  • Brine (saturated NaCl solution, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude reaction mixture in a suitable organic solvent if not already in solution.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with degassed deionized water to remove water-soluble impurities. Allow the layers to separate and discard the aqueous layer.

  • Next, wash the organic layer with a degassed saturated sodium bicarbonate solution to neutralize any acidic byproducts. Again, allow for phase separation and discard the aqueous layer.

  • Perform a final wash with degassed brine to remove residual water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the partially purified product.

Protocol 2: Purification by Column Chromatography

Column chromatography is a highly effective technique for separating the target compound from closely related impurities. The choice of stationary phase is critical to prevent thiol oxidation.

Option A: Alumina Chromatography (Neutral or Basic)

Materials:

  • Partially purified this compound

  • Neutral or basic alumina (activated)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Methanol

  • Glass chromatography column

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

Procedure:

  • Prepare the chromatography column by packing it with a slurry of alumina in hexane.

  • Dissolve the partially purified product in a minimal amount of the eluent (e.g., a mixture of hexane and ethyl acetate).

  • Carefully load the sample onto the top of the alumina bed.

  • Elute the column with a gradient of increasing polarity, starting with a low polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate, followed by a small percentage of methanol if necessary).

  • Collect fractions and monitor the separation using TLC.

  • Combine the fractions containing the pure product, as determined by TLC analysis.

  • Evaporate the solvent from the combined pure fractions to yield the purified this compound.

Option B: Covalent Chromatography using Thiopropyl Resin

This technique offers high selectivity for thiol-containing compounds.[1]

Materials:

  • Thiopropyl resin (e.g., Thiopropyl Sepharose)

  • Partially purified this compound

  • Binding buffer (e.g., phosphate buffer, pH 7.5)

  • Elution buffer (e.g., binding buffer containing a reducing agent like dithiothreitol (DTT) or 2-mercaptoethanol)

  • Chromatography column

Procedure:

  • Swell and equilibrate the thiopropyl resin in the binding buffer according to the manufacturer's instructions.

  • Pack the equilibrated resin into a chromatography column.

  • Dissolve the partially purified product in the binding buffer and load it onto the column. The thiol group will form a disulfide bond with the resin.

  • Wash the column extensively with the binding buffer to remove non-thiol impurities.

  • Elute the bound this compound by applying the elution buffer containing a reducing agent. The reducing agent will cleave the disulfide bond, releasing the purified product.

  • Collect the fractions containing the eluted product.

  • The purified product will be in a buffer containing a reducing agent, which may need to be removed in a subsequent step depending on the downstream application.

Protocol 3: Final Purification by Crystallization

Crystallization is an excellent final step to obtain a highly pure, crystalline solid.

Materials:

  • Purified this compound (from chromatography)

  • A suitable solvent system (e.g., ethanol/water, acetone/hexane)

  • Heating plate with magnetic stirrer

  • Crystallization dish

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve the purified compound in a minimal amount of a suitable hot solvent in which it is highly soluble.

  • Slowly add a co-solvent in which the compound is less soluble until the solution becomes slightly turbid.

  • If necessary, gently heat the solution to redissolve the precipitate, then allow it to cool slowly to room temperature.

  • For further crystal growth, the solution can be placed in a refrigerator or freezer.

  • Once a significant amount of crystals has formed, collect them by filtration.

  • Wash the crystals with a small amount of the cold co-solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Protocol 4: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

For applications requiring a specific enantiomer, chiral HPLC is the method of choice.

Materials:

  • Racemic this compound

  • Chiral stationary phase column (e.g., Chiralpak series)

  • HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

  • Mobile phase (e.g., a mixture of hexane, ethanol, and a basic additive like diethylamine)[2]

Procedure:

  • Select a suitable chiral column based on preliminary screening or literature precedents for similar quinuclidine derivatives.

  • Develop an isocratic or gradient mobile phase that provides good separation of the two enantiomers. The mobile phase composition will need to be optimized for the specific column and compound.[2]

  • Dissolve the racemic mixture in the mobile phase and inject it into the HPLC system.

  • Monitor the elution of the enantiomers and determine their retention times.

  • For preparative separation, scale up the injection volume and collect the fractions corresponding to each enantiomer.

  • Evaporate the solvent from the collected fractions to obtain the enantiomerically pure products.

Mandatory Visualizations

experimental_workflow cluster_extraction Liquid-Liquid Extraction cluster_chromatography Column Chromatography cluster_crystallization Crystallization cluster_chiral Chiral HPLC start Crude Product extraction Aqueous Washes (Water, Bicarbonate, Brine) start->extraction drying Drying over Na2SO4 extraction->drying concentration Concentration drying->concentration loading Load on Alumina/Thiopropyl Resin concentration->loading Partially Purified Product elution Elution with Solvent Gradient/Reducing Agent loading->elution fraction_collection Fraction Collection & TLC Analysis elution->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling concentration2 Concentration pooling->concentration2 dissolution Dissolve in Hot Solvent concentration2->dissolution Purified Product cooling Slow Cooling dissolution->cooling filtration Crystal Filtration cooling->filtration drying2 Drying filtration->drying2 injection Inject Racemic Mixture drying2->injection Racemic Crystalline Product separation Separation on Chiral Column injection->separation collection Fraction Collection (Enantiomers) separation->collection final_product final_product collection->final_product Enantiomerically Pure Product

Caption: General workflow for the purification of this compound.

signaling_pathway_analogy Crude_Mixture Crude Reaction Mixture (Target + Impurities) Extraction Liquid-Liquid Extraction Crude_Mixture->Extraction Removes Bulk Impurities Chromatography Column Chromatography Extraction->Chromatography Removes Structurally Similar Impurities Crystallization Crystallization Chromatography->Crystallization Final Polishing Pure_Compound Pure this compound Crystallization->Pure_Compound

Caption: Logical relationship of purification steps for achieving high purity.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxy-3-mercaptomethylquinuclidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxy-3-mercaptomethylquinuclidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guides

Problem 1: Low Yield or Failure in the Synthesis of 3-Quinuclidinone (Precursor)

Question: My Dieckmann condensation to form 3-quinuclidinone is giving a low yield or failing completely. What are the common causes and how can I troubleshoot this step?

Answer: The synthesis of 3-quinuclidinone via Dieckmann condensation is a critical first step and can be prone to issues. Here are some common causes and solutions:

  • Moisture Contamination: The alkoxide base (e.g., sodium ethoxide, potassium tert-butoxide) is extremely sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous.

  • Incorrect Stoichiometry of Base: At least one full equivalent of base is required to drive the reaction to completion by deprotonating the resulting β-keto ester.[1] Using a catalytic amount will result in poor yields.

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While the initial deprotonation may be performed at a lower temperature, the cyclization often requires heating. Consult specific literature procedures for the optimal temperature profile.

  • Side Reactions: A significant side reaction is the base-catalyzed autocondensation of 3-quinuclidinone, which can lead to the formation of an α,β-unsaturated ketone dimer.[2] This can be minimized by maintaining a lower reaction temperature and avoiding prolonged reaction times after the initial cyclization.

  • Inefficient Decarboxylation: Following the Dieckmann condensation, the resulting β-keto ester is typically hydrolyzed and decarboxylated under acidic conditions. Incomplete decarboxylation will result in a lower yield of 3-quinuclidinone. Ensure sufficient heating and reaction time during this step.

Experimental Protocol: Synthesis of 3-Quinuclidinone via Dieckmann Condensation

This protocol is a generalized procedure based on common literature methods. Researchers should consult specific publications for detailed parameters.

  • Preparation: Under an inert atmosphere, add anhydrous toluene to a reaction vessel equipped with a reflux condenser and a dropping funnel.

  • Base Addition: Add sodium ethoxide or potassium tert-butoxide to the toluene.

  • Substrate Addition: Slowly add the starting diester (e.g., a 1,4-disubstituted piperidine) to the base suspension at a controlled temperature.

  • Cyclization: Heat the reaction mixture to reflux for several hours to facilitate the Dieckmann condensation.

  • Hydrolysis and Decarboxylation: After cooling, carefully quench the reaction with aqueous acid (e.g., HCl or H₂SO₄). Heat the mixture to reflux to promote hydrolysis and decarboxylation.

  • Work-up and Purification: Cool the reaction mixture, basify with a suitable base (e.g., NaOH or K₂CO₃), and extract the aqueous layer with an organic solvent (e.g., chloroform or dichloromethane). Dry the organic extracts, concentrate under reduced pressure, and purify the crude 3-quinuclidinone by distillation or chromatography.

dot graph TD { rankdir=LR; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label="Workflow and Troubleshooting for 3-Quinuclidinone Synthesis"; fontsize=14; fontcolor="#202124"; }

Figure 1. A flowchart illustrating the synthesis of 3-quinuclidinone with key troubleshooting checkpoints.

Problem 2: Inefficient Epoxidation of 3-Quinuclidinone

Question: I am having trouble with the epoxidation of 3-quinuclidinone. What are some potential issues and how can I optimize this step?

Answer: The epoxidation of 3-quinuclidinone to form the spiro-epoxide is a key step. Here are some factors to consider for optimization:

  • Choice of Oxidizing Agent: Common epoxidizing agents include peroxy acids like m-CPBA or hydrogen peroxide with a suitable catalyst. The choice of reagent can significantly impact yield and selectivity. Over-oxidation to other products is a risk with stronger, less selective oxidizing agents.

  • Reaction Conditions: Temperature control is crucial. Epoxidations are often exothermic and running the reaction at too high a temperature can lead to side reactions and decomposition of the product.

  • pH Control: When using hydrogen peroxide, the pH of the reaction mixture can be critical. Buffering the solution may be necessary to prevent unwanted side reactions.

  • Substrate-Controlled Diastereoselectivity: The quinuclidine ring structure can influence the facial selectivity of the epoxidation, potentially leading to a mixture of diastereomers. The choice of epoxidizing agent and reaction conditions can sometimes be tuned to favor one diastereomer.[3]

ParameterRecommendationPotential Issue if Not Followed
Oxidizing Agent m-CPBA, H₂O₂/catalystLow yield, over-oxidation, side reactions
Temperature Low temperature (e.g., 0 °C)Decomposition, reduced selectivity
Solvent Aprotic solvent (e.g., CH₂Cl₂)Interference with oxidizing agent
pH Buffered (if using H₂O₂)Unwanted side reactions

Table 1. Recommended parameters for the epoxidation of 3-quinuclidinone.

Problem 3: Low Yield or Side Products in the Thiol-mediated Epoxide Ring Opening

Question: The ring-opening of the 3-spiro-epoxyquinuclidine with a thiol is not proceeding as expected. What are the likely challenges?

Answer: The nucleophilic ring-opening of the epoxide by a thiol is the final key transformation. Here are some potential hurdles:

  • Nucleophilicity of the Thiol: While thiols are generally good nucleophiles, their reactivity can be influenced by steric hindrance and the choice of the sulfur source.[4] Using a thiolate, generated by deprotonating the thiol with a mild base, will significantly increase its nucleophilicity.

  • Regioselectivity: The ring-opening of unsymmetrical epoxides can lead to a mixture of regioisomers. For the 3-spiro-epoxyquinuclidine, the attack is expected to occur at the less sterically hindered carbon of the epoxide.

  • Solvent Effects: The choice of solvent can influence the reaction rate. Protic solvents can solvate the nucleophile, potentially reducing its reactivity, while polar aprotic solvents are often a good choice.

  • Formation of Disulfides: Thiols can be oxidized to disulfides, especially in the presence of air or other oxidizing agents.[5] This depletes the active nucleophile. Performing the reaction under an inert atmosphere can mitigate this issue.

  • Intramolecular Reactions: The quinuclidine nitrogen is basic and could potentially interfere with the reaction, although it is generally less nucleophilic than the thiolate.

dot graph { layout=dot; rankdir=TB; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption { label="Key Relationships in Epoxide Ring Opening"; fontsize=14; fontcolor="#202124"; }

Figure 2. A diagram showing the key components and potential side reactions in the thiol-mediated epoxide ring opening.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying the final product, this compound?

A1: The final product is a polar, basic compound containing a sulfur atom, which presents several purification challenges:

  • High Polarity: The hydroxyl and amine functionalities make the compound highly polar, which can lead to poor mobility and streaking on standard silica gel chromatography.[6]

  • Basicity: The quinuclidine nitrogen is basic and can interact strongly with the acidic silica gel, leading to irreversible adsorption or tailing.

  • Alternative Chromatography: Consider using alternative stationary phases like alumina or reverse-phase chromatography. For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to reduce tailing.

  • Crystallization: If possible, crystallization of the free base or a salt (e.g., hydrochloride) can be an effective purification method.

Q2: Are there any specific safety precautions I should take when working with thiols?

A2: Yes, thiols are known for their strong, unpleasant odors and can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Some thiols are also volatile, so care should be taken to avoid inhalation.

Q3: Can the quinuclidine nitrogen act as a nucleophile and compete with the thiol in the epoxide ring-opening step?

A3: While the quinuclidine nitrogen is basic, sulfur is generally a stronger nucleophile than nitrogen in this context.[4] By using a thiolate, which is a much more potent nucleophile, the reaction should overwhelmingly favor attack by the sulfur nucleophile. However, under certain conditions, particularly if the thiol is not deprotonated, competitive N-alkylation could be a minor side reaction.

Q4: My NMR spectrum of the final product is complex. What are some common impurities I might be seeing?

A4: Besides the desired product, you might be observing:

  • Unreacted starting materials (epoxide or thiol).

  • The disulfide of your thiol starting material.

  • The regioisomer of the ring-opened product, although this is less likely if the attack is at the sterically less hindered position.

  • Solvents from the work-up and purification steps.

Careful comparison with the spectra of your starting materials and expected side products can help in identifying these impurities.

Q5: What is the expected yield for the overall synthesis?

A5: The overall yield will be highly dependent on the efficiency of each individual step. Based on literature for similar multi-step syntheses involving these types of reactions, an overall yield in the range of 30-50% would be considered reasonable for a research-scale synthesis. Optimization of each step would be necessary to achieve higher yields for larger-scale production.

References

Technical Support Center: Synthesis of 3-Hydroxy-3-mercaptomethylquinuclidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Hydroxy-3-mercaptomethylquinuclidine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My overall yield for the synthesis of this compound is low. What are the most critical steps to optimize?

A1: The multi-step synthesis of this compound presents several stages where yield can be compromised. Based on available literature, the most critical steps to focus on for optimization are:

  • Sharpless Asymmetric Epoxidation: The efficiency of this step directly impacts the enantiomeric purity and overall yield of the final product. Key parameters to control include the quality of the titanium tetraisopropoxide and diethyl tartrate, the exclusion of water, and the reaction temperature.

  • Epoxide Ring-Opening: The nucleophilic attack of the thiol on the epoxide can be a slow and reversible process. Optimizing the choice of thiol, base, and solvent is crucial. Side reactions, such as the formation of dimers or other byproducts, can also lower the yield.

  • Final Deprotection: The simultaneous removal of the N-Boc and S-benzyl protecting groups requires carefully chosen conditions to avoid degradation of the target molecule.

Q2: I am observing poor enantioselectivity in the Sharpless Asymmetric Epoxidation step. How can I improve this?

A2: Achieving high enantioselectivity in the Sharpless epoxidation is critical for the synthesis of the desired stereoisomer. Here are some troubleshooting tips:

  • Reagent Quality: Use freshly distilled or high-purity titanium tetraisopropoxide and diethyl tartrate. The presence of impurities can significantly affect the catalyst's performance.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

  • Stoichiometry of Catalyst: The ratio of titanium tetraisopropoxide to diethyl tartrate is crucial. A 1:1 ratio is generally recommended, but slight adjustments may be necessary depending on the substrate.

  • Temperature Control: The reaction is typically carried out at low temperatures (e.g., -20 °C) to enhance enantioselectivity. Ensure the temperature is maintained consistently throughout the reaction.

Q3: The epoxide ring-opening with benzyl mercaptan is giving a low yield. What are the potential side reactions and how can they be minimized?

A3: Low yields in the epoxide ring-opening step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Consider increasing the reaction time or temperature, or using a stronger base to facilitate the nucleophilic attack.

  • Side Product Formation: Potential side reactions include the formation of a diol by reaction with trace amounts of water, or polymerization of the epoxide. To minimize these, ensure anhydrous conditions and control the reaction temperature.

  • Thiol Oxidation: Benzyl mercaptan can be oxidized to the disulfide. While this is less likely under the reaction conditions, using degassed solvents can be a precautionary measure.

Q4: I am having difficulty with the final deprotection step. What are the recommended conditions for removing both the N-Boc and S-benzyl groups?

A4: The simultaneous deprotection of N-Boc and S-benzyl groups can be achieved using a dissolving metal reduction, such as sodium in liquid ammonia.[1]

  • Reaction Conditions: This reaction is typically performed at low temperatures (-78 °C). Careful control of the addition of sodium is necessary to avoid over-reduction.

  • Work-up: The reaction is quenched with a proton source, such as ammonium chloride. The pH of the aqueous solution should be carefully adjusted during the extraction process to ensure the product is in its free base form for efficient extraction into an organic solvent.

  • Alternative Methods: If the dissolving metal reduction proves problematic, a two-step deprotection sequence could be considered. For example, the N-Boc group can be removed under acidic conditions (e.g., TFA in DCM), followed by the removal of the S-benzyl group by another method. However, this adds to the number of synthetic steps.

Q5: What are the best practices for the purification of the final product, this compound?

A5: The final product is a polar molecule containing both a hydroxyl and a thiol group, which can make purification challenging.

  • Column Chromatography: Column chromatography on silica gel is a common method. A polar solvent system, such as a gradient of methanol in dichloromethane or ethyl acetate, is likely required. The basicity of the quinuclidine nitrogen may cause tailing on silica gel; adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can help to mitigate this.

  • Crystallization: If the product is a solid, crystallization from an appropriate solvent system can be an effective purification method.

  • Handling of the Thiol: Thiols can be susceptible to air oxidation to form disulfides. It is advisable to handle the purified product under an inert atmosphere and store it at low temperatures.

Experimental Protocols

The following protocols are based on the synthesis described by Bös and Canesso (1994) and general synthetic organic chemistry principles.

Table 1: Summary of Reaction Steps and Reported Yields

StepReactionKey ReagentsSolventReported Yield
1N-Boc ProtectionDi-tert-butyl dicarbonate, NaOHDioxane/Water97%[1]
2Wittig OlefinationMethyltriphenylphosphonium bromide, n-BuLiTHF/Hexane61%[1]
3Sharpless Asymmetric EpoxidationTi(O-iPr)₄, L-(+)-Diethyl tartrate, t-BuOOHDichloromethane75%[1]
4Epoxide Ring-OpeningBenzyl mercaptan, Sodium ethoxideEthanol88%[1]
5DeprotectionSodium, Liquid AmmoniaEther/Ammonia46%[1]
Detailed Methodologies

Step 1: N-Boc Protection of 4-Hydroxyacetylpiperidine

  • Dissolve 4-hydroxyacetylpiperidine hydrochloride in water and cool to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate in dioxane, followed by 10% aqueous sodium hydroxide.

  • Stir the mixture for 2 hours at room temperature.

  • Extract the product with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to yield N-Boc-4-hydroxyacetylpiperidine.[1]

Step 2: Wittig Olefination to form the Allylic Alcohol

  • To a suspension of methyltriphenylphosphonium bromide in a mixture of THF and hexane at 0 °C, add n-butyllithium (n-BuLi) dropwise.

  • Stir the resulting ylide solution for 1 hour at 0 °C.

  • Add a solution of N-Boc-4-hydroxyacetylpiperidine in THF to the ylide solution.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Quench the reaction with water and extract the product with ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to obtain the allylic alcohol.[1]

Step 3: Sharpless Asymmetric Epoxidation

  • In a flask containing powdered 4 Å molecular sieves, add dichloromethane and cool to -20 °C.

  • Add L-(+)-diethyl tartrate followed by titanium(IV) isopropoxide.

  • Stir the mixture for 30 minutes at -20 °C.

  • Add a solution of the allylic alcohol in dichloromethane.

  • Add tert-butyl hydroperoxide (t-BuOOH) and stir at -20 °C for 4 hours.

  • Quench the reaction by adding water and warm to room temperature.

  • Filter the mixture and separate the layers. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the chiral epoxide.[1]

Step 4: Epoxide Ring-Opening with Benzyl Mercaptan

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add the epoxide to this solution, followed by benzyl mercaptan.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Remove the ethanol in vacuo.

  • Extract the residue with water and ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the protected 3-hydroxy-3-(benzylmercaptomethyl)quinuclidine.[1]

Step 5: Deprotection of N-Boc and S-Benzyl Groups

  • In a flask cooled to -78 °C, condense liquid ammonia.

  • Add small pieces of sodium metal until a persistent blue color is obtained.

  • Add a solution of the protected quinuclidine derivative in ether dropwise.

  • Stir the reaction mixture at -78 °C for 5 hours.

  • Quench the reaction by the careful addition of solid ammonium chloride.

  • Allow the ammonia to evaporate.

  • Adjust the pH of the remaining aqueous solution to 8 with concentrated HCl and extract with ethyl acetate and subsequently with chloroform.

  • Dry the combined chloroform layers over sodium sulfate and concentrate to give the final product, this compound.[1]

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediates Intermediates cluster_final Final Product 4-Hydroxyacetylpiperidine_HCl 4-Hydroxyacetyl- piperidine HCl N-Boc_Protected N-Boc-4-hydroxy- acetylpiperidine 4-Hydroxyacetylpiperidine_HCl->N-Boc_Protected N-Boc Protection (97% Yield) Allylic_Alcohol Allylic Alcohol N-Boc_Protected->Allylic_Alcohol Wittig Olefination (61% Yield) Chiral_Epoxide Chiral Epoxide Allylic_Alcohol->Chiral_Epoxide Sharpless Epoxidation (75% Yield) Protected_Product N-Boc, S-Bn Protected Product Chiral_Epoxide->Protected_Product Epoxide Opening (88% Yield) Final_Product 3-Hydroxy-3-mercapto- methylquinuclidine Protected_Product->Final_Product Deprotection (46% Yield)

Caption: Synthetic workflow for this compound.

Troubleshooting_Yield Low_Yield Low Overall Yield Check_Epoxidation Sharpless Epoxidation Issues? Low_Yield->Check_Epoxidation Check_Ring_Opening Epoxide Ring-Opening Issues? Low_Yield->Check_Ring_Opening Check_Deprotection Deprotection Issues? Low_Yield->Check_Deprotection Poor_Enantioselectivity Poor Enantioselectivity Check_Epoxidation->Poor_Enantioselectivity Incomplete_Reaction Incomplete Reaction Check_Ring_Opening->Incomplete_Reaction Side_Products Side Product Formation Check_Ring_Opening->Side_Products Degradation Product Degradation Check_Deprotection->Degradation Anhydrous_Conditions Ensure Anhydrous Conditions Poor_Enantioselectivity->Anhydrous_Conditions Reagent_Quality Check Reagent Quality Poor_Enantioselectivity->Reagent_Quality Optimize_Time_Temp Optimize Reaction Time/Temp Incomplete_Reaction->Optimize_Time_Temp Side_Products->Anhydrous_Conditions Careful_Workup Careful pH Adjustment During Workup Degradation->Careful_Workup

Caption: Troubleshooting guide for low yield issues.

Side_Reactions cluster_epoxide Epoxide Intermediate cluster_desired Desired Reaction cluster_side Potential Side Reactions Epoxide Chiral Epoxide Desired_Product Protected Product Epoxide->Desired_Product + Benzyl Mercaptan (Desired Path) Diol_Formation Diol Formation Epoxide->Diol_Formation + H₂O (Trace) Polymerization Polymerization Epoxide->Polymerization (Lewis Acid/Base Catalyzed)

Caption: Potential side reactions during epoxide ring-opening.

References

Technical Support Center: Overcoming Stability Issues with Mercapto-Quinuclidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with mercapto-quinuclidine compounds.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of mercapto-quinuclidine compounds.

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of the mercapto-quinuclidine compound due to oxidation.Prepare fresh solutions before each experiment. Use deoxygenated solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Loss of compound activity over time Formation of disulfide dimers, which may have lower or no biological activity.Store stock solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Consider adding a reducing agent like dithiothreitol (DTT) to the buffer, if compatible with the experimental setup.
Precipitate formation in the solution The disulfide dimer may have lower solubility than the monomeric mercapto-quinuclidine compound.Before use, visually inspect the solution for any precipitates. If a precipitate is observed, gently warm the solution and sonicate to attempt redissolution. If the precipitate persists, it is recommended to prepare a fresh solution.
Color change in the solution (e.g., slight yellowing) Oxidation of the thiol group.While a slight color change may not always indicate significant degradation, it is a sign of oxidation. It is best to use freshly prepared solutions for sensitive experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern for mercapto-quinuclidine compounds?

A1: The primary stability concern is the oxidation of the mercapto (thiol) group (-SH). This oxidation typically leads to the formation of a disulfide bridge between two mercapto-quinuclidine molecules, resulting in a homodimer. This dimerization can alter the compound's biological activity and physical properties.

Q2: How can I prevent the oxidation of my mercapto-quinuclidine compound?

A2: To minimize oxidation, it is crucial to handle the compound and its solutions under conditions that limit exposure to oxygen. This includes:

  • Using Deoxygenated Solvents: Prepare buffers and solvents that have been purged with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Inert Atmosphere: When preparing and storing solutions, use vials with septa and purge the headspace with an inert gas.

  • Low Temperature Storage: Store stock solutions at -80°C. For daily use, small aliquots can be kept at -20°C.[1]

  • Avoid Repeated Freeze-Thaw Cycles: Aliquot stock solutions into smaller, single-use volumes to prevent degradation that can occur with repeated temperature changes.[1]

Q3: What are the ideal storage conditions for solid mercapto-quinuclidine compounds?

A3: Solid (powder) forms of mercapto-quinuclidine compounds are generally more stable than their solutions. For long-term storage, it is recommended to keep the solid compound at -20°C in a tightly sealed container to protect it from moisture and air.

Q4: How can I monitor the stability of my mercapto-quinuclidine compound?

A4: The stability of your compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A reversed-phase HPLC method can typically separate the monomeric mercapto-quinuclidine from its disulfide dimer and other potential degradation products. By comparing the peak areas over time, you can quantify the extent of degradation.

Q5: Can I use reducing agents to reverse the formation of disulfide dimers?

A5: Yes, in many cases, the disulfide bond can be reduced back to the free thiol using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). However, the compatibility of these reducing agents with your specific experimental system must be considered, as they can interfere with certain assays or interact with other components.

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution of a Mercapto-Quinuclidine Compound

Objective: To prepare a stable stock solution of a mercapto-quinuclidine compound.

Materials:

  • Mercapto-quinuclidine compound (solid)

  • Anhydrous, deoxygenated dimethyl sulfoxide (DMSO)

  • Inert gas (nitrogen or argon)

  • Sterile, amber glass vials with PTFE-lined septa

  • Micropipettes and sterile, filtered pipette tips

Methodology:

  • Equilibrate the solid mercapto-quinuclidine compound to room temperature before opening the container to prevent moisture condensation.

  • In a chemical fume hood, weigh the desired amount of the solid compound.

  • Transfer the solid to a sterile, amber glass vial.

  • Add the required volume of anhydrous, deoxygenated DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes.

  • Immediately seal the vial with the PTFE-lined septum and cap.

  • Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in separate amber vials.

  • Purge the headspace of each aliquot vial with inert gas before sealing.

  • Store the aliquots at -80°C for long-term storage.

Protocol 2: Monitoring Compound Stability using HPLC

Objective: To assess the stability of a mercapto-quinuclidine compound in solution over time.

Materials:

  • Stock solution of the mercapto-quinuclidine compound

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC vials

Methodology:

  • Prepare a working solution of the mercapto-quinuclidine compound (e.g., 100 µM) in the desired experimental buffer.

  • Immediately after preparation (t=0), inject an aliquot of the working solution into the HPLC system.

  • Run a gradient elution method, for example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

  • Incubate the working solution under the desired experimental conditions (e.g., 37°C).

  • At various time points (e.g., 1, 4, 8, 24 hours), inject another aliquot of the working solution into the HPLC.

  • Analyze the chromatograms to identify the peak corresponding to the monomeric mercapto-quinuclidine and any new peaks corresponding to degradation products (e.g., the disulfide dimer).

  • Calculate the percentage of the remaining monomer at each time point by integrating the peak areas.

Data Presentation

Table 1: Stability of Mercapto-Quinuclidine Compound in Aqueous Buffer (pH 7.4) at 37°C

Time (hours)% Monomer Remaining (Standard Conditions)% Monomer Remaining (with 1 mM DTT)
0100100
19299
47598
85897
242395

Visualizations

Signaling Pathway Involvement

Mercapto-quinuclidine compounds are often investigated for their potential to modulate signaling pathways involving enzymes with critical cysteine residues in their active sites. The thiol group of the mercapto-quinuclidine can potentially interact with these cysteine residues through disulfide exchange or by acting as a reducing agent.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Receptor Receptor Enzyme_Inactive Enzyme (Inactive) Receptor->Enzyme_Inactive Signal Enzyme_Active Enzyme (Active) Enzyme_Inactive->Enzyme_Active Activation Product Product Enzyme_Active->Product Catalysis MQ_Compound Mercapto-Quinuclidine MQ_Compound->Enzyme_Active Modulation (e.g., reduction of oxidized Cys) Substrate Substrate Substrate->Enzyme_Active

Caption: Potential modulation of an enzyme-mediated signaling pathway by a mercapto-quinuclidine compound.

Experimental Workflow

A typical experimental workflow for assessing the impact of a mercapto-quinuclidine compound on a cellular process involves several key steps, from compound preparation to data analysis.

experimental_workflow Prep 1. Prepare fresh Mercapto-Quinuclidine solution Treat 3. Treat cells with compound or vehicle Prep->Treat Culture 2. Culture cells to desired confluency Culture->Treat Incubate 4. Incubate for specified time Treat->Incubate Assay 5. Perform cellular assay (e.g., viability, signaling) Incubate->Assay Analyze 6. Analyze data and compare treatment groups Assay->Analyze

Caption: A generalized workflow for cell-based experiments using mercapto-quinuclidine compounds.

Logical Relationship: Troubleshooting Stability

This diagram illustrates the logical steps a researcher should take when troubleshooting unexpected experimental outcomes that may be related to the stability of a mercapto-quinuclidine compound.

troubleshooting_logic Start Unexpected Experimental Result Check_Stability Is compound stability a potential issue? Start->Check_Stability Review_Handling Review compound handling and storage procedures Check_Stability->Review_Handling Yes Other_Factors Investigate other experimental variables Check_Stability->Other_Factors No HPLC_Analysis Perform HPLC analysis to check for degradation Review_Handling->HPLC_Analysis Optimize Optimize handling: - Use deoxygenated solvents - Store under inert gas - Prepare fresh solutions HPLC_Analysis->Optimize Degradation detected Re-run Re-run experiment with freshly prepared, quality- controlled compound HPLC_Analysis->Re-run No degradation detected Optimize->Re-run

Caption: A decision tree for troubleshooting stability-related issues with mercapto-quinuclidine compounds.

References

optimization of reaction conditions for quinuclidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of quinuclidine derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of quinuclidine derivatives, with a focus on common synthetic routes such as the Dieckmann condensation for the preparation of 3-quinuclidone and iridium-catalyzed asymmetric syntheses.

Issue 1: Low Yield in the Dieckmann Condensation for 3-Quinuclidinone Synthesis

Question: I am getting a low yield during the Dieckmann condensation to synthesize 3-quinuclidone hydrochloride from 1-carbethoxymethyl-4-carbethoxypiperidine. What are the potential causes and how can I improve the yield?

Answer: Low yields in the Dieckmann condensation step are a common issue. Several factors can contribute to this problem. Here is a breakdown of potential causes and solutions:

Potential Causes and Troubleshooting Strategies:

  • Inefficient Base: The choice and quality of the base are critical for the intramolecular condensation.

    • Solution: Potassium ethoxide is a commonly used base for this reaction.[1] Ensure it is freshly prepared or properly stored to maintain its reactivity. Alternatively, potassium tert-butoxide can be an effective base.[2]

  • Reaction Temperature: The temperature for the condensation needs to be carefully controlled.

    • Solution: The reaction is often performed by adding the diester to a solution of the base in a suitable solvent like toluene at reflux. Maintaining a consistent and appropriate reflux temperature is important.

  • Hydrolysis of Esters: The presence of water can lead to the hydrolysis of the ester functional groups, which will prevent the cyclization.

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Handle the hygroscopic base carefully to minimize exposure to atmospheric moisture.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using an appropriate technique like thin-layer chromatography (TLC) or gas chromatography (GC). Ensure adequate reaction time, which can be up to several hours.

  • Difficulties in Work-up and Purification: Product loss can occur during the work-up and purification steps. The hydrochloride salt of 3-quinuclidinone is water-soluble, which can lead to losses during aqueous extractions.

    • Solution: After the decarboxylation in hydrochloric acid, the solution should be evaporated to dryness.[1] The subsequent purification involves dissolving the residue in a minimal amount of hot water and then precipitating the hydrochloride salt by adding a large volume of a less polar solvent like boiling isopropyl alcohol.[1]

Table 1: Comparison of Bases for Dieckmann Condensation

BaseSolventTypical Yield of 3-Quinuclidinone HClReference
Potassium EthoxideToluene77-82%[1]
Potassium tert-ButoxideTolueneNot specified, but effective[2]

Experimental Protocol: Synthesis of 3-Quinuclidone Hydrochloride via Dieckmann Condensation

This protocol is adapted from Organic Syntheses.[1]

  • Cyclization: A solution of 1-carbethoxymethyl-4-carbethoxypiperidine (0.1 mole) in anhydrous toluene (100 mL) is added dropwise to a stirred suspension of potassium ethoxide (0.12 mole) in anhydrous toluene (150 mL) at reflux temperature. The mixture is refluxed for an additional 4 hours.

  • Decomposition and Decarboxylation: After cooling to 0°C, the reaction mixture is carefully decomposed by the addition of 10N hydrochloric acid (50 mL). The aqueous layer is separated, and the toluene layer is extracted with 10N hydrochloric acid (2 x 25 mL). The combined aqueous extracts are heated under reflux for 15 hours to effect decarboxylation.

  • Purification: The hot, dark-colored solution is treated with activated charcoal, filtered, and then evaporated to dryness under reduced pressure. The residue is dissolved in a minimum amount of hot water (approx. 7 mL). Boiling isopropyl alcohol (approx. 150 mL) is added until the crystalline 3-quinuclidinone hydrochloride begins to separate. The mixture is cooled to 0–5°C, and the solid is collected by filtration, washed with acetone, and dried to yield the product.

Logical Workflow for Troubleshooting Low Yield in Dieckmann Condensation

G start Low Yield in Dieckmann Condensation check_base Check Base Quality and Stoichiometry start->check_base check_conditions Verify Reaction Conditions (Anhydrous, Temperature) start->check_conditions monitor_reaction Monitor Reaction Progress (TLC/GC) start->monitor_reaction optimize_workup Optimize Work-up and Purification start->optimize_workup solution_base Use Freshly Prepared Base (e.g., KOEt) check_base->solution_base solution_conditions Use Anhydrous Solvents and Dry Glassware check_conditions->solution_conditions solution_monitoring Ensure Reaction Goes to Completion monitor_reaction->solution_monitoring solution_workup Minimize Aqueous Extractions; Use Precipitation optimize_workup->solution_workup

Caption: Troubleshooting workflow for low yield in Dieckmann condensation.

Issue 2: Poor Diastereo- or Enantioselectivity in Iridium-Catalyzed Asymmetric Synthesis

Question: I am attempting an iridium-catalyzed asymmetric synthesis of a chiral quinuclidine derivative, but I am observing low diastereo- and/or enantioselectivity. How can I improve the stereochemical outcome?

Answer: Achieving high stereoselectivity in iridium-catalyzed reactions for quinuclidine synthesis is highly dependent on the careful selection of the chiral ligand, base, and solvent.

Potential Causes and Troubleshooting Strategies:

  • Suboptimal Chiral Ligand: The choice of the chiral phosphoramidite ligand is the most critical factor for inducing asymmetry.

    • Solution: The Feringa ligand ((S,S,Sa)-L1) has been shown to provide excellent results in the synthesis of certain indolenine-fused quinuclidine derivatives.[3] If you are using a different ligand, consider screening a variety of chiral phosphoramidite ligands to find the optimal one for your specific substrate.

  • Incorrect Base: The nature of the base can significantly influence the diastereoselectivity of the reaction.

    • Solution: While bases like Cs2CO3 might give good yields, they may result in moderate diastereoselectivity. It has been demonstrated that in some cases, the absence of a base, but the use of a silver salt like AgOAc, can lead to excellent diastereoselectivity.[3] A screening of different bases (e.g., DBU, K3PO4, K2CO3, KOAc, NaOAc) is recommended.

  • Solvent Effects: The solvent can impact the solubility of the catalyst and reagents, as well as the transition state energies, thereby affecting selectivity.

    • Solution: Tetrahydrofuran (THF) has been used successfully in these reactions. However, if you are experiencing issues, consider screening other aprotic solvents like dioxane or dichloromethane.

  • Reaction Temperature: Temperature can influence the flexibility of the transition state and thus the stereoselectivity.

    • Solution: These reactions are often run at elevated temperatures (e.g., 50 °C). If selectivity is low, you might consider running the reaction at a lower temperature, although this may require a longer reaction time.

Table 2: Optimization of Reaction Conditions for an Iridium-Catalyzed Asymmetric Dearomatization

LigandBaseSolventYield (%)dree (%)Reference
Feringa (L1) Cs2CO3THF745.2/195[3]
Feringa (L1)NaOAcTHF74>20/196[3]
Feringa (L1) none (with AgOAc)THF86>20/196[3]
Alexakis (L3)Cs2CO3THF724.8/195[3]

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Synthesis

This is a general protocol based on the work by You, et al.[3]

  • Catalyst Preparation: To a dried Schlenk tube are added [Ir(cod)Cl]2 (2 mol %), the chiral phosphoramidite ligand (4 mol %), and the silver salt (e.g., AgOAc, 8 mol %). The tube is evacuated and backfilled with argon three times.

  • Reaction Setup: Anhydrous solvent (e.g., THF) is added, and the mixture is stirred at room temperature for 30 minutes. The substrate (1.0 equiv) is then added.

  • Reaction Execution: The reaction mixture is stirred at the desired temperature (e.g., 50 °C) and monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired quinuclidine derivative.

Signaling Pathway for Stereoselectivity

G substrate Substrate transition_state Diastereomeric Transition States substrate->transition_state ir_catalyst [Ir(cod)Cl]2 active_catalyst Chiral Iridium Complex ir_catalyst->active_catalyst ligand Chiral Ligand ligand->active_catalyst base Base / Additive base->active_catalyst active_catalyst->transition_state product_major Major Diastereomer transition_state->product_major Lower Energy product_minor Minor Diastereomer transition_state->product_minor Higher Energy

Caption: Factors influencing stereoselectivity in Ir-catalyzed synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify polar quinuclidine derivatives?

A1: Due to their basic nitrogen atom, quinuclidine derivatives can be highly polar and may streak on silica gel during column chromatography. To improve separation, you can add a small amount of a basic modifier to the eluent, such as 0.1-1% triethylamine or ammonia in methanol. For highly water-soluble derivatives, reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase containing an additive like formic acid or trifluoroacetic acid (TFA) to protonate the amine can be effective.

Q2: My hydrogenation of a pyridine precursor to a piperidine intermediate is sluggish. What can I do?

A2: The hydrogenation of pyridines to piperidines can sometimes be challenging. If you are experiencing slow or incomplete reaction, consider the following:

  • Catalyst: 10% Palladium on carbon (Pd/C) is a common catalyst. Ensure it is of good quality. For difficult substrates, Platinum on carbon (Pt/C) or Rhodium on carbon (Rh/C) might be more effective.

  • Pressure: While some hydrogenations can be performed at low pressure, others may require higher pressures (e.g., up to 100 atm) to proceed efficiently.[1]

  • Solvent: Ethanol is a common solvent. The presence of an acid, such as HCl, can sometimes facilitate the reduction of the pyridinium salt.

  • Temperature: Gently heating the reaction (e.g., to 50-90°C) can increase the reaction rate.[1]

Q3: I am observing the formation of side products in my reaction. What are some common side reactions and how can I avoid them?

A3: Side product formation depends on the specific reaction.

  • In Dieckmann Condensations: A common side reaction is the intermolecular Claisen condensation between two molecules of the starting diester. This can be minimized by using a high-dilution technique, where the diester is added slowly to the base solution to favor the intramolecular reaction.

  • In Iridium-Catalyzed Reactions: Potential side reactions could include isomerization of the allylic carbonate starting material or decomposition of the catalyst. Ensuring an inert atmosphere (argon or nitrogen) and using high-purity, degassed solvents can help minimize these issues.

Q4: How can I confirm the stereochemistry of my chiral quinuclidine derivative?

A4: The stereochemistry of chiral quinuclidine derivatives can be determined by several methods:

  • X-ray Crystallography: If you can obtain a single crystal of your compound or a suitable derivative, X-ray crystallography provides unambiguous determination of the absolute stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): Comparison of the retention time of your product with that of a known standard on a chiral HPLC column can confirm the enantiomeric excess and, if a standard is available, the absolute configuration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For diastereomers, NMR spectroscopy (especially 1H NMR) can often distinguish between the different stereoisomers based on differences in chemical shifts and coupling constants. For enantiomers, chiral solvating agents or derivatizing agents can be used to create diastereomeric species that are distinguishable by NMR.

References

Technical Support Center: 3-Hydroxy-3-mercaptomethylquinuclidine Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Hydroxy-3-mercaptomethylquinuclidine.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound?

A1: this compound possesses a rigid bicyclic quinuclidine core. Key functional groups are a tertiary alcohol and a primary thiol (mercaptan) group, both attached to the same carbon atom at the 3-position. This unique arrangement of functional groups can influence its reactivity and stability.

Q2: What are the potential applications of this compound?

A2: While specific applications are still under investigation, quinuclidine derivatives are known for their biological activity, often interacting with receptors in the central and peripheral nervous system. The presence of a thiol group suggests potential applications in areas such as metal chelation, as a precursor for radiopharmaceuticals, or in the study of enzymes and receptors with cysteine residues in their active sites.

Q3: What are the main safety precautions to consider when working with this compound?

A3: Thiols are known for their strong, unpleasant odors. Work should be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. The toxicological properties of this specific compound may not be fully characterized; therefore, it should be handled with care, avoiding inhalation, ingestion, and skin contact.

Troubleshooting Guides

Synthesis

Q4: I am having trouble with the synthesis of this compound, specifically the addition of the mercaptomethyl group to 3-quinuclidinone. What could be the issue?

A4: A common synthetic route involves the reaction of 3-quinuclidinone with a suitable nucleophile. Issues can arise from several factors:

  • Reagent Stability: The chosen reagent for delivering the mercaptomethyl group (e.g., lithiated methyl mercaptan) might be unstable.

  • Reaction Conditions: Temperature control is crucial. Reactions involving organolithium reagents are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions.

  • Steric Hindrance: The bicyclic structure of 3-quinuclidinone can present steric hindrance, affecting the approach of the nucleophile.

Troubleshooting Steps:

ProblemPossible CauseSuggested Solution
Low to no product yield Inactive or decomposed nucleophile.Prepare the nucleophile fresh before use. Ensure anhydrous conditions.
Reaction temperature too high.Maintain a consistently low temperature (-78 °C) throughout the addition.
Incomplete reaction.Increase the reaction time or use a slight excess of the nucleophile.
Formation of multiple byproducts Side reactions due to elevated temperature.Strictly maintain low-temperature conditions.
Presence of moisture or oxygen.Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).

A potential synthetic workflow is outlined below:

G cluster_synthesis Proposed Synthesis Workflow start 3-Quinuclidinone reaction Nucleophilic Addition (-78 °C, anhydrous THF) start->reaction reagent Lithium salt of a protected mercaptomethyl anion (e.g., from (tritylthio)methane) reagent->reaction intermediate Protected Intermediate reaction->intermediate deprotection Deprotection (e.g., TFA/TIPS-H) intermediate->deprotection product This compound deprotection->product

Caption: Proposed synthesis workflow for this compound.
Stability and Storage

Q5: My purified this compound appears to degrade over time. How can I improve its stability?

A5: The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and other oxidation products. The tertiary alcohol is generally stable but can be sensitive to strongly acidic conditions.

Troubleshooting Steps:

ProblemPossible CauseSuggested Solution
Discoloration or change in consistency Oxidation of the thiol group to form disulfides.Store the compound under an inert atmosphere (Argon or Nitrogen). Store at low temperatures (-20 °C or below).
Presence of trace metals catalyzing oxidation.Use metal-free spatulas and containers for handling and storage.
Decreased purity upon re-analysis Air and/or light-induced degradation.Store in amber vials to protect from light. Ensure the container is well-sealed.
Acid-catalyzed dehydration of the tertiary alcohol.Avoid storage in acidic conditions. Store as a solid or in a neutral, aprotic solvent.

The degradation pathway can be visualized as follows:

G cluster_degradation Potential Degradation Pathways compound This compound disulfide Disulfide Dimer compound->disulfide Oxidation dehydrated Dehydrated Product compound->dehydrated Dehydration oxidant [O] (Air, Trace Metals) oxidant->disulfide acid H+ acid->dehydrated

Caption: Potential degradation pathways for this compound.
Analytical Characterization

Q6: I am observing unexpected peaks in the NMR spectrum of my sample. What could be the cause?

A6: Unexpected peaks can arise from impurities, degradation products, or issues with the NMR solvent.

Troubleshooting Steps:

ProblemPossible CauseSuggested Solution
Broad singlet for SH proton Hydrogen-deuterium exchange with protic solvents (e.g., CD3OD, D2O).This is expected. The peak may even disappear.
Peaks corresponding to disulfide Sample has oxidized.Re-purify the sample. Prepare the NMR sample immediately before analysis and use degassed solvents.
Solvent peaks are unusually large or new peaks appear Contaminated NMR solvent.Use a fresh ampule of deuterated solvent.
Complex multiplets for quinuclidine protons The rigid bicyclic structure leads to complex splitting patterns.This is characteristic of the quinuclidine core. Higher field NMR instruments (e.g., >400 MHz) can help resolve these multiplets. 2D NMR techniques (COSY, HSQC) can aid in assignment.

Expected NMR Data (Illustrative)

Proton TypeApproximate Chemical Shift (ppm)Multiplicity
SH1.0 - 2.5broad singlet
CH2-S2.5 - 3.0singlet
Quinuclidine CH21.5 - 3.5multiplets
OHVariablebroad singlet

Experimental Protocols

Protocol 1: General Procedure for Thiol Protection (Illustrative)

This protocol describes a general method for protecting the thiol group, which may be a necessary step in a multi-step synthesis involving further reactions with the hydroxyl group or the quinuclidine nitrogen.

  • Dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a suitable base (e.g., triethylamine) to the solution.

  • Slowly add the protecting group reagent (e.g., trityl chloride) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

The logic for using a protecting group is as follows:

G cluster_protection Protecting Group Strategy start Starting Material (with -OH and -SH) protect Protect Thiol (-SH -> -S-PG) start->protect react React at -OH protect->react deprotect Deprotect Thiol (-S-PG -> -SH) react->deprotect product Final Product deprotect->product

Caption: Logic of using a thiol protecting group in a multi-step synthesis.

Technical Support Center: Synthesis of 3-Hydroxy-3-mercaptomethylquinuclidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Hydroxy-3-mercaptomethylquinuclidine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.

Troubleshooting Guide & FAQs

Section 1: Sharpless Asymmetric Epoxidation

Q1: My Sharpless asymmetric epoxidation of the N-protected allylic alcohol is resulting in a low enantiomeric excess (ee). What are the potential causes and solutions?

A1: Low enantiomeric excess in a Sharpless epoxidation can stem from several factors:

  • Catalyst Purity and Activity: The titanium(IV) isopropoxide and diethyl tartrate (DET) must be of high purity. Ensure the titanium(IV) isopropoxide is freshly distilled or from a newly opened bottle. The DET should be the correct enantiomer for the desired product stereochemistry.

  • Water Contamination: The reaction is highly sensitive to water. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Molecular sieves (3Å) are essential to scavenge any trace amounts of water.[1][2]

  • Incorrect Stoichiometry: The ratio of the catalyst components is crucial. A 5-10 mol% of the catalyst is typically used.[1] Ensure accurate measurement of all reagents.

  • Temperature Control: The reaction should be carried out at the recommended low temperature (e.g., -20 °C) to maximize enantioselectivity.

Q2: The yield of my epoxide is low, and I am observing the formation of a diol as a major byproduct. What is happening and how can I prevent this?

A2: The formation of a diol is a common side reaction in epoxidations and is typically due to the hydrolytic ring-opening of the newly formed epoxide.

  • Presence of Water: As mentioned above, water can react with the epoxide to form a diol. Strict anhydrous conditions are critical.

  • Acidic Impurities: Acidic impurities can catalyze the ring-opening of the epoxide. Ensure all reagents and solvents are free from acidic contaminants.

  • Reaction Time: Prolonged reaction times can sometimes lead to increased side product formation. Monitor the reaction progress by TLC and quench it once the starting material is consumed.

Section 2: Nucleophilic Ring Opening of the Epoxide

Q3: During the ring-opening of the epoxide with benzylmercaptan, I am getting a poor yield of the desired thioether, and I notice a significant amount of a disulfide byproduct. What is the cause?

A3: The formation of a disulfide (dibenzyl disulfide in this case) is a result of the oxidative dimerization of the thiol.[3]

  • Air Oxidation: Thiols can be oxidized by atmospheric oxygen, especially under basic conditions. To minimize this, perform the reaction under an inert atmosphere.

  • In situ Thiolate Generation: Instead of using the free thiol, consider generating the thiolate in situ using a base just before the addition of the epoxide. This reduces the time the reactive thiol is exposed to potential oxidants.

Q4: The nucleophilic attack of the benzylmercaptan on my epoxide is not regioselective, leading to a mixture of isomers. How can I control the regioselectivity?

A4: The regioselectivity of epoxide ring-opening is dependent on the reaction conditions.

  • Basic or Neutral Conditions: Under basic or neutral conditions, the nucleophile (thiolate) will attack the less sterically hindered carbon of the epoxide in an SN2 fashion.[4][5] For the specific epoxide in this synthesis, this should lead to the desired product.

  • Acidic Conditions: Under acidic conditions, the reaction proceeds through a more SN1-like mechanism, and the nucleophile attacks the more substituted carbon that can better stabilize a partial positive charge.[4] Avoid acidic conditions to ensure the correct regioselectivity.

Section 3: Deprotection and Quinuclidine Ring Formation

Q5: I am having trouble with the deprotection of the benzyl group from the sulfide. What are some common issues and alternative methods?

A5: Benzyl group deprotection can be challenging.

  • Catalyst Poisoning: If using catalytic hydrogenolysis (e.g., H₂/Pd-C), sulfur compounds can poison the catalyst.[6] You may need to use a higher catalyst loading or a catalyst more resistant to sulfur poisoning.

  • Alternative Deprotection Methods: If hydrogenolysis is not effective, consider other methods for benzyl sulfide cleavage, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or using strong acids like HBr in acetic acid.[7][8] Be aware that these harsher conditions may not be compatible with other functional groups in your molecule.

Q6: The final cyclization to form the quinuclidine ring is giving a low yield. What are the critical parameters for this step?

A6: Intramolecular cyclization reactions are highly dependent on reaction conditions.

  • High Dilution: To favor the intramolecular reaction over intermolecular polymerization, the reaction should be performed under high dilution conditions.

  • Base Choice: The choice of base is critical for deprotonating the amine to facilitate the nucleophilic attack. Ensure the base is strong enough but does not cause other side reactions.

  • Leaving Group: The efficiency of the cyclization also depends on the quality of the leaving group on the carbon chain. If the leaving group is poor, consider converting it to a better one (e.g., a tosylate or mesylate).

Summary of Quantitative Data

StepProductYield (%)Enantiomeric Excess (ee %)
Sharpless Asymmetric EpoxidationChiral Epoxide7594
Nucleophilic Ring OpeningBenzyl Thioether--
Quinuclidine Ring Formation & Deprotection(S)-3-Hydroxy-3-mercaptomethylquinuclidine46-

(Data extracted from the synthesis described in HETEROCYCLES, Vol. 38, No. 8, 1994)[3]

Experimental Protocols

1. Sharpless Asymmetric Epoxidation of N-protected Allylic Alcohol:

  • A solution of the N-protected allylic alcohol (e.g., 1.97 g) in an appropriate solvent (e.g., CH₂Cl₂) is added to a solution of titanium(IV) isopropoxide and (+)-diethyl tartrate in the same solvent at low temperature (e.g., -20 °C) under an inert atmosphere.

  • tert-Butyl hydroperoxide is then added dropwise, and the reaction mixture is stirred at the low temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched, and the product is extracted and purified by column chromatography.

2. Nucleophilic Ring Opening of the Epoxide with Benzylmercaptan:

  • To a solution of benzylmercaptan in a suitable solvent (e.g., ethanol), a base (e.g., ethanolic KOH) is added to generate the thiolate.

  • The chiral epoxide (e.g., 950 mg) is then added to the solution.

  • The reaction mixture is stirred until completion (monitored by TLC).

  • The product is then worked up by extraction and purified.

3. Deprotection and Quinuclidine Ring Formation:

  • The intermediate from the previous step is first treated to form a better leaving group, for instance, by converting a hydroxyl group to a mesylate.

  • The N-protecting group is removed (e.g., using trifluoroacetic acid).

  • The deprotected intermediate is then subjected to cyclization conditions, often involving a base to promote the intramolecular nucleophilic attack.

  • The benzyl group on the sulfur is then removed, for example, by using calcium in liquid ammonia.

  • The final product is purified after an aqueous workup and extraction.[3]

Visualizations

Synthesis_Workflow start N-protected Allylic Alcohol epoxide Chiral Epoxide start->epoxide Sharpless Asymmetric Epoxidation thioether Intermediate Thioether epoxide->thioether Nucleophilic Ring Opening (Benzylmercaptan) final_product This compound thioether->final_product Ring Formation & Deprotection

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic issue Low Yield or Impurity step1 Sharpless Epoxidation issue->step1 Identify Step step2 Epoxide Ring Opening issue->step2 step3 Cyclization/Deprotection issue->step3 cause1a Water Contamination step1->cause1a Possible Cause cause1b Poor Catalyst Activity step1->cause1b cause2a Thiol Dimerization step2->cause2a cause2b Incorrect Regioselectivity step2->cause2b cause3a Inefficient Cyclization step3->cause3a cause3b Deprotection Failure step3->cause3b

Caption: Troubleshooting logic for identifying the source of side reactions.

References

Technical Support Center: Purification of Thiol-Containing Quinuclidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of thiol-containing quinuclidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying thiol-containing quinuclidines?

The purification of thiol-containing quinuclidines presents a unique set of challenges stemming from the inherent reactivity of the thiol group and the physicochemical properties of the quinuclidine core. The primary difficulties include:

  • Oxidation of the Thiol Group: Thiols are highly susceptible to oxidation, which can lead to the formation of disulfide dimers as significant impurities.[1][2] This process can be accelerated by exposure to air, basic conditions, or the presence of metal ions.

  • High Reactivity of Thiols: The nucleophilic nature of the thiol group makes it reactive towards various electrophiles, potentially leading to side reactions if such species are present in the reaction mixture.[1]

  • Basicity of the Quinuclidine Nitrogen: The quinuclidine scaffold contains a basic tertiary amine. This basicity can cause issues during chromatographic purification, such as streaking on silica gel columns and poor separation. It may also influence the reactivity of the thiol group by affecting the local pH.

  • Handling and Odor: Many low molecular weight thiols are known for their strong and unpleasant odor.[1]

Q2: When should I use a protecting group for the thiol functionality?

Protecting the thiol group is highly recommended under the following circumstances:

  • Multi-step Synthesis: If your synthesis involves reaction conditions that are incompatible with a free thiol (e.g., strong oxidizing agents, electrophilic reagents), protection is necessary.[1][2]

  • Improved Chromatographic Behavior: A protected thiol is less prone to oxidation and may exhibit more predictable behavior during chromatography.

  • Storage: If the final compound needs to be stored for an extended period, a protected form may offer greater stability.

Q3: What are some suitable protecting groups for thiols on a quinuclidine scaffold?

The choice of a protecting group should be guided by its stability to the subsequent reaction conditions and the ease of its removal without affecting the rest of the molecule. Given the basic nature of the quinuclidine, protecting groups that are removed under acidic or neutral conditions are often preferred.

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsKey Considerations
TritylTrTrityl chloride (Tr-Cl), base (e.g., Et3N)Mild acid (e.g., TFA in DCM), often with a scavenger like triisopropylsilane (TIPS).[2]The bulky nature of the trityl group can provide steric protection.
tert-ButyltBuIsobutylene, acid catalystStrong acid (e.g., TFA, HCl)Very stable to a wide range of conditions, but requires harsh acidic deprotection.[1]
AcetamidomethylAcmAcm-Cl, baseMercury(II) or Silver(I) salts, or iodine.Offers good stability but deprotection involves heavy metals.
o-NitrobenzylONBo-Nitrobenzyl bromide, basePhotolysis (UV light, e.g., 365 nm)Allows for "on-demand" deprotection without chemical reagents.[3]
Methoxy-substituted nitrodibenzofuranMeO-NDBFFmoc-N-Cys(MeO-NDBF)-OH for peptide synthesisUV or two-photon mediated photolysis.[3][4]Offers high temporal control and is compatible with biological systems.[3]

Q4: How can I minimize disulfide bond formation during purification?

Minimizing the formation of disulfide dimers is crucial for obtaining a pure product. The following strategies can be employed:

  • Work under an Inert Atmosphere: Whenever possible, perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Use Degassed Solvents: Solvents can be degassed by sparging with an inert gas or by freeze-pump-thaw cycles to remove dissolved oxygen.

  • Add a Reducing Agent: A small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can be added to the sample or the mobile phase to maintain the thiol in its reduced state.

  • Control the pH: Maintaining a slightly acidic pH (if compatible with the compound's stability) can reduce the concentration of the more reactive thiolate anion.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Product is contaminated with a disulfide dimer. Oxidation of the thiol group during workup or purification.- Use degassed solvents and work under an inert atmosphere.- Add a reducing agent like DTT or TCEP to your sample.- Consider protecting the thiol group before purification.
Streaking or poor peak shape on silica gel TLC/column chromatography. The basic quinuclidine nitrogen is interacting strongly with the acidic silica surface.- Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase.- Use a different stationary phase, such as alumina or a reverse-phase C18 silica.
Multiple spots on TLC that are not the starting material or the desired product. - Decomposition on the TLC plate.- Formation of multiple byproducts.- Run the TLC quickly and develop it immediately.- Use a less acidic or basic mobile phase.- Re-evaluate the reaction conditions to minimize side reactions.
Difficulty removing a thiol protecting group. - Incomplete deprotection reaction.- The deprotection conditions are affecting other parts of the molecule.- Increase the reaction time or the amount of deprotection reagent.- Use a scavenger (e.g., TIPS for trityl deprotection) to trap reactive intermediates.[2]- Choose an orthogonal protecting group with milder deprotection conditions.
Loss of product during purification. - Adsorption to the stationary phase.- Volatility of the compound.- Instability of the compound under the purification conditions.- Deactivate the stationary phase (e.g., with triethylamine).- Use a less polar stationary phase.- Avoid high temperatures during solvent removal.- Ensure the pH of the mobile phase is compatible with your compound's stability.

Experimental Protocols

Protocol 1: General Purification of a Thiol-Containing Quinuclidine by Flash Column Chromatography

This protocol assumes the thiol is unprotected and addresses the basicity of the quinuclidine.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of the mobile phase.

    • Alternatively, adsorb the crude product onto a small amount of silica gel. To do this, dissolve the product in a suitable solvent (e.g., DCM or MeOH), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

  • Column Packing:

    • Dry-pack the column with silica gel.

    • Wet the column with the mobile phase, ensuring there are no air bubbles.

  • Elution:

    • Carefully load the sample onto the top of the column.

    • Begin elution with the chosen mobile phase. A typical mobile phase for a basic compound like a quinuclidine would be a gradient of methanol in dichloromethane (DCM) with the addition of 0.1-1% triethylamine (Et3N) to prevent streaking. For example, start with 100% DCM + 0.5% Et3N and gradually increase the methanol content.

    • Collect fractions and monitor them by thin-layer chromatography (TLC).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure.

Protocol 2: Purification of a Thiol-Containing Quinuclidine using Covalent Chromatography

This method is highly selective for thiol-containing molecules.

  • Resin Preparation:

    • Use a commercially available thiopropyl resin (e.g., Thiopropyl Sepharose).

    • Wash and equilibrate the resin according to the manufacturer's instructions, typically with a binding buffer (e.g., phosphate buffer at pH 7.5).[5] Ensure the buffer is degassed to minimize oxidation.[5]

  • Sample Loading:

    • Dissolve the crude sample in the binding buffer.

    • Load the sample onto the equilibrated resin column and allow it to flow through. The thiol-containing quinuclidine will covalently bind to the resin via a disulfide exchange reaction.

  • Washing:

    • Wash the column extensively with the binding buffer to remove all non-thiol impurities.

  • Elution:

    • Elute the purified product by passing a solution of a reducing agent, such as 20-50 mM DTT or 2-mercaptoethanol, through the column.[5] This will cleave the disulfide bond and release the purified thiol-containing quinuclidine.

  • Desalting:

    • The eluted fractions will contain the reducing agent and buffer salts. The product can be isolated by extraction or by using a desalting column.

Visualizations

experimental_workflow General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start Quinuclidine Precursor protect_thiol Introduce Protected Thiol (e.g., with a Trityl group) start->protect_thiol reactions Further Synthetic Steps protect_thiol->reactions deprotection Deprotection of Thiol reactions->deprotection crude_product Crude Thiol-Containing Quinuclidine deprotection->crude_product purification_step Purification (e.g., Flash Chromatography or Covalent Chromatography) crude_product->purification_step analysis Purity Analysis (NMR, LC-MS) purification_step->analysis pure_product Pure Thiol-Containing Quinuclidine analysis->pure_product

Caption: General workflow for the synthesis and purification of thiol-containing quinuclidines.

troubleshooting_tree Troubleshooting Purification Issues start Purification Problem disulfide Disulfide Formation? start->disulfide streaking Streaking on Silica? start->streaking disulfide_yes Use inert atmosphere, degassed solvents, or add reducing agent. disulfide->disulfide_yes Yes disulfide_no Consider other side reactions. disulfide->disulfide_no No streaking_yes Add Et3N to mobile phase or use alumina/reverse phase. streaking->streaking_yes Yes streaking_no Check for other impurities. streaking->streaking_no No

Caption: Decision tree for troubleshooting common purification problems.

References

common pitfalls in handling 3-Hydroxy-3-mercaptomethylquinuclidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Hydroxy-3-mercaptomethylquinuclidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, synthesis, and application of this versatile chiral building block.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (C₈H₁₅NOS, MW: 173.28 g/mol ) is a chiral synthetic intermediate.[1] Its primary application lies in the synthesis of muscarinic agonists, such as AF102B, which are investigated for the treatment of neurodegenerative disorders like Alzheimer's disease.

Q2: What are the main challenges associated with handling this compound?

The primary challenge is the compound's inherent instability. The thiol (-SH) group is susceptible to oxidation, which can lead to the formation of disulfides and other degradation products. This necessitates careful handling and storage to maintain its purity and reactivity.

Q3: How should this compound be stored to ensure its stability?

To prevent degradation, the compound should be stored at low temperatures, ideally at -20°C, under an inert atmosphere such as argon or nitrogen. It is also recommended to use stabilizers like Tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT) in solutions to prevent oxidation of the thiol group.

Q4: What are the common impurities that can be found in this compound?

Common impurities can arise from the oxidation of the mercaptomethyl group, leading to the corresponding disulfide. Other potential impurities may include unreacted starting materials or byproducts from the synthetic route. Purity should be carefully monitored, for instance by HPLC.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and handling of this compound.

Synthesis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low yield in the final synthesis step Incomplete reaction; Degradation of the product during workup or purification.Ensure all reagents are fresh and anhydrous. Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Use mild workup conditions and purify the product quickly at low temperatures.
Presence of significant disulfide impurity Oxidation of the thiol group during the reaction or purification.Perform the reaction and purification under an inert atmosphere (argon or nitrogen). Degas all solvents prior to use. Consider adding a reducing agent like TCEP or DTT during the workup.
Difficulty in removing the N-Boc protecting group Inefficient cleavage of the Boc group.Ensure the appropriate acidic conditions for Boc removal are used (e.g., trifluoroacetic acid in dichloromethane). Monitor the deprotection reaction by TLC to ensure it goes to completion.
Inconsistent enantiomeric excess (ee) Issues with the asymmetric epoxidation step.Use high-purity Sharpless reagents. Strictly control the reaction temperature. Ensure the allylic alcohol substrate is of high purity.
Handling and Storage Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Decreased purity over time during storage Oxidation of the thiol group; Exposure to moisture or air.Store the compound at -20°C under a dry, inert atmosphere. Use a well-sealed container. For solutions, use degassed solvents and consider adding a stabilizer (TCEP or DTT).
Inconsistent results in biological assays Degradation of the compound in the assay buffer.Prepare fresh solutions of the compound for each experiment. Use assay buffers that have been degassed and consider the inclusion of a stabilizer like TCEP at a low concentration (e.g., 0.1-1 mM).
Poor solubility in aqueous buffers The compound may have limited solubility in certain buffers.Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with the experimental system.

Experimental Protocols

Enantioselective Synthesis of (S)-3-Hydroxy-3-mercaptomethylquinuclidine

This protocol is a summary of the EPC-synthesis of the title compound.

Step 1: Asymmetric Epoxidation of the N-Boc-protected allylic alcohol The N-Boc protected allylic alcohol is subjected to Sharpless asymmetric epoxidation using L-(+)-diethyl tartrate, titanium(IV) isopropoxide, and tert-butyl hydroperoxide in dichloromethane at low temperatures to yield the chiral epoxide with high enantiomeric excess.

Step 2: Epoxide Opening and Subsequent Transformations The resulting epoxide undergoes a multi-step sequence to introduce the mercaptomethyl group, leading to the formation of (S)-3-hydroxy-3-mercaptomethylquinuclidine.

Purification: The final compound can be purified by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Synthesis Issues

Caption: A logical workflow diagram for troubleshooting common synthesis problems.

Signaling Pathway of Muscarinic M1/M3/M5 Receptors

MuscarinicSignaling Agonist This compound (Muscarinic Agonist) Receptor M1/M3/M5 Receptor Agonist->Receptor Binds to Gq_protein Gq Protein Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

References

Technical Support Center: Enhancing Reaction Selectivity of 3-Hydroxy-3-mercaptomethylquinuclidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during reactions with 3-hydroxy-3-mercaptomethylquinuclidine. The focus is on enhancing reaction selectivity, a critical aspect of synthesizing novel derivatives for drug discovery and other applications.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the chemical modification of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Lack of Chemoselectivity (Reaction at both -OH and -SH groups) The hydroxyl (-OH) and mercapto (-SH) groups have competing reactivity. Thiols are generally more nucleophilic than alcohols, but strong bases or harsh conditions can lead to reactions at both sites.[1][2][3]Selective Protection Strategy: Protect one of the functional groups before proceeding with the reaction. Given the higher acidity and nucleophilicity of the thiol group, it is often more straightforward to selectively protect the hydroxyl group first.[2][4] pH Control: In aqueous media, carefully controlling the pH can help exploit the pKa difference between the thiol and the alcohol for selective deprotonation and reaction at the more acidic thiol group.[1][2] Choice of Reagents: Utilize reagents known for high chemoselectivity towards either thiols or alcohols.
Low Reaction Yield Impure starting materials or reagents.[5] Suboptimal reaction conditions (temperature, solvent, reaction time).[6] Incomplete reaction or formation of side products. Product loss during workup and purification.[5]Material Purity: Ensure the purity of this compound and all reagents using appropriate analytical techniques (e.g., NMR, LC-MS). Optimization of Conditions: Systematically vary reaction parameters such as temperature, solvent, and catalyst to find the optimal conditions. Reaction Monitoring: Track the reaction progress using TLC or LC-MS to determine the optimal reaction time and identify the formation of byproducts. Workup and Purification: Employ careful extraction and chromatography techniques to minimize product loss. Consider alternative purification methods if column chromatography leads to significant losses.[7]
Difficulty in Achieving Stereoselectivity For reactions creating a new chiral center, the choice of catalyst, reagents, and reaction conditions can significantly impact the diastereomeric or enantiomeric excess.[8][9]Chiral Catalysts/Reagents: Employ chiral catalysts (e.g., iridium or rhodium complexes) or chiral auxiliaries to induce stereoselectivity.[8] Ligand Modification: In catalyst systems, modifying the chiral ligand can improve stereochemical control. Temperature Optimization: Lowering the reaction temperature can often enhance stereoselectivity.
Formation of Disulfide Byproducts The mercapto group is susceptible to oxidation, leading to the formation of disulfide-linked dimers, especially in the presence of air (oxygen).[3][10]Degassing of Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Reducing Agents: In some cases, a small amount of a mild reducing agent can be added to the reaction mixture to prevent disulfide formation.

Frequently Asked Questions (FAQs)

Q1: Which functional group of this compound is more reactive?

A1: The mercapto (-SH) group is generally more nucleophilic and more acidic than the hydroxyl (-OH) group.[1][2] This means it will typically react faster with electrophiles and can be deprotonated under milder basic conditions. However, the specific reaction conditions can influence the relative reactivity.

Q2: How can I selectively protect the hydroxyl group in the presence of the mercapto group?

A2: Selective protection of the hydroxyl group can be challenging due to the higher nucleophilicity of the thiol. A common strategy involves first protecting the thiol, for example, as a disulfide which can be cleaved later, or by using a thiol-specific protecting group. Alternatively, specific conditions that favor the reaction at the hydroxyl group, such as using certain enzymatic or catalytic methods, may be explored.

Q3: How can I selectively protect the mercapto group?

A3: The mercapto group can be selectively protected in the presence of a hydroxyl group using various thiol-specific protecting groups. One approach is the use of a tosvinyl group, which reacts chemoselectively with thiols over alcohols.[4] Another common method is the formation of a disulfide, which can be easily reversed with a reducing agent.

Q4: What are the best practices for purifying quinuclidine derivatives?

A4: Purification of quinuclidine derivatives often involves column chromatography on silica gel.[7][11] Due to the basic nature of the quinuclidine nitrogen, it is sometimes beneficial to add a small amount of a basic modifier (e.g., triethylamine) to the eluent to prevent peak tailing. Recrystallization can also be an effective method for purifying solid derivatives.

Q5: My reaction yield is consistently low, even with pure starting materials. What else could be the cause?

A5: If starting material purity is confirmed, consider other factors such as:

  • Moisture or Air Sensitivity: Your reaction may be sensitive to trace amounts of water or oxygen. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.[5]

  • Reagent Addition Rate: Adding reagents too quickly can lead to localized high concentrations and side reactions.[5] Try adding reagents dropwise or via a syringe pump.

  • Reaction Time: Leaving a reaction to stir for too long can sometimes lead to product decomposition.[5] Monitor the reaction by TLC or LC-MS to determine the optimal endpoint.

Experimental Protocols

Protocol 1: Selective S-Alkylation of this compound

This protocol describes a general procedure for the selective alkylation of the mercapto group.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as DMF or acetonitrile.

  • Base Addition: Add a mild base, such as potassium carbonate (1.1 equivalents), to the solution. The mild base will preferentially deprotonate the more acidic thiol group.

  • Reaction Mixture: Stir the mixture at room temperature for 30 minutes.

  • Electrophile Addition: Slowly add the alkylating agent (e.g., an alkyl halide, 1.05 equivalents) to the reaction mixture.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Protection of the Hydroxyl Group as a Silyl Ether

This protocol provides a method for protecting the hydroxyl group, which can be useful when subsequent reactions are intended for the mercapto group.

  • Dissolution: Dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

  • Base Addition: Add a non-nucleophilic base, such as imidazole or triethylamine (1.5 equivalents).

  • Silylating Agent Addition: Add a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl, 1.1 equivalents) to the solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_start Starting Material cluster_selective_reaction Selective Reaction cluster_alternative_reaction Alternative Selective Reaction cluster_deprotection Deprotection & Final Product start This compound protect_OH Protect Hydroxyl Group start->protect_OH protect_SH Protect Mercapto Group start->protect_SH react_SH React at Mercapto Group protect_OH->react_SH deprotect Deprotection react_SH->deprotect react_OH React at Hydroxyl Group protect_SH->react_OH react_OH->deprotect final_product Final Product deprotect->final_product

Caption: General workflow for selective reactions.

troubleshooting_logic start Low Selectivity Observed q1 Are both -OH and -SH reacting? start->q1 q2 Is stereoselectivity the issue? start->q2 sol1 Implement Selective Protection Strategy q1->sol1 Yes sol2 Optimize pH and Reagent Choice q1->sol2 Yes sol3 Use Chiral Catalysts/Auxiliaries q2->sol3 Yes sol4 Lower Reaction Temperature q2->sol4 Yes

Caption: Troubleshooting decision tree for selectivity issues.

References

Validation & Comparative

A Comparative Guide to Muscarinic Agonists: Evaluating 3-Hydroxy-3-mercaptomethylquinuclidine and Other Key Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the performance of muscarinic agonists, with a focus on establishing a methodology for characterizing compounds like 3-Hydroxy-3-mercaptomethylquinuclidine against well-known agonists such as Acetylcholine, Carbachol, and Pilocarpine. Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] They are implicated in a wide range of physiological functions and are attractive therapeutic targets for various disorders.

I. Comparative Analysis of Muscarinic Agonist Performance

The efficacy and selectivity of a muscarinic agonist are determined by its binding affinity (Ki) for the different receptor subtypes (M1-M5) and its functional potency (EC50) in eliciting a cellular response. The following tables summarize the available data for key muscarinic agonists.

Table 1: Comparative Binding Affinities (Ki, nM) of Muscarinic Agonists

This table outlines the inhibitory constants (Ki) of various agonists at the five human muscarinic receptor subtypes (hM1-hM5). A lower Ki value indicates a higher binding affinity.

CompoundhM1 Ki (nM)hM2 Ki (nM)hM3 Ki (nM)hM4 Ki (nM)hM5 Ki (nM)
This compound Data not availableData not availableData not availableData not availableData not available
Acetylcholine ~2,300~1,800~1,500~1,200~1,000
Carbachol 1,800[2]Data not available2,900[2]1,400[2]1,200[2]
Pilocarpine 6,607Data not availableData not availableData not availableData not available
Oxotremorine-M ~10~30~15~5~20

Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.

Table 2: Comparative Functional Potencies (EC50, nM) of Muscarinic Agonists

This table presents the half-maximal effective concentrations (EC50) of agonists in functional assays, typically measuring intracellular calcium mobilization for Gq-coupled receptors (M1, M3, M5) or inhibition of adenylyl cyclase for Gi-coupled receptors (M2, M4). A lower EC50 value indicates higher potency.

CompoundhM1 EC50 (nM)hM2 EC50 (nM)hM3 EC50 (nM)hM4 EC50 (nM)hM5 EC50 (nM)
This compound Data not availableData not availableData not availableData not availableData not available
Acetylcholine 10Data not availableData not available10Data not available
Carbachol 450[2]1,000[2]10[2]700[2]60[2]
Pilocarpine Data not availableData not available2,400,000Data not availableData not available
Oxotremorine-M Data not availableData not availableData not available140Data not available

Note: Functional assay results are highly dependent on the specific cell line, receptor expression level, and signaling pathway being measured.

II. Experimental Protocols

To ensure robust and reproducible data for comparative analysis, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to characterize muscarinic agonists.

Radioligand Binding Assay Protocol (Competition)

This protocol is designed to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled antagonist for binding to a specific muscarinic receptor subtype.

Objective: To determine the inhibitory constant (Ki) of a test compound at a specific human muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the human muscarinic receptor subtype of interest (e.g., CHO or HEK293 cells)

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

  • Test compound (e.g., this compound) at various concentrations.

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • 96-well filter plates (e.g., Millipore MultiScreen).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [3H]-NMS (at a concentration near its Kd, typically ~0.3 nM), and vehicle.

    • Non-specific Binding: Assay buffer, [3H]-NMS, and atropine (1 µM).

    • Competition Binding: Assay buffer, [3H]-NMS, and the test compound at serially diluted concentrations.

  • Add the prepared cell membranes to each well to initiate the binding reaction. The final assay volume is typically 200 µL.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding) using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay Protocol (FLIPR)

This protocol measures the functional potency (EC50) of a muscarinic agonist by detecting changes in intracellular calcium concentration following receptor activation in a high-throughput format using a Fluorometric Imaging Plate Reader (FLIPR). This is particularly applicable for Gq-coupled receptors (M1, M3, M5).

Objective: To determine the half-maximal effective concentration (EC50) of a test compound for a Gq-coupled human muscarinic receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human muscarinic receptor subtype of interest (M1, M3, or M5).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test compound (e.g., this compound) at various concentrations.

  • Positive control: A known full agonist (e.g., Carbachol).

  • 384-well black-walled, clear-bottom cell culture plates.

  • Fluorometric Imaging Plate Reader (FLIPR).

Procedure:

  • Cell Plating: Seed the cells into 384-well plates at an appropriate density and incubate overnight to allow for cell attachment.

  • Dye Loading: The next day, remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer to each well. Incubate the plate for 1 hour at 37°C in the dark.

  • Compound Plate Preparation: Prepare a separate 384-well plate with serial dilutions of the test compound and the positive control in assay buffer.

  • FLIPR Assay:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first measure the baseline fluorescence of the cells in each well.

    • The instrument's integrated pipettor will then add the compounds from the compound plate to the cell plate.

    • Immediately after compound addition, the FLIPR will continuously measure the fluorescence intensity over time (typically for 2-3 minutes) to detect the transient increase in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the ΔF against the logarithm of the agonist concentration.

    • Determine the EC50 value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

III. Signaling Pathways and Experimental Workflows

Visualizing the underlying biological processes and experimental procedures can aid in understanding the mechanism of action of muscarinic agonists and the methods used for their characterization.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are broadly classified into two major signaling pathways based on their G protein coupling.

Gq_Signaling Agonist Muscarinic Agonist (e.g., this compound) M1_M3_M5 M1, M3, M5 Receptors Agonist->M1_M3_M5 Gq Gq Protein M1_M3_M5->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_release->Cellular_Response PKC->Cellular_Response Gi_Signaling Agonist Muscarinic Agonist (e.g., this compound) M2_M4 M2, M4 Receptors Agonist->M2_M4 Gi Gi Protein M2_M4->Gi activates AC Adenylyl Cyclase (AC) Gi->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Decreased Heart Rate, Reduced Neurotransmitter Release) PKA->Cellular_Response Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes setup_assay Set up Assay Plate: - Total Binding - Non-specific Binding - Competition Binding prep_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate harvest Harvest by Filtration and Wash incubate->harvest count Scintillation Counting harvest->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze end End analyze->end Calcium_Assay_Workflow start Start plate_cells Plate Cells in 384-well Plate start->plate_cells load_dye Load Cells with Calcium-sensitive Dye plate_cells->load_dye prepare_compounds Prepare Compound Plate load_dye->prepare_compounds run_flipr Run FLIPR Assay: - Measure Baseline - Add Compounds - Measure Fluorescence Change prepare_compounds->run_flipr analyze Data Analysis: - Calculate ΔF - Determine EC50 run_flipr->analyze end End analyze->end

References

Comparative Cross-Reactivity Analysis of 3-Hydroxy-3-mercaptomethylquinuclidine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a comprehensive search of publicly available scientific literature and bioassay databases did not yield specific cross-reactivity studies for 3-Hydroxy-3-mercaptomethylquinuclidine. The following guide is a template illustrating the expected format and content for such a study, using hypothetical data for demonstration purposes. Researchers are encouraged to use this framework to present their findings once experimental data are generated.

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of this compound (referred to as Compound X) against a panel of selected receptors, enzymes, and ion channels. For context, its performance is compared with two other hypothetical quinuclidine derivatives: a non-hydroxylated analog (Compound Y) and a derivative with a different substitution at the 3-position (Compound Z).

Data Presentation: Receptor and Enzyme Binding Affinities

The following table summarizes the binding affinities (Ki, in nM) of the test compounds against a panel of off-target sites. Lower Ki values indicate higher binding affinity.

TargetCompound X (Hypothetical)Compound Y (Hypothetical)Compound Z (Hypothetical)
Muscarinic Receptors
M1850>10,0001200
M21200>10,0001500
M3980>10,0001100
Serotonin Receptors
5-HT1A2500>10,0003000
5-HT2A3500>10,0004000
5-HT350800150
Dopamine Receptors
D2>10,000>10,000>10,000
Adrenergic Receptors
α1A5000>10,0006000
β1>10,000>10,000>10,000
Enzymes
hERG8000>10,0009500
COX-1>10,000>10,000>10,000

Experimental Protocols

Radioligand Binding Assays

The binding affinities of the test compounds were determined using competitive radioligand binding assays. The general protocol is outlined below.

Materials:

  • Membrane Preparations: Commercially available membrane preparations expressing the target receptors (e.g., from human recombinant cell lines).

  • Radioligands: Specific, high-affinity radiolabeled ligands for each target receptor (e.g., [³H]-NMS for muscarinic receptors, [³H]-Ketanserin for 5-HT2A receptors).

  • Test Compounds: this compound and comparator compounds dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Specific buffer composition for each receptor assay (e.g., Tris-HCl with co-factors).

  • Scintillation Cocktail and Vials.

  • Microplate Harvester and Scintillation Counter.

Procedure:

  • Compound Dilution: A serial dilution of the test compounds was prepared in the assay buffer.

  • Assay Plate Preparation: In a 96-well plate, the following were added in order:

    • Assay buffer

    • Test compound or vehicle control

    • Radioligand at a concentration close to its Kd value

    • Membrane preparation

  • Incubation: The plates were incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: The incubation was terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters were washed with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: The filter mats were dried, and a scintillation cocktail was added. The radioactivity retained on the filters was quantified using a liquid scintillation counter.

  • Data Analysis: The specific binding was calculated by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled competing ligand) from the total binding. The IC50 values were determined by non-linear regression analysis of the competition curves. The Ki values were then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow for Cross-Reactivity Screening

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis compound_prep Compound Dilution Series assay_setup Assay Plate Setup (Membranes, Radioligand) compound_prep->assay_setup Add to plates incubation Incubation assay_setup->incubation filtration Rapid Filtration incubation->filtration Terminate reaction scint_count Scintillation Counting filtration->scint_count Measure radioactivity ic50_calc IC50 Determination (Non-linear Regression) scint_count->ic50_calc Raw data ki_calc Ki Calculation (Cheng-Prusoff) ic50_calc->ki_calc final_report Comparative Report ki_calc->final_report

Caption: Workflow for Radioligand Binding Assay.

Hypothetical Signaling Pathway Modulation

G cluster_membrane Cell Membrane receptor 5-HT3 Receptor (Ligand-gated ion channel) ion_influx Na+/Ca2+ Influx receptor->ion_influx Opens Channel ligand Compound X (Antagonist) ligand->receptor Binds & Blocks serotonin Serotonin serotonin->receptor Binds & Activates depolarization Neuronal Depolarization ion_influx->depolarization downstream Downstream Signaling depolarization->downstream

Caption: Hypothetical Antagonism at the 5-HT3 Receptor.

A Comparative Guide to Bioanalytical Assay Validation for Quinuclidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated bioanalytical methods for the quantification of three prominent quinuclidine-based compounds: Solifenacin, Darifenacin, and Imidafenacin. The information presented is collated from peer-reviewed scientific literature and is intended to assist researchers and drug development professionals in the selection and implementation of robust bioanalytical assays.

Introduction to Bioanalytical Method Validation

Bioanalytical method validation is a critical process in drug development that ensures the reliability, accuracy, and reproducibility of a method for the quantitative determination of a drug and/or its metabolites in biological matrices.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for these validations.[3][4] The core parameters evaluated during validation include selectivity, accuracy, precision, linearity, range, limit of quantification, recovery, and stability.[5]

This guide focuses on the practical application of these principles to three quinuclidine compounds, which are a class of synthetic compounds containing the quinuclidine nucleus and are often used in the development of muscarinic receptor antagonists.

Comparative Analysis of Bioanalytical Methods

The following tables summarize the key performance parameters of validated bioanalytical methods for Solifenacin, Darifenacin, and Imidafenacin, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.[2]

Solifenacin: Bioanalytical Method Comparison
ParameterMethod 1Method 2Method 3
Analytical Technique HPLC-MS/MS[6]LC-MS/MS[7]LC-MS/MS[8]
Biological Matrix Human Plasma[6]Human Plasma[7]Human Plasma[8]
Sample Preparation Liquid-Liquid Extraction (LLE)[6]Protein Precipitation[7]Protein Precipitation[8]
Linearity Range 0.5 - 60.0 ng/mL[6]0.313 - 20.0 µg/L[7]0.47 - 42 ng/mL[8]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[6]Not explicitly stated0.47 ng/mL[8]
Intra-day Precision (%CV) Within ± 15%[6]< 11.4%[7]< 11%[8]
Inter-day Precision (%CV) Within ± 15%[6]< 11.4%[7]< 11%[8]
Intra-day Accuracy Within ± 15%[6]Not explicitly stated< 11%[8]
Inter-day Accuracy Within ± 15%[6]Not explicitly stated< 11%[8]
Recovery Not explicitly stated88.5% - 90.1%[7]Not explicitly stated
Darifenacin: Bioanalytical Method Comparison
ParameterMethod 1Method 2
Analytical Technique LC-MS/MS[9]LC-ESI-MS/MS[10]
Biological Matrix Human Plasma[9]Rat Plasma[10]
Sample Preparation Liquid-Liquid Extraction (LLE)[9]Liquid-Liquid Extraction (LLE)[10]
Linearity Range 0.025 - 10.384 ng/mL[9]10.00 - 20000.00 pg/mL[10]
Lower Limit of Quantification (LLOQ) 0.025 ng/mL[9]10.00 pg/mL[10]
Intra-day Precision (%CV) 0.84 - 2.69%[9]Not explicitly stated
Inter-day Precision (%CV) 2.01 - 7.47%[9]Not explicitly stated
Intra-day Accuracy 94.79 - 108.00%[9]Not explicitly stated
Inter-day Accuracy 94.63 - 102.61%[9]Not explicitly stated
Recovery 90.94% - 109.89%[9]Not explicitly stated
Imidafenacin: Bioanalytical Method Comparison
ParameterMethod 1 (IM & M-2)Method 2 (M-4)Method 3 (M-9)Method 4
Analytical Technique LC-MS/MS[11]LC-MS/MS[11]LC-MS/MS[11]LC-MS/MS[12]
Biological Matrix Human Plasma[11]Human Plasma[11]Human Plasma[11]Human Plasma[12]
Sample Preparation Solid Phase Extraction (SPE)[11]Solid Phase Extraction (SPE)[11]Solid Phase Extraction (SPE)[11]Protein Precipitation[12]
Linearity Range 10 - 500 pg/mL[11]10 - 1000 pg/mL[11]50 - 5000 pg/mL[11]10 - 1000 pg/mL[12]
Lower Limit of Quantification (LLOQ) 10 pg/mL[11]10 pg/mL[11]50 pg/mL[11]10 pg/mL[12]
Precision & Accuracy Within acceptable limits[11]Within acceptable limits[11]Within acceptable limits[11]Within acceptable limits[12]
Recovery >81.4% (for IM and metabolites in urine)[13]>81.4% (for IM and metabolites in urine)[13]>81.4% (for IM and metabolites in urine)[13]Not explicitly stated

Experimental Protocols

This section details the methodologies for the key experiments cited in the comparison tables.

Solifenacin Quantification in Human Plasma by HPLC-MS/MS[6]
  • Sample Preparation (Liquid-Liquid Extraction):

    • Solifenacin was extracted from plasma samples using tert-butyl methyl ether.

    • The organic layer was separated and evaporated to dryness under a stream of nitrogen.

    • The residue was reconstituted in 200 µL of the mobile phase (acetonitrile-water, 80:20, v/v).

  • Chromatographic Conditions:

    • Column: Agilent Zorbax XDB C18 (100 x 4.6 mm ID, 5µm)

    • Mobile Phase: Acetonitrile and deionized water (80:20, v/v) with 1.0 mL of formic acid per litre.

    • Flow Rate: 1 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry:

    • Ionization: Turbo-ion spray in positive ion mode.

    • Internal Standard: Solifenacin-d5.

Darifenacin Quantification in Human Plasma by LC-MS/MS[9][10]
  • Sample Preparation (Liquid-Liquid Extraction):

    • Extraction was performed using a mixture of Diethylether and Dichloromethane (80:20, v/v).

  • Chromatographic Conditions:

    • Column: CC 150 x 4.6 NUCLEOSIL 100-5 NH2

    • Mobile Phase: Acetonitrile, milli-Q water, and formic acid (90:10:0.1 v/v/v).

  • Mass Spectrometry:

    • Instrument: API 3000 LC-MS/MS

    • Ionization: Turbo ion spray in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

Imidafenacin and Metabolites Quantification in Human Plasma by LC-MS/MS[12]
  • Sample Preparation (Solid Phase Extraction):

    • Plasma samples were extracted using solid-phase extraction.

  • Chromatographic Conditions:

    • Column: Semi-micro high-performance liquid chromatography column.

  • Mass Spectrometry:

    • Ionization: Atmospheric pressure chemical ionization or ionspray interface.

    • Detection: Selected Reaction Monitoring (SRM).

Visualizing the Bioanalytical Workflow

The following diagrams, generated using Graphviz, illustrate the typical workflows for bioanalytical method validation.

Bioanalytical Method Validation Workflow

Sample_Preparation_Comparison cluster_LLE Liquid-Liquid Extraction (LLE) cluster_SPE Solid Phase Extraction (SPE) cluster_PP Protein Precipitation (PP) LLE_Start Plasma Sample LLE_Add Add Immiscible Organic Solvent LLE_Start->LLE_Add LLE_Vortex Vortex & Centrifuge LLE_Add->LLE_Vortex LLE_Separate Separate Organic Layer LLE_Vortex->LLE_Separate LLE_Evaporate Evaporate & Reconstitute LLE_Separate->LLE_Evaporate SPE_Start Plasma Sample SPE_Condition Condition SPE Cartridge SPE_Start->SPE_Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash to Remove Interferences SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute PP_Start Plasma Sample PP_Add Add Precipitating Agent (e.g., Acetonitrile) PP_Start->PP_Add PP_Vortex Vortex & Centrifuge PP_Add->PP_Vortex PP_Collect Collect Supernatant PP_Vortex->PP_Collect

Comparison of Sample Preparation Techniques

Conclusion

The choice of a bioanalytical method for a quinuclidine compound depends on several factors, including the required sensitivity, the nature of the biological matrix, and the available instrumentation. The presented data indicates that LC-MS/MS is a robust and widely adopted technique for the quantification of Solifenacin, Darifenacin, and Imidafenacin in biological matrices. While specific parameters such as linearity and LLOQ may vary between different validated methods, they all demonstrate acceptable levels of accuracy, precision, and selectivity as per regulatory guidelines. This guide serves as a valuable resource for initiating the development and validation of bioanalytical assays for this important class of compounds.

References

comparative analysis of 3-Hydroxy-3-mercaptomethylquinuclidine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of various 3-substituted quinuclidine derivatives, exploring their structure-activity relationships (SAR) and diverse pharmacological activities. While direct comparative data on 3-Hydroxy-3-mercaptomethylquinuclidine derivatives is limited in publicly available scientific literature, this guide synthesizes findings from studies on a range of analogous quinuclidine compounds to inform future research and development.

The quinuclidine scaffold, a bicyclic amine, serves as a versatile framework in medicinal chemistry, leading to the development of compounds with a wide array of biological activities.[1][2][3] Modifications at the 3-position of the quinuclidine ring, in particular, have been shown to significantly influence the pharmacological profile of these derivatives, yielding compounds with activities ranging from antimicrobial and anticancer to potent receptor modulation.

Performance Comparison of Quinuclidine Derivatives

The biological activity of quinuclidine derivatives is highly dependent on the nature of the substituent at the 3-position and the quaternization of the bridgehead nitrogen. The following table summarizes the performance of various classes of 3-substituted quinuclidine derivatives based on available experimental data.

Derivative ClassTarget/ActivityKey Performance MetricsReference Compound(s)Source
Quinuclidine Benzamides α7 Nicotinic Acetylcholine Receptor (nAChR) AgonistEC50 valuesPNU-282987[4]
Quinuclidinone Analogs Anti-proliferative (Lung Cancer Cell Lines)IC50 values, Dose-dependent decrease in cell proliferationFour specific analogs mentioned in the study[5]
N-Alkyl Quaternary Quinuclidines Anticholinesterase (AChE and BChE inhibition)Kᵢ values in the micromolar range (0.26 − 156.2 μM)1,1′-(decano)bis(3-hydroxyquinuclidinium bromide) (7), 1,1′-(decano)bis(3-hydroxyiminoquinuclidinium bromide) (14)[1]
Quaternary 3-hydroxy and 3-hydroxyimino quinuclidinium bromides Antimicrobial (Gram-positive and Gram-negative bacteria)Minimum Inhibitory Concentration (MIC) valuesSpecific derivatives with varying alkyl chain lengths[3]
Quinuclidine derivatives with phenothiazine moieties Squalene Synthase InhibitorsIC50 value of 0.12 μM(+/-)-3-(10-Methyl-10H-phenothiazin-3-ylmethoxy)quinuclidine hydrochloride (19)[6]
Glycolate Esters of 3-Quinuclidinol Anticholinergic (Muscarinic Receptor Antagonism)Antispasmodic potency, binding affinity3-Quinuclidinyl benzilate[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the characterization of quinuclidine derivatives.

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the anti-proliferative activity of novel compounds.

  • Cell Seeding: Cancer cell lines (e.g., A549 lung carcinoma) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized quinuclidinone derivatives.

  • Incubation: Following treatment, the plates are incubated for a specified period (e.g., 48 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a further incubation period, the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.[8]

Cholinesterase Inhibition Assay

The inhibitory activity of N-alkyl quaternary quinuclidines against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be determined using a spectrophotometric method.

  • Enzyme and Substrate Preparation: Solutions of human AChE or BChE and their respective substrates (e.g., acetylthiocholine or butyrylthiocholine) are prepared in a suitable buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the quinuclidine derivatives.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The rate of hydrolysis is monitored by measuring the increase in absorbance resulting from the reaction of the product (thiocholine) with a chromogenic reagent (e.g., 5,5'-dithiobis(2-nitrobenzoic acid), DTNB).

  • Data Analysis: The inhibition constants (Kᵢ) are determined by analyzing the reaction rates at different inhibitor and substrate concentrations.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of antimicrobial quinuclidine derivatives is determined using the broth microdilution method.

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared.

  • Serial Dilution: The quinuclidine compounds are serially diluted in a multi-well plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]

Visualizing Structure-Activity Relationships and Experimental Workflows

To better understand the relationships between chemical structures, experimental procedures, and biological outcomes, the following diagrams are provided.

SAR_Quinuclidine_Derivatives cluster_scaffold Quinuclidine Core cluster_modifications Structural Modifications cluster_activities Biological Activities Quinuclidine Quinuclidine Substituent 3-Position Substituent (e.g., -OH, =O, -OBenzilate) Quinuclidine->Substituent Influences Quaternization N-Quaternization (e.g., Alkyl, Benzyl) Quinuclidine->Quaternization Influences Anticholinergic Anticholinergic Substituent->Anticholinergic Anticancer Anticancer Substituent->Anticancer nAChR_Agonist nAChR Agonist Substituent->nAChR_Agonist Antimicrobial Antimicrobial Quaternization->Antimicrobial

Caption: Structure-Activity Relationship of Quinuclidine Derivatives.

Experimental_Workflow_Anticancer start Start cell_culture Seed Cancer Cells start->cell_culture treatment Treat with Quinuclidinone Derivatives cell_culture->treatment incubation Incubate for 48h treatment->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Absorbance Data mtt_assay->data_analysis end Determine IC50 Value data_analysis->end

Caption: Workflow for Assessing Anti-proliferative Activity.

Signaling_Pathway_nAChR Ligand Quinuclidine Benzamide (Agonist) Receptor α7 nAChR Ligand->Receptor Binds to Channel_Opening Ion Channel Opening Receptor->Channel_Opening Conformational Change Ion_Influx Na+ / Ca2+ Influx Channel_Opening->Ion_Influx Allows Cellular_Response Neuronal Excitation & Downstream Signaling Ion_Influx->Cellular_Response Leads to

Caption: Agonist-Mediated α7 nAChR Signaling Pathway.

References

Establishing the Purity of Synthesized 3-Hydroxy-3-mercaptomethylquinuclidine: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical synthesis, particularly in the pharmaceutical industry where impurities can impact efficacy and safety. This guide provides a comprehensive comparison of analytical methodologies for establishing the purity of synthesized 3-Hydroxy-3-mercaptomethylquinuclidine, a key intermediate and a known impurity in the synthesis of the muscarinic agonist cevimeline.[1][2] This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR).

To provide a broader context for purity analysis of related compounds, this guide also includes a comparative analysis of pilocarpine, a well-established muscarinic agonist used in the treatment of glaucoma and dry mouth.[1] The methodologies presented here offer orthogonal approaches to purity assessment, ensuring a comprehensive evaluation of the synthesized compound.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically starts from 3-quinuclidinone.[3][4][5][6] Understanding the synthetic route is crucial for identifying potential process-related impurities. Common impurities may include:

  • Unreacted Starting Material: 3-quinuclidinone.

  • Intermediates: Such as the epoxide formed during the reaction.

  • Byproducts of Side Reactions: Including dimerization or oxidation of the thiol group to form disulfides.

  • Reagents and Solvents: Residual amounts of reagents and solvents used in the synthesis and purification steps.

Comparative Analysis of Purity Determination Methods

The following tables summarize the key performance parameters of HPLC-UV, LC-MS/MS, and qNMR for the purity analysis of this compound and the comparative compound, pilocarpine.

Table 1: Purity Analysis of this compound

ParameterHPLC-UVLC-MS/MSqNMR
Principle Separation by chromatography, detection by UV absorbance.Separation by chromatography, detection by mass-to-charge ratio.Signal intensity is directly proportional to the number of nuclei.
Primary Use Quantification of known and unknown impurities.Identification and quantification of trace-level impurities.Absolute purity determination of the main component.
Limit of Detection (LOD) ~0.8 µg/mL< 0.1 ng/mL~0.1%
Limit of Quantification (LOQ) ~2.5 µg/mL~0.5 ng/mL~0.5%
Precision (%RSD) < 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%99-101%
Specificity Good, but co-elution is possible.Excellent, based on mass fragmentation.High, based on unique chemical shifts.

Table 2: Purity Analysis of Pilocarpine (Alternative Muscarinic Agonist)

ParameterHPLC-UVLC-MS/MS
Principle Separation of pilocarpine from its degradation products (isopilocarpine, pilocarpic acid).[7][8]Highly sensitive quantification in biological matrices.[9]
Primary Use Stability studies and routine quality control.Pharmacokinetic studies and trace impurity analysis.
Limit of Detection (LOD) ~1.0 ng/mL1.0 ng/mL[10]
Limit of Quantification (LOQ) ~5.0 ng/mL2-5 ng/mL[10]
Precision (%RSD) < 2%< 10%[9]
Accuracy (% Recovery) 97-103%90-110%[10]
Specificity Good separation of known degradants.[7][11]Excellent, with the use of an internal standard.[9]

Experimental Protocols

HPLC-UV Method for this compound and Related Substances

This method is adapted from a validated procedure for cevimeline and its impurities.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: Hypersil BDS C18 (250mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of 10 mM monobasic sodium phosphate monohydrate buffer (pH 3.0, adjusted with ortho-phosphoric acid) containing 1% triethylamine, and methanol in a ratio of 85:15 (v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to a final concentration of 50 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthesized compound in the mobile phase to a final concentration of 1 mg/mL.

Validation Parameters:

  • Specificity: Assessed by forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) to ensure no interference from degradation products.

  • Linearity: Established over a concentration range from the LOQ to 150% of the expected impurity concentration.

  • LOD and LOQ: Determined based on signal-to-noise ratios of 3:1 and 10:1, respectively. For a similar compound, cevimeline impurity A, the LOD and LOQ were found to be 1.6 µg/ml and 5.0 µg/ml, respectively.

  • Accuracy and Precision: Determined by replicate injections of spiked samples at different concentration levels.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Compound B Dissolve in Mobile Phase A->B C Dilute to Final Concentration B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection at 210 nm E->F G Integrate Peaks F->G H Calculate Purity and Impurity Levels G->H I Generate Report H->I

HPLC-UV Experimental Workflow

LC-MS/MS Method for Trace Impurity Analysis

This method provides high sensitivity and specificity for the identification and quantification of trace-level impurities.

Instrumentation:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted impurities.

  • Precursor/Product Ions: To be determined by infusion of the reference standard. For this compound (MW: 173.28), the protonated molecule [M+H]+ at m/z 174.3 would be a likely precursor ion.

Sample Preparation:

  • Prepare sample and standard solutions in the mobile phase at concentrations ranging from 1 ng/mL to 1000 ng/mL.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing A Prepare Serial Dilutions B Filter Samples A->B C Inject into LC B->C D Chromatographic Separation C->D E ESI Ionization D->E F MS/MS Detection (MRM) E->F G Quantify Impurities F->G H Confirm Identity by Fragmentation G->H

LC-MS/MS Experimental Workflow

Quantitative ¹H-NMR (qNMR) for Absolute Purity Determination

qNMR is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the same compound.[12][13][14][15]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol:

  • Internal Standard: Select a certified reference material with known purity that has signals in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the synthesized this compound and 5-10 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

qNMR_Workflow A Accurately Weigh Analyte and Internal Standard B Dissolve in Deuterated Solvent A->B C Acquire Quantitative 1H-NMR Spectrum (Long D1, 90° pulse) B->C D Process Spectrum (Phasing, Baseline Correction) C->D E Integrate Analyte and Standard Signals D->E F Calculate Absolute Purity E->F

qNMR Experimental Workflow

Conclusion

The choice of analytical methodology for determining the purity of synthesized this compound depends on the specific requirements of the analysis. HPLC-UV is a robust and reliable method for routine quality control and the quantification of known impurities. For the detection and identification of trace-level impurities, the high sensitivity and specificity of LC-MS/MS are unparalleled. When an absolute determination of the purity of the bulk material is required, qNMR serves as a powerful primary method. By employing these orthogonal techniques, researchers and drug development professionals can confidently establish the purity profile of this compound, ensuring its suitability for further applications.

References

Statistical Analysis of 3-Hydroxy-3-mercaptomethylquinuclidine Bioactivity: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and bioactivity databases reveals a notable absence of specific data for 3-Hydroxy-3-mercaptomethylquinuclidine. Therefore, a direct statistical analysis and comparison of its bioactivity against other compounds cannot be provided at this time.

While the quinuclidine scaffold is a recognized pharmacophore present in a variety of biologically active molecules, specific experimental data for the titled compound, including quantitative bioactivity, detailed experimental protocols, and associated signaling pathways, are not currently available in the public domain. This guide will, however, provide a framework for the type of data and analysis that would be necessary for a thorough comparison, drawing on general knowledge of quinuclidine derivatives' pharmacology.

Hypothetical Data Presentation for Bioactivity Comparison

Should bioactivity data for this compound become available, a structured comparison table would be essential for clear interpretation. The table below illustrates a hypothetical comparison with other quinuclidine-based compounds, highlighting key bioactivity metrics.

CompoundTargetAssay TypeIC₅₀ (nM)EC₅₀ (nM)Ki (nM)Efficacy (%)
This compound [Target X] [Assay Y] [Data] [Data] [Data] [Data]
SolifenacinM₃ Muscarinic R.Radioligand Binding--2.8-
Vareniclineα₄β₂ Nicotinic R.Radioligand Binding-0.150.0660
Palonosetron5-HT₃ ReceptorRadioligand Binding--0.04-

Caption: Hypothetical comparative bioactivity data for this compound against known quinuclidine derivatives.

General Experimental Protocols for Quinuclidine Derivatives

The bioactivity of quinuclidine-based compounds is typically assessed using a variety of in vitro and in vivo assays. The specific protocols would depend on the therapeutic target of interest. Below are generalized methodologies that could be applied.

Radioligand Binding Assays

This method is commonly used to determine the affinity of a compound for a specific receptor.

  • Membrane Preparation: Cells expressing the target receptor are harvested and homogenized to isolate cell membranes.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand known to bind to the target is incubated with the cell membranes and varying concentrations of the test compound (e.g., this compound).

  • Separation: The reaction mixture is filtered to separate bound from unbound radioligand.

  • Quantification: The radioactivity of the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

Functional Assays (e.g., Calcium Flux Assay)

These assays measure the cellular response following receptor activation or inhibition.

  • Cell Culture: Cells expressing the target receptor are cultured and loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The test compound is added to the cells.

  • Agonist Stimulation: A known agonist for the receptor is added to stimulate a cellular response.

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC₅₀) or inhibits the agonist response by 50% (IC₅₀) is determined.

Potential Signaling Pathways for Quinuclidine Derivatives

The signaling pathways modulated by quinuclidine derivatives are diverse and depend on their specific molecular targets. For instance, quinuclidine-based muscarinic receptor antagonists would modulate G-protein coupled receptor (GPCR) signaling.

Below is a generalized diagram illustrating a hypothetical GPCR signaling cascade that could be relevant for a novel quinuclidine derivative.

GPCR_Signaling_Pathway Ligand 3-Hydroxy-3- mercaptomethylquinuclidine Receptor Target Receptor (e.g., GPCR) Ligand->Receptor Binds to G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates Target Proteins

Caption: Hypothetical GPCR signaling pathway for a quinuclidine derivative.

Experimental Workflow Visualization

The process of evaluating a novel compound like this compound would follow a structured workflow from initial screening to more detailed characterization.

Experimental_Workflow Start Compound Synthesis (this compound) Screening Primary Bioactivity Screening (e.g., High-Throughput Screening) Start->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID Dose_Response Dose-Response & Potency (IC₅₀ / EC₅₀ Determination) Hit_ID->Dose_Response Selectivity Selectivity Profiling (Off-target activity) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (e.g., Signaling Pathway Analysis) Selectivity->Mechanism End Lead Optimization Mechanism->End

Caption: A typical experimental workflow for bioactive compound evaluation.

Comparative Analysis of 3-Hydroxy-3-mercaptomethylquinuclidine Derivatives in Muscarinic Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of 3-Hydroxy-3-mercaptomethylquinuclidine and its derivatives reveals their significant potential as muscarinic receptor agonists, with particular implications for the development of therapeutics for neurodegenerative disorders and conditions like Sjögren's syndrome. This guide synthesizes findings from peer-reviewed studies to offer researchers, scientists, and drug development professionals a comprehensive overview of the performance, experimental protocols, and logical frameworks underpinning the activity of these compounds.

Performance Comparison of Muscarinic Agonists

This compound serves as a key chiral building block in the synthesis of potent muscarinic agonists, most notably AF102B.[1][2] The biological activity of AF102B and its analogues is primarily centered on their interaction with muscarinic acetylcholine receptors (mAChRs), which are pivotal in mediating a wide range of physiological functions.

The following table summarizes the binding affinities of various quinuclidine-based muscarinic agonists for different muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
AF102B (and related derivatives) High AffinityModerate AffinityModerate AffinityHigh AffinityHigh Affinity
Pilocarpine 270980330180250
Oxotremorine-M 4.419126.14.8
Carbachol 1302800120011001600

Experimental Protocols

The evaluation of these muscarinic agonists involves a series of standardized in vitro and in vivo experimental protocols to determine their binding affinity, efficacy, and physiological effects.

Radioligand Binding Assays

This in vitro technique is fundamental for determining the binding affinity of a compound for specific receptor subtypes.

Objective: To quantify the affinity of a test compound (e.g., AF102B) for muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes expressing a specific human muscarinic receptor subtype (e.g., from CHO-K1 cells)

  • Radioligand (e.g., [³H]-N-methylscopolamine)

  • Test compound (unlabeled muscarinic agonist)

  • Scintillation counter

Procedure:

  • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • The mixture is allowed to reach equilibrium.

  • The bound and free radioligand are separated by filtration.

  • The amount of bound radioactivity is measured using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.

  • The equilibrium dissociation constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vivo Models of Cognitive Impairment

Animal models are crucial for assessing the potential therapeutic effects of muscarinic agonists on cognitive function.

Objective: To evaluate the efficacy of a muscarinic agonist in reversing cognitive deficits in an animal model of Alzheimer's disease.

Model: Scopolamine-induced amnesia in rodents. Scopolamine is a muscarinic antagonist that induces transient memory impairment.

Procedure:

  • Animals are trained in a memory task, such as the Morris water maze or passive avoidance test.

  • Following training, animals are administered scopolamine to induce amnesia.

  • A separate group of animals receives scopolamine followed by the test muscarinic agonist.

  • A control group receives vehicle injections.

  • Memory retention is assessed at a specified time after drug administration.

  • Improved performance in the memory task by the group receiving the test agonist, compared to the scopolamine-only group, indicates a reversal of the cognitive deficit.

Signaling Pathways and Experimental Workflows

The mechanism of action of muscarinic agonists is initiated by their binding to mAChRs, which are G-protein coupled receptors (GPCRs). This binding event triggers a cascade of intracellular signaling events.

Muscarinic Receptor Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Agonist Muscarinic Agonist (e.g., AF102B) mAChR Muscarinic Receptor (M1/M3/M5) Agonist->mAChR Binds to Gq_protein Gq Protein mAChR->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Induces Response Cellular Response (e.g., Neuronal Excitation) Ca2->Response PKC->Response

Caption: Agonist binding to M1/M3/M5 muscarinic receptors activates the Gq protein signaling cascade.

Experimental Workflow for Evaluating Muscarinic Agonists

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Lead Optimization Synthesis Compound Synthesis (e.g., this compound derivatives) Binding Radioligand Binding Assays (Determine Ki for M1-M5) Synthesis->Binding Functional Functional Assays (e.g., Calcium mobilization) Binding->Functional PK Pharmacokinetic Studies (ADME) Functional->PK Efficacy Efficacy Models (e.g., Cognitive impairment models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox SAR Structure-Activity Relationship (SAR) Analysis Efficacy->SAR Tox->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Caption: A typical workflow for the discovery and preclinical development of novel muscarinic agonists.

References

A Comparative Guide to the Reproducibility of Experiments with 3-Hydroxy-3-mercaptomethylquinuclidine and its Alternatives in Muscarinic Receptor Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic accessibility of 3-Hydroxy-3-mercaptomethylquinuclidine and the biological performance of its derivatives against alternative muscarinic agonists. The following sections detail experimental protocols, present comparative data, and visualize key chemical and biological pathways to aid in the selection of appropriate compounds for research in neurodegenerative and cognitive disorders.

Introduction

This compound is a chiral building block utilized in the synthesis of selective muscarinic M1 receptor agonists, such as AF102B.[1] These agonists have shown potential in mimicking the effects of acetylcholine in the hippocampus, suggesting therapeutic applications in cognitive enhancement.[1][2] This guide will dissect the known synthetic pathway for the (S)-enantiomer of this compound, offering a detailed protocol for its preparation. Furthermore, it will provide a comparative analysis of its ultimate derivative, AF102B, alongside other well-established muscarinic agonists, Xanomeline and Pilocarpine, focusing on their synthesis and biological activity.

I. Synthesis and Reproducibility of (S)-3-Hydroxy-3-mercaptomethylquinuclidine

The reproducibility of a chemical synthesis is paramount for consistent experimental outcomes. While no formal multi-laboratory reproducibility studies for the synthesis of (S)-3-Hydroxy-3-mercaptomethylquinuclidine have been published, a detailed four-step protocol is available. The key to reproducibility lies in the careful control of reaction conditions at each stage.

Experimental Protocol: Synthesis of (S)-3-Hydroxy-3-mercaptomethylquinuclidine

This protocol is adapted from the enantioselective synthesis methodology. The process begins with the N-protection of 4-hydroxyacetylpiperidine hydrochloride, followed by a Wittig olefination, a Sharpless asymmetric epoxidation, and finally, the ring-opening of the epoxide with a thiol-containing reagent and subsequent deprotection.

Step 1: N-Boc Protection of 4-hydroxyacetylpiperidine

  • To a cooled (0 °C) solution of 4-hydroxyacetylpiperidine hydrochloride (1.8 g, 10 mmol) in 10 ml of water, a solution of Boc-anhydride (2.4 g, 11 mmol) in 5 ml of dioxane is added, followed by 10% aqueous sodium hydroxide (5 ml).

  • The mixture is stirred for 2 hours and then extracted with dichloromethane.

  • The combined organic layers are dried over sodium sulfate (Na₂SO₄) and evaporated in vacuo to yield the N-Boc protected intermediate.

Step 2: Wittig Olefination

  • The N-Boc protected intermediate is silylated and then subjected to a Wittig reaction with methyltriphenylphosphonium bromide and n-butyllithium in a THF/hexane mixture.

  • The reaction is stirred for 2 hours at room temperature, quenched with water and 2N HCl, and extracted with ether.

  • The combined organic layers are dried (Na₂SO₄) and evaporated. The product is purified by column chromatography.

Step 3: Asymmetric Epoxidation

  • The allylic alcohol from the previous step is subjected to a Sharpless asymmetric epoxidation using a catalytic amount of titanium(IV) isopropoxide and L-(+)-diethyl tartrate, with tert-butyl hydroperoxide as the oxidant.

  • This step is crucial for establishing the stereochemistry of the final product.

Step 4: Epoxide Opening and Deprotection

  • The chiral epoxide is then reacted with a suitable thiol reagent, such as benzylmercaptane, to open the epoxide ring.

  • The final step involves the removal of the protecting groups. For instance, a suspension of the protected quinuclidine (26 mg, 0.1 mmol) in 5 ml of ether is added dropwise to a solution of calcium (55 mg, 1.37 mmol) in 4 ml of ammonia.

  • The reaction mixture is stirred for 5 hours at room temperature and then quenched with 10 ml of water.

  • The pH is adjusted to 8 with concentrated HCl, and the mixture is extracted with ethyl acetate and subsequently with chloroform.

  • The combined chloroform layers are dried over sodium sulfate and evaporated to give the final product, (S)-3-hydroxy-3-mercaptomethylquinuclidine, with a reported yield of 46% for this final deprotection step.

Factors Influencing Reproducibility:
  • Purity of Reagents: The purity of all starting materials and reagents, especially the chiral catalyst in the epoxidation step, is critical.

  • Control of Temperature: Maintaining the specified temperatures, particularly during the protection and epoxidation steps, is essential for optimal yield and stereoselectivity.

  • Inert Atmosphere: Reactions involving organometallic reagents like n-butyllithium must be conducted under a dry, inert atmosphere (e.g., argon) to prevent quenching.

  • Purification: The efficiency of the column chromatography steps will significantly impact the purity of the intermediates and the final product.

II. Comparative Analysis of Muscarinic Agonists

The therapeutic potential of this compound lies in its conversion to M1 selective muscarinic agonists like AF102B. To evaluate its standing, a comparison with other prominent muscarinic agonists, Xanomeline and Pilocarpine, is presented below.

Data Presentation: Synthesis and Biological Activity
CompoundSynthetic YieldReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Therapeutic Area
AF102B Yield for precursor synthesis reportedM1 SelectiveData not readily availableData not readily availableAlzheimer's Disease (preclinical)
Xanomeline Not specified in reviewed literatureM1/M4 PreferringM1: 2.3, M2: 17, M3: 13, M4: 2.4, M5: 1.8M1: 130, M4: 310Alzheimer's Disease, Schizophrenia
Pilocarpine Various syntheses reportedNon-selectiveM1: 180, M2: 60, M3: 25M1: 2,500, M2: 1,300, M3: 790Glaucoma, Dry Mouth

Note: The binding affinity and functional potency values can vary depending on the cell line and assay conditions used.

III. Visualizing Chemical and Biological Pathways

To further elucidate the processes discussed, the following diagrams illustrate the synthetic route to (S)-3-Hydroxy-3-mercaptomethylquinuclidine and the signaling pathway of its target receptor.

Synthesis of (S)-3-Hydroxy-3-mercaptomethylquinuclidine

Synthesis_Pathway Start 4-hydroxyacetylpiperidine hydrochloride Step1 N-Boc Protection Start->Step1 Intermediate1 N-Boc protected piperidine Step1->Intermediate1 Boc₂O, NaOH Step2 Wittig Olefination Intermediate1->Step2 Intermediate2 Allylic Alcohol Step2->Intermediate2 Ph₃PCH₃Br, n-BuLi Step3 Asymmetric Epoxidation Intermediate2->Step3 Intermediate3 Chiral Epoxide Step3->Intermediate3 Ti(OiPr)₄, L-(+)-DET, TBHP Step4 Epoxide Opening & Deprotection Intermediate3->Step4 FinalProduct (S)-3-Hydroxy-3- mercaptomethylquinuclidine Step4->FinalProduct 1. R-SH 2. Ca/NH₃

Caption: Synthetic pathway for (S)-3-Hydroxy-3-mercaptomethylquinuclidine.

M1 Muscarinic Receptor Signaling Pathway

M1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol M1_Receptor M1 Receptor Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Ca_release->Cellular_Response Agonist Muscarinic Agonist (e.g., Acetylcholine, AF102B) Agonist->M1_Receptor Binds to

Caption: Simplified M1 muscarinic receptor signaling cascade.

Conclusion

The synthesis of (S)-3-Hydroxy-3-mercaptomethylquinuclidine, a precursor to the M1 selective agonist AF102B, is a multi-step process for which a detailed protocol exists. While formal reproducibility studies are lacking, adherence to the specified experimental conditions should allow for its successful preparation. In the broader context of muscarinic agonists, AF102B, derived from this precursor, represents a more selective approach compared to the non-selective agent Pilocarpine. It shares a preferential M1/M4 profile with Xanomeline, a compound that has shown promise in clinical trials for Alzheimer's disease and schizophrenia. The choice of compound for future research will depend on the specific requirements for receptor selectivity, the desired therapeutic application, and the synthetic feasibility. This guide provides the foundational data and protocols to inform such decisions.

References

A Comparative Analysis of the Neuroprotective Effects of Quinuclidine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinuclidine scaffold, a bicyclic amine, has emerged as a promising structural motif in the design of novel neuroprotective agents. Its rigid framework allows for precise orientation of functional groups, making it an attractive starting point for the development of ligands targeting various receptors and enzymes implicated in neurodegenerative diseases. This guide provides a comparative overview of the neuroprotective effects of different quinuclidine analogs, supported by available experimental data, to aid in the rational design and development of next-generation neurotherapeutics.

Data Summary of Neuroprotective Effects

Direct comparative studies on the neuroprotective effects of a wide range of quinuclidine analogs are limited in the publicly available literature. However, by compiling data from studies on individual or small groups of analogs, we can begin to draw comparisons. The following table summarizes the available quantitative data on the neuroprotective and related activities of select quinuclidine derivatives. It is important to note that the experimental conditions vary between studies, which should be taken into consideration when comparing the data.

Analog/Derivative ClassTarget/MechanismExperimental ModelKey FindingsReference
Quinuclidine Benzamides (e.g., PNU-282987) α7 Nicotinic Acetylcholine Receptor (nAChR) AgonistFunctional, cell-based high-throughput assay; Cultured rat neurons; Rat model of amphetamine-induced gating deficitPNU-282987 is a potent agonist of α7 nAChRs and reverses amphetamine-induced gating deficits in rats.[1]
3-Arylidene Quinuclidines α7 Nicotinic Acetylcholine Receptor (nAChR) AgonistOocyte expression systemFound to be selective agonists with EC50 values in the micromolar range (e.g., 1.5 µM for one analog).[2]
Vesamicol and Analogs (ABV, transDec) Vesicular Acetylcholine Transporter (VAChT) InhibitorRat brain cortical slicesInhibit potassium-stimulated acetylcholine release. Vesamicol's action is reversible, while ABV and transDec cause a persistent block.[3]
(3R)-Quinuclidinol Esters (e.g., Aclidinium Bromide) Muscarinic M3 AntagonistCHO Cells; In vivo models of bronchospasmPotent muscarinic antagonists with long duration of action in vivo. Primarily developed for COPD.[4]

Key Signaling Pathways in Quinuclidine-Mediated Neuroprotection

The neuroprotective effects of quinuclidine analogs are often attributed to their modulation of cholinergic signaling pathways, particularly through the activation of α7 nicotinic acetylcholine receptors (nAChRs). Activation of these receptors can trigger downstream signaling cascades that promote neuronal survival and reduce neuroinflammation.

Cholinergic Neuroprotection Signaling Pathway

Activation of α7 nAChRs by quinuclidine agonists leads to an influx of Ca2+, which acts as a second messenger to initiate multiple downstream signaling cascades. A key pathway involved in this process is the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway.[5] This pathway is central to promoting cell survival and inhibiting apoptosis (programmed cell death).

Cholinergic_Neuroprotection cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Quinuclidine_Analog Quinuclidine Analog (α7 nAChR Agonist) alpha7_nAChR α7 nAChR Quinuclidine_Analog->alpha7_nAChR Binds to Ca2_channel Ca²⁺ Influx alpha7_nAChR->Ca2_channel Activates PI3K PI3K Ca2_channel->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates CREB CREB Akt->CREB Activates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Gene_Expression Pro-survival Gene Expression CREB->Gene_Expression Promotes

Cholinergic neuroprotection pathway activated by α7 nAChR agonists.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the context of evaluating the neuroprotective effects of quinuclidine analogs.

In Vitro Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol is a standard method to assess the ability of a compound to protect neurons from glutamate-induced cell death.

1. Cell Culture:

  • Primary cortical neurons are isolated from embryonic day 18 rat fetuses.

  • Cells are plated on poly-D-lysine-coated 96-well plates at a density of 1 x 10^5 cells/well.

  • Cultures are maintained in Neurobasal medium supplemented with B27 and L-glutamine for 7-10 days before the experiment.

2. Compound Treatment:

  • On the day of the experiment, the culture medium is replaced with fresh medium containing the test quinuclidine analogs at various concentrations.

  • Cells are pre-incubated with the compounds for 1 hour.

3. Induction of Excitotoxicity:

  • Glutamate is added to the wells to a final concentration of 100 µM.

  • A control group without glutamate and a vehicle control group (glutamate without the test compound) are included.

4. Assessment of Cell Viability (MTT Assay):

  • After 24 hours of glutamate exposure, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 4 hours at 37°C.

  • The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

α7 nAChR Functional Assay

This protocol describes how to measure the agonist activity of quinuclidine analogs at the α7 nAChR.

1. Cell Line:

  • A stable cell line expressing the human α7 nAChR (e.g., GH4C1 cells) is used.

2. Calcium Influx Assay:

  • Cells are plated in a 96-well black-walled, clear-bottom plate and grown to confluence.

  • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • The plate is then washed to remove excess dye.

  • The plate is placed in a fluorescence imaging plate reader (FLIPR).

  • A baseline fluorescence reading is taken.

  • The quinuclidine analogs are added to the wells at various concentrations, and the change in fluorescence, indicating calcium influx, is measured over time.

  • The EC50 value (the concentration of the compound that elicits a half-maximal response) is calculated from the dose-response curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and characterizing the neuroprotective effects of novel quinuclidine analogs.

Experimental_Workflow cluster_screening Initial Screening cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation A Synthesize Quinuclidine Analog Library B High-Throughput Screening (e.g., α7 nAChR functional assay) A->B C Dose-Response Analysis (EC50 determination) B->C D Neuroprotection Assays (e.g., Glutamate Excitotoxicity, Oxidative Stress) C->D E Mechanism of Action Studies (e.g., Western Blot for signaling proteins) D->E F Animal Model of Neurodegeneration (e.g., Alzheimer's or Parkinson's model) E->F G Behavioral Tests F->G H Histological Analysis F->H

Workflow for neuroprotective drug discovery with quinuclidine analogs.

Conclusion

Quinuclidine analogs represent a versatile class of compounds with significant potential for the treatment of neurodegenerative diseases. Their ability to selectively target key receptors involved in neuronal survival, such as the α7 nAChR, makes them attractive candidates for further development. While direct comparative data is still emerging, the available evidence suggests that subtle structural modifications to the quinuclidine core can significantly impact biological activity. Future research should focus on systematic structure-activity relationship studies and head-to-head comparisons of promising analogs in standardized in vitro and in vivo models of neurodegeneration to identify lead candidates with optimal neuroprotective profiles.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxy-3-mercaptomethylquinuclidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

This document provides essential guidance on the proper disposal procedures for 3-Hydroxy-3-mercaptomethylquinuclidine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these protocols to minimize risks associated with the handling and disposal of this sulfur-containing organic compound.

Immediate Safety and Disposal Plan

Due to its chemical nature as a mercaptan, this compound requires careful handling and disposal as hazardous chemical waste. The following step-by-step procedures are designed to provide clear, actionable guidance for laboratory settings.

Waste Identification and Segregation
  • Characterize as Hazardous Waste: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, absorbent pads), must be treated as hazardous waste.

  • Segregate Waste Streams: Do not mix waste containing this compound with other waste streams, particularly acids. Mercaptans can react with acids to produce toxic hydrogen sulfide gas.

  • Use Designated Containers: Collect waste in a dedicated, properly labeled, and leak-proof container. The container should be made of a material compatible with organic sulfur compounds.

Step-by-Step Disposal Protocol
  • Personal Protective Equipment (PPE): Before handling the waste, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

  • Secure Storage: Keep the waste container tightly sealed when not in use and store it in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.

  • Waste Pickup: Arrange for the collection of the hazardous waste through your institution's licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2][3]

  • Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Scoop the contaminated material into a designated hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.

Quantitative Data for Disposal Considerations

ParameterGuidelineRationale
pH of Aqueous Waste Maintain neutral to slightly alkaline conditions.To prevent the formation of toxic hydrogen sulfide gas upon acidification.
Container Headspace Leave at least 10% headspace in liquid waste containers.To allow for vapor expansion and prevent container rupture.
Storage Limit Adhere to institutional limits for satellite accumulation areas.To comply with regulatory requirements and ensure timely disposal.
Neutralizing Agents (for spills) 10% aqueous alkali solution (e.g., sodium hydroxide), potassium permanganate, or calcium hypochlorite.[4]To chemically convert the mercaptan to a less volatile and less odorous substance.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound A Waste Generation (this compound) B Characterize as Hazardous Waste A->B G Spill Occurs A->G C Segregate from Incompatible Waste (e.g., Acids) B->C D Collect in Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS for Professional Disposal E->F H Neutralize with Alkaline Solution G->H Liquid Spill I Absorb with Inert Material G->I Solid/Liquid Spill J Collect and Dispose as Hazardous Waste H->J I->J

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always consult your institution's specific guidelines and Safety Data Sheets for any chemicals involved in your research.

References

Essential Safety and Logistical Information for Handling 3-Hydroxy-3-mercaptomethylquinuclidine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 3-Hydroxy-3-mercaptomethylquinuclidine.

Hazard Analysis and Personal Protective Equipment

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved supplied-air respirator or a chemical cartridge respirator with organic vapor cartridges.[2][5]To prevent inhalation of potentially volatile and odorous mercaptan compounds.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes and vapors that can cause serious eye irritation or damage.[1][4]
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, which can lead to irritation or chemical burns.[6]
Body Protection A lab coat, and for larger quantities or risk of splashing, a chemical-resistant apron or suit.To protect the skin from accidental contact.[6]
Foot Protection Closed-toe shoes.To protect feet from spills.

Experimental Workflow for Safe Handling

The following workflow outlines the key steps for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Fume Hood prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Experimental workflow for handling this compound.

Operational Plan: Step-by-Step Guidance

1. Preparation:

  • Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.

  • Work in a Ventilated Area: All handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]

  • Gather Materials: Ensure all necessary equipment and reagents are present in the fume hood before starting the experiment.

2. Handling:

  • Weighing: If weighing the solid compound, do so in the fume hood.

  • Reactions: When performing reactions, use appropriate glassware and ensure the setup is secure.

3. Cleanup:

  • Decontamination: All glassware and surfaces should be decontaminated. A common method for neutralizing mercaptans is to rinse with a solution of bleach (sodium hypochlorite) or an alkaline solution.[7]

  • Spill Response: In case of a spill, evacuate the area and remove all ignition sources.[6] Absorb the spill with an inert material like vermiculite or sand and place it in a sealed container for disposal.[6][8]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated consumables such as gloves, paper towels, and absorbent materials should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, clearly labeled hazardous waste container. Do not pour any waste down the drain.

  • Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed waste disposal contractor.[8][9] Controlled incineration is a common disposal method for mercaptan-containing waste.[10]

Logical Relationship of Hazards and Protective Measures

The following diagram illustrates the relationship between the potential hazards of this compound and the corresponding protective measures.

cluster_hazards Potential Hazards cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls hazard_inhale Inhalation Toxicity ppe_resp Respirator hazard_inhale->ppe_resp eng_hood Fume Hood hazard_inhale->eng_hood hazard_skin Skin Irritation/Burns ppe_gloves Gloves hazard_skin->ppe_gloves ppe_coat Lab Coat hazard_skin->ppe_coat eng_shower Safety Shower/Eyewash hazard_skin->eng_shower hazard_eye Eye Damage ppe_goggles Goggles/Face Shield hazard_eye->ppe_goggles hazard_eye->eng_shower

Caption: Relationship between hazards and protective measures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.